Nifene F-18
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
912843-71-1 |
|---|---|
Molecular Formula |
C10H11FN2O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
3-[[(2S)-2,5-dihydro-1H-pyrrol-2-yl]methoxy]-2-(18F)fluoranylpyridine |
InChI |
InChI=1S/C10H11FN2O/c11-10-9(4-2-6-13-10)14-7-8-3-1-5-12-8/h1-4,6,8,12H,5,7H2/t8-/m0/s1/i11-1 |
InChI Key |
GHHQHFNDKOQCRS-IZFLLFDKSA-N |
Isomeric SMILES |
C1C=C[C@H](N1)COC2=C(N=CC=C2)[18F] |
Canonical SMILES |
C1C=CC(N1)COC2=C(N=CC=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Nifene F-18: Binding Affinity and Methodologies for α4β2* Nicotinic Acetylcholine Receptor Imaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
[18F]Nifene is a potent and selective agonist for the α4β2* nicotinic acetylcholine receptor (nAChR), a key player in a multitude of neurological processes and implicated in various CNS disorders. Its favorable pharmacokinetic properties, including rapid brain uptake and equilibration, have established it as a valuable radiotracer for in vivo imaging of these receptors using Positron Emission Tomography (PET).[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of [18F]Nifene for α4β2* nAChRs, detailed experimental protocols for its evaluation, and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.
Quantitative Binding Affinity of Nifene
The binding affinity of a radioligand is a critical parameter for its utility in receptor imaging. For Nifene, this is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors at equilibrium. Lower Ki values indicate higher binding affinity. Nifene exhibits high affinity and selectivity for the β2 subunit-containing nAChRs.
| Receptor Subtype | Ki (nM) | Species | Assay Type | Radioligand | Source |
| α4β2 * | 0.83 | Rat | In vitro competition binding assay | [3H]Cytisine | [4] |
| α3β2 | 0.80 | Rat | In vitro competition binding assay | [3H]Cytisine | [4] |
| α2β2 | 0.34 | Rat | In vitro competition binding assay | [3H]Cytisine | [4] |
Experimental Protocols
In Vitro Radioligand Competition Binding Assay
This protocol outlines the general procedure for determining the Ki of Nifene for α4β2* nAChRs using a competition binding assay with a known radioligand, such as [3H]Cytisine.
1. Membrane Preparation:
-
Tissue (e.g., rat brain) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume (e.g., 250 µL):
-
Receptor-containing membranes (e.g., 50-120 µg of protein for tissue).
-
A fixed concentration of the radioligand (e.g., [3H]Cytisine).
-
Varying concentrations of the competing ligand (unlabeled Nifene).
-
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-specific Binding: Wells containing membranes, the radioligand, and a high concentration of a known nAChR agonist or antagonist (e.g., 300 µM nicotine) to saturate the receptors and prevent radioligand binding.[4]
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then fitted using non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo PET Imaging Studies
This section provides a general workflow for conducting in vivo PET imaging studies with [18F]Nifene in animal models and humans.
1. Radiosynthesis of [18F]Nifene:
-
[18F]Nifene is synthesized via nucleophilic substitution of a suitable precursor with [18F]fluoride.
-
Improved radiosynthesis methods often utilize a trimethylammonium salt precursor for efficient labeling.[4][5]
-
The final product is purified, typically by HPLC, and formulated in a sterile saline solution for injection. Radiochemical purity and specific activity are determined.
2. Animal/Human Subject Preparation:
-
Subjects (e.g., rats, rhesus monkeys, or human volunteers) are positioned in the PET scanner.[1][2][6]
-
For animal studies, anesthesia is typically administered (e.g., isoflurane).[2]
-
A transmission scan may be performed for attenuation correction.
3. [18F]Nifene Administration and PET Scan:
-
Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-120 minutes).[1][6]
4. Data Analysis:
-
The PET data are reconstructed to generate a series of images over time.
-
Regions of interest (ROIs) are drawn on the images, typically including receptor-rich areas (e.g., thalamus) and a reference region with low receptor density (e.g., cerebellum).[1][3]
-
Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
-
Various kinetic modeling approaches can be used to quantify receptor binding, often resulting in the calculation of the binding potential (BP_ND), which is proportional to the density of available receptors.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Agonist binding of [18F]Nifene to the α4β2* nAChR.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining Nifene binding affinity in vitro.
Logical Flow of an In Vivo PET Imaging Study
Caption: Logical progression of an in vivo PET imaging study with [18F]Nifene.
References
- 1. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
Nifene F-18: A Technical Guide to its Selectivity Profile Against Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Nifene F-18, a positron emission tomography (PET) radioligand, against various nicotinic acetylcholine receptor (nAChR) subtypes. The following sections detail its binding affinity, the experimental protocols used for its characterization, and relevant biological pathways.
This compound Binding Affinity Profile
This compound exhibits a high affinity for several nAChR subtypes, with a notable selectivity for those containing the β2 subunit. The quantitative binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
| nAChR Subtype (Human) | Ki (nM) | Reference |
| α4β2 | 0.83 | [1][2][3] |
| α2β2 | 0.34 | [1][2][3] |
| α3β2 | 0.80 | [1][2][3] |
| α7 | 169 | [1][3] |
| β4-containing subtypes (α2β4, α3β4, α4β4) | 27 - 219 | [1][3] |
Nifene demonstrates subnanomolar affinities for the human α4β2, α2β2, and α3β2 nAChR subtypes[1][2][3]. In contrast, it displays significantly weaker affinity for the α7 subtype and β4-containing subtypes[1][3]. This profile highlights Nifene's selectivity for β2-containing nAChRs, making it a valuable tool for imaging these specific receptor populations in the brain[2]. Functionally, Nifene has been characterized as having both agonist (14%) and antagonist (>50%) properties at a concentration of 100 μM[1].
Experimental Protocols
The determination of the binding affinity of Nifene for various nAChR subtypes typically involves in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Radioligand Displacement Assay for nAChR Subtypes
This experiment aims to determine the binding affinity of a non-radiolabeled compound (Nifene) by measuring its ability to displace a known radioligand from a specific nAChR subtype.
Key Components:
-
Cell Lines: Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells are commonly used to express specific human nAChR subtypes.
-
Radioligands: A radiolabeled ligand with high affinity for the target receptor is used. For β2-containing nAChRs, [3H]cytisine or [3H]epibatidine are often employed.
-
Non-specific Binding: This is determined by adding a high concentration of a known nAChR ligand, such as nicotine, to a parallel set of experiments to saturate all specific binding sites.
-
Data Analysis: The IC50 value, which is the concentration of Nifene that displaces 50% of the specific binding of the radioligand, is determined. The Ki value is then calculated from the IC50, taking into account the concentration and dissociation constant (Kd) of the radioligand.
Nicotinic Acetylcholine Receptor Signaling
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. The binding of an agonist, such as acetylcholine or nicotine, leads to a conformational change in the receptor, opening a central pore and allowing the influx of cations, primarily Na+ and Ca2+. This influx results in depolarization of the cell membrane and the initiation of a cellular response.
The influx of Ca2+ is particularly important as it can trigger a variety of downstream signaling cascades, leading to effects such as the modulation of gene expression and the release of other neurotransmitters, including dopamine, glutamate, and GABA. The specific downstream effects depend on the nAChR subtype, the type of neuron in which the receptor is expressed, and the pattern of receptor activation. As a PET ligand, this compound allows for the in vivo visualization and quantification of β2-containing nAChRs, providing a powerful tool to study their role in both normal brain function and in various neurological and psychiatric disorders.
References
In Vitro Characterization of Nifene F-18 Binding Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding properties of Nifene F-18, a key radioligand for imaging α4β2* nicotinic acetylcholine receptors (nAChRs) with Positron Emission Tomography (PET). Understanding these properties is crucial for the accurate interpretation of imaging data and the development of novel therapeutic agents targeting the cholinergic system. This document outlines detailed experimental protocols, summarizes quantitative binding data, and visualizes the associated signaling pathways.
Core Binding Properties of this compound
This compound exhibits high affinity and selectivity for the β2 subunit-containing nAChRs. Its favorable kinetic properties allow for rapid equilibration in vivo, making it a valuable tool for preclinical and clinical research.[1]
Quantitative Binding Data
The following tables summarize the key in vitro binding parameters of this compound and its displacement by common cholinergic ligands.
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| hα4β2 | 0.83 nM | Human | [1] |
| hα3β2 | 0.80 nM | Human | [1] |
| hα2β2 | 0.34 nM | Human | [1] |
| hβ4-containing | 27 - 219 nM | Human | [1] |
| hα7 | 169 nM | Human | [1] |
Table 1: this compound Binding Affinities (Ki) for Human nAChR Subtypes. This table clearly demonstrates the high affinity of Nifene for β2-containing nAChR subtypes.
| Competitor | Brain Region | IC50 | Species | Reference |
| Nicotine | Thalamus | 16-18 nM | Mouse (C57BL/6) | |
| Acetylcholine | Thalamus | 34-55 nM | Mouse (C57BL/6) | |
| Nicotine | Thalamus | 31-73 nM | Mouse (5xFAD) | |
| Acetylcholine | Thalamus | 38-83 nM | Mouse (5xFAD) |
Table 2: IC50 Values for the Displacement of [18F]Nifene Binding. This data illustrates the competitive binding of native agonists at the nAChR.
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Half-Life (t1/2) | ~26 min | Mouse (C57BL/6) Thalamus (in vivo) | |
| Dissociation Half-Life (t1/2) | ~37 min | Mouse (5xFAD) Thalamus (in vivo) | |
| Dissociation Half-Life (t1/2) | ~77 min | Mouse (C57BL/6) Frontal Cortex (in vivo) |
Table 3: In Vivo Dissociation Kinetics of [18F]Nifene. While not direct in vitro measurements, these in vivo data provide an estimate of the dissociation rate of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of binding data. The following sections describe standard protocols for the in vitro characterization of this compound.
In Vitro Autoradiography with [18F]Nifene
This technique allows for the visualization and quantification of nAChR distribution in tissue sections.
1. Tissue Preparation:
-
Brain tissue is rapidly frozen and sectioned on a cryostat (e.g., 20 µm thickness).
-
Sections are thaw-mounted onto adhesive microscope slides.
2. Pre-incubation:
-
Slides are pre-incubated in a buffer solution (e.g., Tris buffer, pH 7.4) for approximately 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
3. Incubation:
-
Slides are incubated with a solution containing [18F]Nifene (e.g., 148 kBq/mL) in incubation buffer at 37°C for 60 minutes.[1]
-
For determination of non-specific binding, a parallel set of slides is incubated in the presence of a high concentration of a competing ligand, such as 300 µM nicotine.[1]
4. Washing:
-
Following incubation, slides are washed twice in ice-cold incubation buffer (e.g., 2 minutes each) to remove unbound radioligand.[1]
-
A final quick rinse in cold deionized water is performed to remove buffer salts.[1]
5. Imaging:
-
The dried slides are apposed to a phosphor imaging screen overnight.
-
The screen is then scanned using a phosphor imager to visualize the distribution and density of [18F]Nifene binding.
6. Quantification:
-
The signal intensity in different brain regions is quantified using appropriate software and can be expressed as digital light units per square millimeter (DLU/mm²).
In Vitro Autoradiography Workflow
Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled compounds for the nAChR by measuring their ability to displace [18F]Nifene binding.
1. Membrane Preparation:
-
Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the nAChRs.
2. Assay Setup:
-
A fixed concentration of [18F]Nifene is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug.
-
Total binding is determined in the absence of a competitor.
-
Non-specific binding is determined in the presence of a saturating concentration of a known nAChR ligand (e.g., nicotine).
3. Incubation and Filtration:
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
4. Radioactivity Measurement:
-
The radioactivity retained on the filters is measured using a gamma counter.
5. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of [18F]Nifene (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.
Competition Binding Assay Workflow
This compound Signaling Pathway
This compound acts as an agonist at α4β2* nAChRs. These receptors are ligand-gated ion channels. The binding of this compound induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), resulting in depolarization of the cell membrane and the initiation of downstream signaling events.
This compound Signaling Pathway
References
An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Nifene F-18 in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile and biodistribution of Nifene F-18 (¹⁸F-Nifene), a key radiotracer for imaging α4β2 nicotinic acetylcholine receptors (nAChRs) using Positron Emission Tomography (PET). The data and protocols summarized herein are essential for the design and interpretation of preclinical studies in rodents, facilitating the evaluation of novel therapeutics targeting the cholinergic system.
Pharmacokinetics of this compound in Rodents
¹⁸F-Nifene exhibits rapid uptake into the rodent brain, consistent with its intended use as a central nervous system (CNS) imaging agent. In rats, a rapid initial uptake is observed, with approximately 1% of the injected dose per cubic centimeter of brain tissue. The thalamus, a region rich in α4β2 nAChRs, shows the highest retention of the radiotracer. While detailed plasma pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in the reviewed literature, studies on its metabolism provide valuable insights into its in vivo behavior.
Metabolism in Rats
Metabolite analysis in rats following intravenous administration of ¹⁸F-Nifene has demonstrated that the parent compound is the predominant radioactive species in both plasma and brain. In blood plasma, a polar metabolite is observed. At 90 minutes post-injection, approximately 42% of the radioactivity in the plasma corresponds to the unmetabolized ¹⁸F-Nifene.[1] Crucially for its application in brain imaging, only the parent ¹⁸F-Nifene has been detected in brain extracts, indicating that the metabolites do not cross the blood-brain barrier to a significant extent.[1]
Biodistribution of this compound in Rodents
The whole-body biodistribution of ¹⁸F-Nifene has been characterized in mice, providing data on its distribution and clearance from various organs. These studies are critical for dosimetry calculations and for understanding the overall in vivo profile of the radiotracer.
Organ Distribution in Mice
Following intravenous injection in BALB/c mice, ¹⁸F-Nifene distributes to numerous organs, with the highest residence times observed in the urinary bladder, liver, bone, small intestine, and kidneys.[2][3] The primary route of elimination is through the renal system, with the urinary bladder being the organ with the largest absorbed radiation dose.[2][3] In the early post-injection period (0-30 minutes), the urinary bladder and kidneys show the highest activity, followed by the liver, pancreas, spleen, and stomach.[2] At later time points (90-120 minutes), the highest activity concentration is found in the urinary bladder, followed by the stomach, kidneys, and bone.[2]
Table 1: Residence Times of this compound in Mouse Organs
| Organ | Mean Residence Time (h) |
| Brain | 0.003 ± 0.001 |
| Heart | 0.006 ± 0.001 |
| Kidneys | 0.019 ± 0.004 |
| Liver | 0.038 ± 0.005 |
| Lungs | 0.005 ± 0.001 |
| Spleen | 0.004 ± 0.001 |
| Bone | 0.024 ± 0.007 |
| Small Intestine | 0.020 ± 0.005 |
| Large Intestine | 0.013 ± 0.004 |
| Stomach | 0.011 ± 0.004 |
| Pancreas | 0.008 ± 0.002 |
| Thymus | 0.001 ± 0.000 |
| Urinary Bladder | 0.043 ± 0.015 |
| Uterus | 0.002 ± 0.001 |
| Testes | 0.002 ± 0.000 |
Data sourced from a study involving seven BALB/c mice (3 males, 4 females) and represents the mean ± standard deviation.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the key experimental protocols for the synthesis, quality control, and in vivo evaluation of ¹⁸F-Nifene in rodents.
Radiosynthesis and Quality Control of ¹⁸F-Nifene
The radiosynthesis of ¹⁸F-Nifene is typically achieved through a nucleophilic substitution reaction on a suitable precursor.[4]
Protocol for Automated Radiosynthesis:
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron by irradiating [¹⁸O]water.
-
Trapping and Elution: The produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel.
-
Azeotropic Drying: The [¹⁸F]fluoride is dried azeotropically with acetonitrile.
-
Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the N-BOC-nitronifene or a trimethylammonium salt precursor in a suitable solvent at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).[1]
-
Deprotection: The protecting group (e.g., N-BOC) is removed.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC). An Alltech C18 column (10 μm, 250 × 10 mm) is a suitable option.
-
Formulation: The purified ¹⁸F-Nifene fraction is collected, the solvent is evaporated, and the final product is formulated in a sterile saline solution (0.9% NaCl) for injection. The solution is passed through a sterile filter (0.22 μm).[1]
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC and/or thin-layer chromatography (TLC). The radiochemical purity should be >99%.[1]
-
Specific Activity: Measured to ensure a high ratio of radioactivity to the mass of the compound. Specific activities in the range of 37–185 GBq/μmol have been reported.[1][4]
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-7.5).
-
Residual Solvents: Analysis for residual solvents from the synthesis (e.g., acetonitrile, ethanol) should be performed to ensure they are below acceptable limits.
-
Bacterial Endotoxins: The final product must be tested for bacterial endotoxins to ensure its sterility for in vivo use.
-
Radionuclidic Purity: The identity of the radionuclide (¹⁸F) is confirmed by measuring its half-life.
In Vivo PET/CT Imaging Protocol in Rodents
Animal Preparation:
-
Fasting: Rodents are typically fasted for 18-24 hours prior to imaging to reduce background signal.[2]
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure. Isoflurane (e.g., 4% for induction, 2.5% for maintenance) is a commonly used anesthetic.[2]
Radiotracer Administration and Imaging:
-
Dose Preparation: A dose of 0.7-1.0 mCi of ¹⁸F-Nifene is drawn into a syringe and may be diluted with sterile saline to a suitable volume for injection (e.g., 0.3 mL for rats).
-
Administration: The radiotracer is administered intravenously via the tail vein.
-
PET Scan Acquisition: Dynamic PET scanning is initiated immediately after injection and can be acquired for a duration of up to 90 minutes.
-
CT Scan: A CT scan is acquired either before or after the PET scan for attenuation correction and anatomical co-registration.
Image Analysis:
-
Image Reconstruction: PET images are reconstructed using appropriate algorithms (e.g., OSEM).
-
Image Co-registration: PET images are co-registered with the corresponding CT images.
-
Region of Interest (ROI) Analysis: ROIs are drawn on the co-registered images for various organs and brain regions to generate time-activity curves (TACs).
-
Quantification: The uptake of ¹⁸F-Nifene in different regions is quantified, often expressed as Standardized Uptake Value (SUV) or binding potential (BPND).
Ex Vivo Biodistribution Protocol
This protocol provides a general framework for conducting ex vivo biodistribution studies to complement imaging data.
-
Animal Groups: Animals are divided into groups for each time point to be studied.
-
Radiotracer Administration: ¹⁸F-Nifene is administered intravenously to each animal.
-
Euthanasia and Tissue Collection: At the designated time points post-injection, animals are euthanized. Blood is collected via cardiac puncture. Organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, stomach, intestines, bone, muscle) are dissected, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Data Analysis: The radioactivity counts are decay-corrected to the time of injection. The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Visualizations
Experimental Workflow
Caption: Workflow for ¹⁸F-Nifene rodent studies.
Pharmacokinetic Process
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic alpha4beta2 receptor imaging agents: part II. Synthesis and biological evaluation of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene) in rodents and imaging by PET in nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Nifene F-18: A Technical Guide to Quantifying α4β2* Nicotinic Acetylcholine Receptor Density
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifene F-18 ([¹⁸F]Nifene) is a potent and selective agonist for the α4β2* nicotinic acetylcholine receptor (nAChR), the most abundant subtype of nAChRs in the human brain.[1] Its favorable pharmacokinetic properties, including rapid brain uptake and fast equilibrium kinetics, make it a valuable positron emission tomography (PET) radiotracer for the in-vivo quantification of α4β2* nAChR density.[2] This technical guide provides a comprehensive overview of [¹⁸F]Nifene, including its binding profile, detailed experimental protocols for its use, and its application in neuroscience research and drug development. The α4β2* nAChR system is implicated in a variety of neuropsychiatric conditions, including Alzheimer's disease, Parkinson's disease, and addiction. Consequently, the ability to accurately measure the density of these receptors in the living human brain is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Quantitative Data
The binding affinity and selectivity of Nifene for various nAChR subtypes are critical parameters for interpreting PET imaging data. The following tables summarize key quantitative data for [¹⁸F]Nifene.
Table 1: In Vitro Binding Affinities (Ki) of Nifene for Human nAChR Subtypes [3]
| Receptor Subtype | Ki (nM) |
| hα2β2 | 0.34 |
| hα3β2 | 0.80 |
| hα4β2 | 0.83 |
| hα7 | 169 |
h denotes human receptor subtypes.
Table 2: In Vivo Imaging Parameters for [¹⁸F]Nifene in Humans
| Parameter | Value | Reference |
| Mean Whole-Body Effective Dose (without bladder voiding) | 28.4 ± 3.8 mSv/MBq | [4] |
| Mean Whole-Body Effective Dose (with hourly micturition) | 22.6 ± 1.9 mSv/MBq | [4] |
| Maximum Injected Dose (single scan, without voiding) | 278 MBq | [5] |
| Maximum Injected Dose (single scan, with hourly voiding) | 519 MBq | [5] |
| Optimal PET/CT Imaging Time Post-Injection | 30-60 minutes | [6][7] |
| Time to Equilibrium in Thalamus | ~45 minutes | [8] |
Experimental Protocols
Radiosynthesis of [¹⁸F]Nifene
The radiosynthesis of [¹⁸F]Nifene is typically performed via nucleophilic substitution of a nitro or trimethylammonium precursor.[1][5]
Materials:
-
N-BOC-nitronifene or 2-(trimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine triflate (TMAT) precursor
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
C18 Sep-Pak cartridge
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: High specific activity [¹⁸F]fluoride in H₂¹⁸O is passed through a QMA-light Sep-Pak. The trapped [¹⁸F]fluoride is then eluted with a solution of Kryptofix-K₂CO₃ in acetonitrile/water.[5]
-
Azeotropic Drying: The [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile at approximately 125°C for 10 minutes.[5]
-
Nucleophilic Substitution: The chosen precursor (N-BOC-nitronifene or TMAT) is added to the dried [¹⁸F]fluoride, and the reaction is heated. Reaction times vary depending on the precursor, typically 15-30 minutes.[5]
-
Intermediate Purification: The resulting N-BOC-[¹⁸F]nifene intermediate is purified by passing the reaction mixture through neutral alumina to remove unreacted [¹⁸F]fluoride.[5]
-
HPLC Purification: The intermediate is further purified using reverse-phase HPLC with a C18 column.[1][5]
-
Deprotection: The collected fraction containing N-BOC-[¹⁸F]nifene is dried, and the BOC protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane.[5]
-
Final Formulation: The final [¹⁸F]Nifene product is reformulated in a physiologically compatible solution, such as sterile saline, for injection. Radiochemical and chemical purity, as well as molar activity, should be determined before use. A radiochemical purity of >98% and a molar activity of >70 GBq/μmol are typically achieved.[9]
In Vitro Autoradiography of Brain Slices
This protocol allows for the visualization and quantification of α4β2* nAChR density in postmortem brain tissue.
Materials:
-
Frozen brain sections (e.g., 20 µm thick) mounted on slides
-
[¹⁸F]Nifene
-
Tris buffer (pH 7.4)
-
Nicotine (for determining non-specific binding)
-
Phosphor imaging plates and scanner
Procedure:
-
Pre-incubation: Brain slices are pre-incubated in Tris buffer for 15 minutes at room temperature.[9]
-
Incubation: The slices are then incubated with [¹⁸F]Nifene (e.g., 37 kBq/mL in Tris buffer) for 60 minutes at 25°C.[4][9]
-
Non-specific Binding: To determine non-specific binding, a parallel set of slices is incubated with [¹⁸F]Nifene in the presence of a high concentration of an unlabeled competitor, such as 300 µM nicotine.[4][9]
-
Washing: After incubation, the slices are washed twice with cold Tris buffer (3 minutes each) and then rinsed with cold water to remove unbound radiotracer.[4][9]
-
Drying and Exposure: The brain sections are air-dried and then exposed to a phosphor imaging plate overnight.[4]
-
Image Analysis: The phosphor plates are scanned, and the resulting images are analyzed using appropriate software to quantify the binding of [¹⁸F]Nifene in different brain regions. Regions of interest (ROIs) are drawn, and the binding is typically measured in units such as Digital Light Units/mm² (DLU/mm²).[4]
In Vivo PET/CT Imaging
This protocol outlines the procedure for performing a [¹⁸F]Nifene PET/CT scan in human subjects.
Patient Preparation:
-
No specific dietary restrictions are required.
-
Patients should be well-hydrated.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
Procedure:
-
Radiotracer Administration: A bolus injection of [¹⁸F]Nifene (typically 185-278 MBq) is administered intravenously.
-
PET Acquisition: Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a specified duration, typically 40-60 minutes.
-
Image Reconstruction: The acquired data is reconstructed using standard algorithms, including corrections for attenuation, scatter, and decay.
-
Data Analysis:
-
Time-Activity Curves (TACs): TACs are generated for various brain regions of interest.
-
Kinetic Modeling: The TACs are analyzed using pharmacokinetic models (e.g., one-tissue compartment model) to estimate binding parameters such as the total distribution volume (Vₜ).[2]
-
Reference Region: The cerebellum is often used as a reference region, as it has a low density of α4β2* nAChRs, to estimate non-specific binding.[2]
-
Binding Potential (BPₙₑ): The binding potential, a measure of receptor density, can be calculated from the Vₜ values in the target and reference regions.
-
Visualizations
Signaling Pathway
References
- 1. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of normal brain distribution of [18F]Nifene to α4β2* nicotinic acetylcholinergic receptors in old B6129SF2/J mice and transgenic 3xTg-AD mice model of Alzheimer’s disease: In Vivo PET/CT imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. 3.4. In Vitro Autoradiographic Studies α4β2* nAChR—[18F]Nifene [bio-protocol.org]
- 5. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease [mdpi.com]
- 6. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction in [18F]Nifene Binding, a PET imaging Probe for α4β2* Nicotinic acetylcholinergic receptors in Hippocampus-Subiculum of postmortem human Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Nifene F-18: A Technical Guide for Researchers
Introduction: [18F]Nifene is a second-generation positron emission tomography (PET) radiotracer developed for the in vivo imaging of the α4β2* nicotinic acetylcholine receptor (nAChR) system.[1] The α4β2 nAChR is the most abundant subtype of nicotinic receptors in the brain and is implicated in a variety of neuropsychiatric conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as drug addiction.[1][2] The development of [18F]Nifene was driven by the need for a radioligand with faster kinetics than its predecessors, such as 2-[18F]FA-85380, to allow for shorter, more patient-friendly imaging protocols.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, and experimental protocols for [18F]Nifene.
Core Data Summary
Radiosynthesis and In Vitro Binding Affinity
| Parameter | Value | Reference |
| Precursor | Trimethylammonium | [2] |
| Radiochemical Yield | 40-50% (decay corrected) | [2] |
| Specific Activity | 37–185 GBq/μmol | [2] |
| Binding Affinity (Ki) | 0.50 nM | [4] |
Preclinical In Vivo PET Imaging in Rodents (Rats)
| Brain Region | Uptake | Target-to-Cerebellum Ratio | Reference |
| Thalamus | High | > 3.0 | [5] |
| Frontal Cortex | Moderate | ~ 2.0 | [5] |
| Cerebellum | Low (used as reference region) | N/A | [5] |
Preclinical In Vivo PET Imaging in Non-Human Primates (Rhesus Monkeys)
| Brain Region | Target-to-Cerebellum Ratio | Time to Peak Ratio | Reference |
| Anteroventral Thalamus (AVT) | 3.3 ± 0.4 | 30-45 min | [6] |
| Lateral Geniculate Nucleus (LGN) | 3.2 ± 0.3 | 30-45 min | [6] |
| Binding Potential (BPND) in AVT | 1.6 ± 0.2 | N/A | [6] |
| Binding Potential (BPND) in LGN | 1.3 ± 0.1 | N/A | [6] |
Human In Vivo PET Imaging and Dosimetry
| Parameter | Value | Reference |
| Test-Retest Variability (TRV) | 6-11% | [7] |
| Stable DVR Estimates | After 40 minutes | [7] |
| Mean Whole-Body Effective Dose (no voiding) | 28.4 ± 3.8 µSv/MBq | [1] |
| Mean Whole-Body Effective Dose (hourly voiding) | 22.6 ± 1.9 µSv/MBq | [1] |
| Dose-Limiting Organ | Urinary Bladder | [1][4] |
| Maximum Injected Dose (no voiding) | 278 MBq | [1] |
| Maximum Injected Dose (hourly voiding) | 519 MBq | [1] |
Signaling Pathways and Experimental Workflows
Caption: α4β2 nAChR signaling pathway.
Caption: Preclinical evaluation workflow.
Caption: Clinical evaluation workflow.
Experimental Protocols
Radiosynthesis of [18F]Nifene
The radiosynthesis of [18F]Nifene is typically performed via nucleophilic substitution on a suitable precursor. An improved method utilizes a trimethylammonium precursor to facilitate easier purification compared to the nitro precursor.[2]
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trapping and Elution: The produced [18F]fluoride is trapped on an anion exchange column, and subsequently eluted with a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: The mixture is dried azeotropically with acetonitrile at an elevated temperature under a stream of nitrogen to remove water.
-
Radiolabeling Reaction: The trimethylammonium precursor of Nifene, dissolved in a suitable solvent like DMSO, is added to the dried [18F]fluoride/K2.2.2 complex.
-
Heating: The reaction mixture is heated at approximately 80°C for 30 minutes.[2]
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]Nifene from unreacted precursors and byproducts.
-
Formulation: The collected HPLC fraction containing [18F]Nifene is evaporated to dryness. The residue is then reconstituted in a sterile saline solution (0.9% NaCl), neutralized with 10% NaHCO3 to a pH of 7.0, and passed through a sterile 0.22 µm filter into a sterile vial for injection.[2]
-
Quality Control: The final product undergoes quality control tests to determine radiochemical purity, specific activity, and sterility before administration.
Preclinical PET/CT Imaging Protocol (Mice)
This protocol is adapted from studies evaluating [18F]Nifene in mice.[2]
-
Animal Preparation: Mice (e.g., BALB/c or transgenic models) are anesthetized, typically with isoflurane, for the duration of the imaging session. A tail vein catheter may be placed for radiotracer administration.
-
Radiotracer Administration: A bolus of [18F]Nifene is administered either intravenously (IV) or intraperitoneally (IP).
-
PET/CT Acquisition:
-
Immediately following injection, a dynamic PET scan is acquired for a duration of 60-90 minutes.
-
A low-dose CT scan is performed prior to the PET scan for anatomical localization and attenuation correction of the PET data.[2]
-
-
Image Reconstruction and Analysis:
-
PET data are reconstructed into a series of time frames.
-
Regions of interest (ROIs) are drawn on the co-registered CT or MR images for brain regions such as the thalamus, cortex, and cerebellum.
-
Time-activity curves (TACs) are generated for each ROI to assess the uptake and clearance of the radiotracer.
-
Quantitative analysis, such as the calculation of standardized uptake value (SUV) or target-to-reference region ratios (e.g., thalamus-to-cerebellum ratio), is performed. An optimal imaging time of 30-60 minutes post-injection has been established.[2]
-
Human Whole-Body PET/CT Dosimetry Protocol
This protocol is based on the first-in-human dosimetry study of [18F]Nifene.[1][8]
-
Subject Preparation:
-
Participants undergo a medical history evaluation, physical examination, and blood and urine tests.
-
Written informed consent is obtained.
-
Subjects are positioned supine on the scanner bed.
-
-
Radiotracer Administration: A bolus injection of a known activity of [18F]Nifene (e.g., 189 ± 8 MBq) is administered intravenously.[1]
-
PET/CT Acquisition:
-
A low-dose CT scan is acquired for anatomical delineation and PET attenuation correction.[1]
-
Whole-body PET acquisition commences immediately with the bolus injection and continues for a specified duration, often with multiple whole-body passes at different time points to capture the biodistribution and clearance of the tracer.
-
-
Data Analysis and Dosimetry Calculation:
-
Source organs (organs with significant tracer uptake) are identified from the PET images.
-
Time-activity curves (TACs) are extracted for each source organ.
-
The residence times for each organ are calculated from the TACs.
-
Dosimetry estimates are calculated using software such as OLINDA/EXM v1.1, which uses the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed radiation dose for each organ and the effective dose for the whole body.[1]
-
Conclusion
[18F]Nifene has emerged as a valuable and reliable radiotracer for imaging α4β2* nAChRs in both preclinical and clinical research.[7] Its key advantages include rapid in vivo kinetics, which allow for significantly shorter PET scan times (as short as 40 minutes) compared to earlier generation tracers, and a favorable safety and dosimetry profile.[1][7] These characteristics make [18F]Nifene an excellent tool for studying the role of the α4β2* nAChR system in various neurological and psychiatric disorders, facilitating patient compliance and improving the efficiency of clinical research.[2][7]
References
- 1. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of [18F]Nifene biodistribution and dosimetry based on whole-body PET imaging of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific α4β2 nicotinic acetylcholine receptor binding of [F-18]nifene in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [18F]Nifene test–retest reproducibility in first-in-human imaging of α4β2* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis and Radiolabeling of Nifene F-18
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and radiolabeling of Nifene F-18 ([¹⁸F]Nifene), a crucial radiotracer for positron emission tomography (PET) imaging of α4β2* nicotinic acetylcholine receptors (nAChRs). This document details the experimental protocols for precursor synthesis and radiolabeling, presents key quantitative data in a structured format, and includes visual diagrams of the synthetic workflows.
Introduction to [¹⁸F]Nifene
[¹⁸F]Nifene is a potent and selective agonist for α4β2* nAChRs, which are implicated in various neurological and psychiatric disorders. PET imaging with [¹⁸F]Nifene allows for the in vivo quantification and localization of these receptors, providing valuable insights into disease pathology and the effects of novel therapeutics. The development of efficient and reliable methods for the synthesis and radiolabeling of [¹⁸F]Nifene is therefore of significant interest to the neuroscience and drug development communities.
Precursor Synthesis
Two primary precursors have been utilized for the radiosynthesis of [¹⁸F]Nifene: N-BOC-nitronifene and the more recently developed 2-(trimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine triflate (TMAT). The TMAT precursor offers advantages in terms of purification of the final radiolabeled product.
Synthesis of N-BOC-nitronifene Precursor
The synthesis of the N-BOC-nitronifene precursor involves the nucleophilic displacement of a nitro group. While specific details of its multi-step synthesis are not fully elaborated in the provided context, it is the traditional precursor used for [¹⁸F]Nifene production.
Synthesis of TMAT Precursor
The improved TMAT precursor is synthesized from N-BOC-nifene in a two-step process. This method was developed to overcome challenges in the purification of [¹⁸F]Nifene from the nitro precursor due to their similar retention times during HPLC.[1]
Experimental Protocol: Synthesis of TMAT Precursor [1][2]
-
Step 1: Synthesis of 2-(dimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine.
-
N-BOC-nifene (0.3 g) is dissolved in 10 mL of dimethylamine in a Wheaton Kimble V-vial.
-
The vial is heated at 100 °C for 23 hours in a Lab-Line Multi-Blok heater.
-
After cooling to ambient temperature, the solvent is removed in vacuo.
-
This reaction yields the dimethylamino-N-BOC-nifene in over 50% yield.
-
-
Step 2: Methylation to form TMAT.
-
The resulting 2-(dimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine is reacted with methyl trifluoromethanesulfonate in toluene at ambient temperature for 24 hours.
-
The final product, TMAT, is isolated. This step has been reported to have a yield of approximately 30%.
-
An alternative, though less efficient, method involves a Mitsunobu reaction.[2]
Radiolabeling of [¹⁸F]Nifene
The radiosynthesis of [¹⁸F]Nifene is typically performed via nucleophilic displacement using [¹⁸F]fluoride. The general procedure involves the reaction of the precursor with activated [¹⁸F]fluoride, followed by deprotection of the N-BOC group.
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]Nifene [1][3]
-
[¹⁸F]Fluoride Trapping and Elution:
-
High specific activity [¹⁸F]fluoride in H₂¹⁸O is passed through a QMA-light Sep-Pak, preconditioned with K₂CO₃ and anhydrous acetonitrile.
-
The trapped [¹⁸F]fluoride is eluted with a solution of Kryptofix-K₂CO₃ (36 mg/7.5 mg in 0.1 mL water and 2.4 mL of acetonitrile) into the reaction vessel.
-
-
Azeotropic Drying:
-
The [¹⁸F]fluoride solution is dried at 125 °C for 10 minutes to remove water.
-
-
Nucleophilic Substitution:
-
The chosen precursor (N-BOC-nitronifene or TMAT) is added to the dried [¹⁸F]fluoride.
-
The reaction mixture is heated. The reaction time is approximately 30 minutes for the N-BOC-nitronifene precursor and 15 minutes for the TMAT precursor.
-
-
Purification of N-BOC-[¹⁸F]nifene:
-
The reaction mixture is purified by reverse-phase HPLC.
-
A common setup uses an Alltech C18 column (10 μm, 250 × 10 mm) with a mobile phase of 60% acetonitrile-40% water containing 0.1% triethylamine at a flow rate of 2.5 mL/min.[1]
-
-
Deprotection:
-
The collected fraction containing N-BOC-[¹⁸F]nifene is taken to dryness.
-
The residue is dissolved in dichloromethane (1 mL) and trifluoroacetic acid (TFA, 0.2 mL).
-
The mixture is heated at 80 °C for 30 minutes.
-
The solvent is subsequently evaporated to yield [¹⁸F]Nifene.
-
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and radiolabeling of [¹⁸F]Nifene.
| Parameter | N-BOC-nitronifene Precursor | TMAT Precursor | Reference |
| Precursor Synthesis Yield | Not specified | >50% (dimethylamino intermediate), ~30% (final TMAT) | [1] |
| Radiolabeling Reaction Time | 30 min | 15 min | [1] |
| Radiochemical Yield (decay corrected) | 40-50% | 40-50% | [1] |
| Specific Activity (GBq/μmol) | 37-185 | 37-185 | [1] |
| Specific Activity (Ci/mmol) | ~2,000 | Not specified | [3] |
| Final Purity | >99% | >99% | [1] |
| Compound | HPLC Retention Time (approx.) | Reference |
| N-BOC-nitronifene Precursor | 9.5 min | [1] |
| TMAT Precursor | 5.5 - 6 min | [1] |
| N-BOC-[¹⁸F]nifene | 10 min | [1] |
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Synthesis workflow for the TMAT precursor.
Caption: General workflow for the radiolabeling of [¹⁸F]Nifene.
References
Preclinical Evaluation of Nifene F-18 in Non-Human Primates: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of the radioligand [F-18]Nifene in non-human primates, with a focus on its use in Positron Emission Tomography (PET) for imaging α4β2* nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals.
Introduction
[F-18]Nifene is a PET radioligand developed for the in vivo imaging of α4β2* nAChRs in the brain.[1][2] Its favorable imaging characteristics, including rapid equilibration and a good target-to-background signal ratio, make it a valuable tool for neuroreceptor research in non-human primates.[1][2] This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of associated pathways and workflows.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of [F-18]Nifene in rhesus monkeys.
Table 1: In Vivo Binding Characteristics of [F-18]Nifene in Rhesus Monkeys
| Brain Region | Binding Potential (BP_ND) | Total Distribution Volume (V_T) (mL/cm³) | Receptor Density (B_max) (pmol/mL) |
| Anteroventral Thalamus (AVT) | 1.6 ± 0.2[2] | 1.60 ± 0.17[3] | 4.8 ± 1.4[4] |
| Lateral Geniculate Nucleus (LGN) | 1.3 ± 0.1[2] | 1.35 ± 0.16[3] | 4.3 ± 1.0[4] |
| Frontal Cortex | 0.26 ± 0.08[3] | - | 1.2 ± 0.4[4] |
| Subiculum | 0.30 ± 0.07[3] | - | 1.2 ± 0.3[4] |
| Cerebellum (Reference Region) | Not Applicable | 6.91 ± 0.61[3] | Not Applicable |
Table 2: PET Imaging Parameters for [F-18]Nifene in Rhesus Monkeys
| Parameter | Value |
| Injected Dose | 109 ± 17 MBq[2] |
| Specific Activity (End of Synthesis) | 20–60 GBq/µmol[1] |
| Scan Duration | Up to 120 minutes[2] |
| Peak Uptake in AVT | 5–9 minutes post-injection[1] |
| Time to Maximum Target-to-Cerebellum Ratio | 30–45 minutes post-injection[2] |
Table 3: Estimated Human Radiation Dosimetry for [F-18]Nifene (as a reference)
| Organ | Absorbed Dose (mSv/MBq) |
| Effective Dose (with hourly voiding) | 0.0226 ± 0.0019 [1] |
| Urinary Bladder Wall | 0.278 (without voiding)[1] |
| Kidneys | 0.0830[5] |
| Liver | 0.0429[5] |
| Upper Large Intestine Wall | 0.0267[5] |
| Small Intestine | 0.0816[5] |
| Gallbladder Wall (Critical Organ) | 0.394[5] |
| Note: Data in this table is from human studies and is provided as an estimation, as specific non-human primate whole-body dosimetry data for [F-18]Nifene was not available in the reviewed literature. |
Experimental Protocols
This section details the methodologies for key experiments involved in the preclinical evaluation of [F-18]Nifene in non-human primates.
Radiosynthesis of [F-18]Nifene
The radiosynthesis of [F-18]Nifene is typically performed via a one-step nucleophilic substitution reaction.
-
[F-18]Fluoride Production: [F-18]Fluoride is produced by proton bombardment of [O-18]water in a cyclotron.
-
Fluorination: The [F-18]fluoride is then reacted with a suitable precursor, such as a tosylate or nosylate derivative of the nifene molecule. The reaction is typically carried out in an automated synthesis module.
-
Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC). The [F-18]Nifene product is collected, and the HPLC solvents are removed.
-
Formulation: The final product is formulated in a sterile saline solution and passed through a 0.22 µm filter for injection.[1]
-
Quality Control: The final product is analyzed by HPLC to determine radiochemical purity and specific activity.
Non-Human Primate Preparation and Handling
-
Animal Model: Rhesus monkeys (Macaca mulatta) are commonly used for these studies.[1][2][3]
-
Anesthesia: Animals are anesthetized for the duration of the imaging procedure. Anesthesia is typically induced with ketamine and maintained with isoflurane.
-
Catheterization: Intravenous catheters are placed for radiotracer injection and for the administration of any pharmacological agents. An arterial line may also be placed for blood sampling to determine the arterial input function.[3]
-
Physiological Monitoring: Vital signs, including heart rate, blood pressure, and respiration, are monitored throughout the experiment.
PET Imaging Protocol
-
Scanner: A high-resolution small-animal PET scanner is used for data acquisition.[2][3]
-
Transmission Scan: A transmission scan is acquired prior to the emission scan for attenuation correction.
-
Radiotracer Injection: A bolus injection of [F-18]Nifene (approximately 109 ± 17 MBq) is administered intravenously at the start of the dynamic emission scan.[2]
-
Dynamic Emission Scan: Dynamic PET data is acquired for up to 120 minutes post-injection.[2]
-
Displacement Studies: In some experiments, a displacing agent such as nicotine (e.g., 0.03 mg/kg, i.v.) may be administered during the scan to demonstrate the specificity of [F-18]Nifene binding to nAChRs.[2]
Data Analysis
-
Image Reconstruction: PET data is reconstructed using standard algorithms, with corrections for attenuation, scatter, and radioactive decay.
-
Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed PET images corresponding to various brain regions of interest (e.g., thalamus, frontal cortex, cerebellum).
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the ROI over time.
-
Kinetic Modeling: The TACs are analyzed using kinetic models to quantify receptor binding.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of [F-18]Nifene at the α4β2 nAChR.
Experimental Workflow
Caption: Experimental workflow for [F-18]Nifene PET imaging in non-human primates.
References
- 1. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiation dosimetry of [(18)F]VAT in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiation dosimetry of [18F]VAT in nonhuman primates – ScienceOpen [scienceopen.com]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
Nifene F-18: A Technical Guide to Dosimetry and Radiation Safety in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dosimetry and radiation safety profile of Nifene F-18 ([¹⁸F]Nifene), a positron emission tomography (PET) radioligand for imaging the α4β2* nicotinic acetylcholine receptor (nAChR) system. The data and protocols summarized herein are derived from human studies to ensure direct relevance for clinical and research applications.
Executive Summary
[¹⁸F]Nifene is a promising radiotracer for in-vivo imaging of the α4β2* nAChR system, which is implicated in a variety of neuropsychiatric disorders.[1][2][3] Human studies have demonstrated that [¹⁸F]Nifene is well-tolerated with no reported adverse events.[1][2] The urinary bladder is the dose-limiting organ, and strategies such as regular bladder voiding can significantly reduce the radiation burden, allowing for multiple scans within a year for longitudinal studies.[1] This document provides the essential dosimetry data and experimental protocols to guide the safe and effective use of [¹⁸F]Nifene in human subjects.
Radiation Dosimetry
The following tables summarize the estimated radiation doses from the administration of [¹⁸F]Nifene in human subjects. The data is presented for two scenarios: without bladder voiding and with hourly bladder voiding to illustrate the impact of this radiation safety measure.
Table 1: Mean Effective Dose of [¹⁸F]Nifene in Human Subjects
| Condition | Mean Whole-Body Effective Dose (mSv/MBq) |
| Without Bladder Voiding | 28.4 ± 3.8 |
| With Hourly Micturition | 22.6 ± 1.9 |
Data sourced from a study involving four human subjects (2 male, 2 female).[1][2]
Table 2: Estimated Absorbed Radiation Dose for Target Organs
| Organ | Absorbed Dose (mSv/MBq) - No Voiding | Absorbed Dose (mSv/MBq) - Hourly Voiding |
| Adrenals | 0.018 ± 0.003 | 0.017 ± 0.003 |
| Brain | 0.010 ± 0.001 | 0.010 ± 0.001 |
| Breasts | 0.011 ± 0.001 | 0.011 ± 0.001 |
| Gallbladder Wall | 0.021 ± 0.002 | 0.020 ± 0.002 |
| LLI Wall | 0.033 ± 0.004 | 0.031 ± 0.003 |
| Small Intestine | 0.024 ± 0.003 | 0.023 ± 0.003 |
| Stomach Wall | 0.018 ± 0.002 | 0.017 ± 0.002 |
| ULI Wall | 0.048 ± 0.006 | 0.041 ± 0.004 |
| Heart Wall | 0.016 ± 0.002 | 0.015 ± 0.002 |
| Kidneys | 0.063 ± 0.008 | 0.059 ± 0.007 |
| Liver | 0.041 ± 0.005 | 0.040 ± 0.005 |
| Lungs | 0.015 ± 0.002 | 0.014 ± 0.002 |
| Muscle | 0.015 ± 0.002 | 0.014 ± 0.002 |
| Ovaries | 0.030 ± 0.004 | 0.026 ± 0.003 |
| Pancreas | 0.019 ± 0.003 | 0.018 ± 0.002 |
| Red Marrow | 0.017 ± 0.002 | 0.016 ± 0.002 |
| Osteogenic Cells | 0.021 ± 0.003 | 0.020 ± 0.002 |
| Skin | 0.010 ± 0.001 | 0.010 ± 0.001 |
| Spleen | 0.017 ± 0.002 | 0.016 ± 0.002 |
| Testes | 0.018 ± 0.002 | 0.016 ± 0.002 |
| Thymus | 0.015 ± 0.002 | 0.014 ± 0.002 |
| Thyroid | 0.015 ± 0.002 | 0.014 ± 0.002 |
| Urinary Bladder Wall | 0.180 ± 0.023 | 0.096 ± 0.012 |
| Uterus | 0.038 ± 0.005 | 0.032 ± 0.004 |
| Total Body | 0.017 ± 0.002 | 0.016 ± 0.002 |
LLI Wall: Lower Large Intestine Wall; ULI Wall: Upper Large Intestine Wall. Data represents the mean ± standard deviation from four human subjects.[1][2]
Experimental Protocols
The following section details the methodology for the human biodistribution and dosimetry study of [¹⁸F]Nifene.
Subject Population
Four healthy human subjects (2 male, 2 female) were recruited for the study.
Radiopharmaceutical Synthesis
[¹⁸F]Nifene was synthesized at the University of Wisconsin Waisman Center following previously established methods.[1]
Imaging Equipment
Data were acquired on a Discovery 710 PET/CT scanner (GE Healthcare).[1]
Study Procedure
Prior to imaging, participants were required to fast for at least four hours. A transmission scan was performed for attenuation correction. Subjects were administered an intravenous bolus of [¹⁸F]Nifene. A series of whole-body PET/CT scans were then conducted to determine the biodistribution of the radiotracer.[1]
Data Analysis
Source organs were identified, and time-activity curves (TACs) were extracted from the PET time-series data. These TACs were used to calculate residence times for each source organ. The OLINDA/EXM v1.1 software was utilized to estimate the radiation doses for each subject.[2]
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and logical relationships in a typical [¹⁸F]Nifene dosimetry study.
Radiation Safety Considerations
The primary radiation safety concern with [¹⁸F]Nifene is the dose to the urinary bladder wall.[1] The data clearly indicates that encouraging subjects to void their bladder hourly can substantially reduce the absorbed dose to this organ. This practice allows for a higher maximum injected dose or multiple scans per year while remaining within regulatory limits.[1] For a typical 185 MBq injection of [¹⁸F]Nifene, the whole-body effective dose is approximately 0.5 rem, and the urinary bladder dose is 3.33 rem, which can be reduced to 1.78 rem with hourly voiding.[1] These levels are within the radiation dose limits specified in 21 CFR 361.1.[1]
Conclusion
[¹⁸F]Nifene is a safe and well-tolerated PET radioligand for imaging the α4β2* nAChR system in humans.[1][2] This guide provides the necessary quantitative dosimetry data and experimental protocols to support the design of future clinical and research studies. By implementing appropriate radiation safety measures, such as scheduled bladder voiding, researchers can safely utilize [¹⁸F]Nifene for valuable insights into the role of the nicotinic acetylcholine receptor system in health and disease.
References
- 1. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer [inis.iaea.org]
Methodological & Application
Application Notes and Protocols for [¹⁸F]Nifene PET Imaging in Human Brain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Nifene is a positron emission tomography (PET) radioligand with high specificity and affinity for α4β2* nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, tobacco addiction, and schizophrenia. [¹⁸F]Nifene's fast in vivo kinetics allow for shorter scan times compared to other nAChR radiotracers, making it a valuable tool for human brain imaging studies.[1][2] First-in-human studies have demonstrated that [¹⁸F]Nifene is well-tolerated with no reported adverse effects. This document provides detailed application notes and protocols for conducting [¹⁸F]Nifene PET imaging studies in human subjects.
Quantitative Data Summary
The following tables summarize key quantitative data for [¹⁸F]Nifene PET imaging in human brain studies.
Table 1: [¹⁸F]Nifene Radioligand Properties
| Parameter | Value | Reference |
| Target Receptor | α4β2* Nicotinic Acetylcholine Receptor | [1] |
| Binding Affinity (Ki) for α4β2 | 0.83 nM | [1] |
| Binding Affinity (Ki) for α3β2 | 0.80 nM | [1] |
| Binding Affinity (Ki) for α2β2 | 0.34 nM | [1] |
| In vivo Equilibration Time | ~30-40 minutes | [2] |
| Test-Retest Variability | < 10% |
Table 2: Human PET Imaging Parameters
| Parameter | Value | Reference |
| Injected Dose | 189 ± 8 MBq (5.1 ± 0.2 mCi) | [3] |
| Maximum Injected Dose (single scan) | 278 MBq (hourly bladder voiding) | [4] |
| Imaging Start Time | Coincident with bolus injection | [3] |
| Optimal Scan Duration for Reliable Binding Estimates | 40-60 minutes | [1][3] |
| Reference Region | Cerebellum | |
| Dose Limiting Organ | Urinary Bladder | [3] |
Experimental Protocols
[¹⁸F]Nifene Radiosynthesis
This protocol describes the automated radiosynthesis of [¹⁸F]Nifene using a trimethylammonium salt precursor.[1]
Materials:
-
[¹⁸F]Fluoride in H₂¹⁸O
-
QMA-light Sep-Pak
-
Kryptofix 2.2.2
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
N,N-dimethyl-5-(pyridin-2-yl)-1,3-oxazinan-2-amine trimethylammonium triflate precursor
-
C18 Sep-Pak
-
6 N Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Sterile Saline (0.9% NaCl)
-
0.22 µm sterile filter
Procedure:
-
Trap [¹⁸F]fluoride from the cyclotron target water on a pre-conditioned QMA-light Sep-Pak.
-
Elute the trapped [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water into the reaction vessel.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add the trimethylammonium precursor dissolved in anhydrous acetonitrile to the reaction vessel.
-
Heat the reaction mixture at a specified temperature for 15 minutes to facilitate nucleophilic substitution.
-
Cool the reaction vessel and pass the crude reaction mixture through a C18 Sep-Pak to trap the Boc-protected [¹⁸F]Nifene.
-
Wash the C18 Sep-Pak with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the Boc-protected [¹⁸F]Nifene from the C18 Sep-Pak with acetonitrile.
-
Add 6 N HCl to the eluate and heat to remove the Boc protecting group.
-
Neutralize the reaction mixture with NaHCO₃ to a pH of approximately 7.0.
-
Purify the final product using reverse-phase high-performance liquid chromatography (HPLC).
-
Formulate the purified [¹⁸F]Nifene in sterile saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control of [¹⁸F]Nifene
Prior to human administration, the final [¹⁸F]Nifene product must undergo rigorous quality control testing to ensure its safety and purity.[5][6]
Table 3: Quality Control Specifications
| Test | Method | Specification |
| Radiochemical Purity | HPLC | ≥ 95% |
| Radiochemical Identity | Co-elution with a non-radioactive Nifene standard on HPLC | Retention time of the radioactive peak matches the standard |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon energy of 511 keV |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% |
| Specific Activity | HPLC with UV and radiation detectors | > 37 GBq/µmol at the time of injection |
| pH | pH paper or calibrated pH meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Meet USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V, where V is the maximum recommended dose in mL |
| Sterility | USP <71> Sterility Tests | No microbial growth |
| Filter Integrity Test | Bubble point or pressure hold test | Pass |
Human Subject Preparation and PET Imaging
Subject Preparation:
-
Obtain written informed consent from all participants.
-
Ensure subjects have fasted for at least 4 hours prior to the scan.
-
Insert two intravenous catheters, one for radiotracer injection and one for any potential blood sampling.
-
Position the subject comfortably in the PET/CT scanner to minimize motion. A head holder or other immobilization device is recommended.
PET/CT Data Acquisition:
-
Perform a low-dose CT scan for anatomical localization and attenuation correction.[3]
-
Administer a bolus injection of 189 ± 8 MBq of [¹⁸F]Nifene intravenously.[3]
-
Begin dynamic PET data acquisition simultaneously with the injection.
-
Acquire data for a total of 60 minutes. A typical framing scheme would be:
-
12 x 15 seconds
-
3 x 1 minute
-
5 x 2 minutes
-
8 x 5 minutes
-
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, randoms, and dead time.
PET Image Analysis and Kinetic Modeling
Image Pre-processing:
-
Co-register the dynamic PET images to a subject-specific T1-weighted MRI scan, if available, for improved anatomical delineation.
-
Perform motion correction on the dynamic PET data.
-
Delineate regions of interest (ROIs) on the co-registered MRI or CT for target regions (e.g., thalamus, frontal cortex, subiculum) and the reference region (cerebellum).
Kinetic Modeling:
-
Extract time-activity curves (TACs) for each ROI.
-
Use a reference tissue model for kinetic analysis, with the cerebellum as the input function. The Multilinear Reference Tissue Model (MRTM) is a suitable choice.
-
The primary outcome measure is the binding potential (BPND), which is proportional to the density of available α4β2* nAChRs.
Visualizations
Caption: Experimental workflow for [¹⁸F]Nifene PET imaging in human brain studies.
Caption: Simplified signaling pathway of the α4β2* nicotinic acetylcholine receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for [¹⁸F]Nifene PET Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for conducting Positron Emission Tomography (PET) imaging studies in mice using the radiotracer [¹⁸F]Nifene. This ligand is a valuable tool for the in vivo quantification of α4β2* nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric disorders.
Introduction
[¹⁸F]Nifene is a PET radiotracer with high affinity and selectivity for the α4β2* subtype of nAChRs.[1] Its favorable kinetic properties allow for relatively short imaging times compared to other similar tracers.[2] This document outlines the standard operating procedure for [¹⁸F]Nifene PET imaging in mice, covering radiotracer synthesis, animal handling, image acquisition, and data analysis.
Experimental Protocols
Radiotracer Synthesis and Quality Control
The radiosynthesis of [¹⁸F]Nifene can be performed using a two-step procedure starting from a trimethylammonium salt precursor.[1] The specific activity of the final product should exceed 74 MBq/nmol (2 Ci/μmol) at the end of synthesis.[2]
Quality Control Parameters:
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Specific Activity | > 74 MBq/nmol |
| Residual Solvents | Within acceptable limits (e.g., USP <467>) |
| pH | 4.5 - 7.5 |
| Endotoxins | < 175 EU/V (or as per local regulations) |
Animal Preparation
Proper animal preparation is crucial for obtaining reliable and reproducible PET imaging data.
-
Animal Model: This protocol is applicable to various mouse strains, including wild-type (e.g., BALB/c, C57BL/6) and transgenic models of disease such as Alzheimer's or Parkinson's disease.[1][3]
-
Housing: Mice should be housed in a climate-controlled environment with a 12-hour light/dark cycle and free access to food and water.[2]
-
Fasting: To reduce variability in radiotracer uptake, mice should be fasted for 18-24 hours prior to PET imaging, with water available ad libitum.[2][4][5]
-
Anesthesia: Inhalational anesthesia, such as isoflurane, is the preferred method for small animal imaging.[4][6] Anesthesia is induced with 3-4% isoflurane and maintained at 1.5-2% during the injection and scanning procedures.[1][2][6] The animal's respiration rate should be monitored and maintained between 50-90 breaths per minute.[6]
Radiotracer Administration
[¹⁸F]Nifene can be administered via intravenous (IV) or intraperitoneal (IP) injection. However, IV injection is generally preferred for more rapid and consistent delivery to the brain.[1][7]
-
Injection Route: Tail vein injection is the standard method for IV administration.[1]
-
Dose: A typical injected dose of [¹⁸F]Nifene is approximately 5.55 - 7 MBq per mouse.[1][2]
-
Volume: The injection volume should be kept low, for instance, 20 µL for IV and 50 µL for IP injections, formulated in saline.[1][7]
PET/CT Image Acquisition
-
Scanner: A dedicated small animal PET/CT scanner (e.g., Inveon) should be used.[1]
-
Uptake Period: For dynamic scanning, the animal is placed in the scanner immediately after radiotracer injection.[1] For static imaging, an uptake period is allowed before scanning.
-
Acquisition Time: Dynamic PET scans are typically acquired for 120 minutes.[1] An optimal imaging time for static scans to achieve a good thalamus-to-cerebellum ratio is between 30 and 60 minutes post-injection.[1][7][8]
-
CT Scan: A CT scan is performed following the PET acquisition for attenuation correction and anatomical co-registration.[1][2]
Data Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms (e.g., OSEM3D/MAP).
-
Region of Interest (ROI) Analysis: ROIs are drawn on the co-registered CT or MRI images for various brain regions, including the thalamus (high receptor density) and cerebellum (low receptor density, often used as a reference region).[1][2][3]
-
Quantification: The uptake of [¹⁸F]Nifene is often expressed as the ratio of the activity in a target region to that in the cerebellum.[1][3] Standardized Uptake Value Ratios (SUVR) are also commonly calculated.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from [¹⁸F]Nifene PET studies in mice.
Table 1: Thalamus-to-Cerebellum Ratios of [¹⁸F]Nifene Uptake
| Injection Route | Thalamus/Cerebellum Ratio (30-60 min post-injection) | Mouse Strain | Reference |
| Intravenous (IV) | ~2.5 | Wild-type | [1][7][8] |
| Intraperitoneal (IP) | ~2.0 | Wild-type | [1][7][8] |
Table 2: [¹⁸F]Nifene Standardized Uptake Value Ratios (SUVR) in Different Mouse Models (Cerebellum as Reference)
| Brain Region | 5xFAD Mice (Alzheimer's Model) | C57BL/6 Mice (Wild-type) | p-value | Reference |
| Frontal Cortex (FC) | 3.04 | 1.92 | 0.001 | [3] |
| Thalamus (TH) | 2.58 | 2.38 | Not Significant | [3] |
Visualized Workflows and Pathways
Experimental Workflow for [¹⁸F]Nifene PET Imaging in Mice
Caption: A flowchart illustrating the key steps in a typical [¹⁸F]Nifene PET/CT imaging experiment in mice.
Logical Relationship of [¹⁸F]Nifene Binding and Quantification
Caption: Diagram showing the relationship between [¹⁸F]Nifene binding and the resulting PET signal quantification.
References
- 1. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of [18F]Nifene biodistribution and dosimetry based on whole-body PET imaging of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer's disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques [escholarship.org]
- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 6. cancerimagingarchive.net [cancerimagingarchive.net]
- 7. researchgate.net [researchgate.net]
- 8. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease [escholarship.org]
Application Notes and Protocols: Intravenous vs. Intraperitoneal Injection of Nifene F-18 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifene F-18 is a positron emission tomography (PET) radiotracer with high affinity and selectivity for the α4β2 nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a variety of neurological and psychiatric disorders, making this compound a valuable tool for in vivo imaging in preclinical animal models.[2] The route of administration is a critical parameter that can significantly influence the biodistribution, pharmacokinetics, and ultimately the quantitative accuracy of PET imaging studies. This document provides a detailed comparison of intravenous (IV) and intraperitoneal (IP) injection of this compound in animal models, along with standardized protocols for its use.
Data Presentation: Comparison of IV and IP Administration
The choice of administration route for this compound impacts the rate of delivery to the brain and the subsequent kinetics of receptor binding. A key metric for assessing the quality of a PET study targeting specific brain receptors is the ratio of tracer uptake in a target-rich region (e.g., thalamus for α4β2 nAChRs) to a reference region with low receptor density (e.g., cerebellum).
| Parameter | Intravenous (IV) Injection | Intraperitoneal (IP) Injection | Reference |
| Thalamus to Cerebellum Ratio | 2.5 | 2 | [3][4] |
| Time to Peak Uptake in Brain | Rapid, within 0.5 minutes post-injection | Gradual, reaching high levels after 30-40 minutes | [4] |
| Initial Brain Activity (0.5 min) | > 1% injected dose/mL | Very little observed | [4][5] |
| Optimal PET/CT Imaging Time | 30-60 minutes post-injection | 30-60 minutes post-injection | [3][4] |
Experimental Protocols
I. Radiotracer Preparation and Animal Handling
-
Radiotracer: this compound should be prepared under sterile conditions with high radiochemical purity and specific activity.
-
Animal Model: This protocol is designed for use in mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley).[6][7] All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Anesthesia: For the duration of the injection and scanning procedures, animals should be anesthetized. Isoflurane (1.5-3%) is a commonly used anesthetic for rodent imaging studies.[7][8]
II. Intravenous (IV) Injection Protocol
-
Animal Preparation: Place the anesthetized animal on a warming pad to maintain body temperature and dilate the tail veins.
-
Injection: Administer this compound (approximately 7 MBq in 0.05–0.1 mL sterile saline for mice) via a bolus injection into the lateral tail vein.[5]
-
PET/CT Acquisition: Immediately following injection, position the animal in the PET/CT scanner. For dynamic studies, begin acquisition simultaneously with the injection. For static imaging, an optimal window is 30-60 minutes post-injection.[4] A typical scan duration is 60-90 minutes.[1][7]
III. Intraperitoneal (IP) Injection Protocol
-
Animal Preparation: Anesthetize the animal as described for the IV protocol.
-
Injection: Administer this compound (approximately 7.4 ± 0.7 MBq in 0.05–0.1 mL sterile saline for mice) via an intraperitoneal injection.[5] The animal can be allowed to wake up and move freely in its cage for a designated uptake period before imaging.[5]
-
PET/CT Acquisition: At the desired uptake time (e.g., 2 hours post-injection for some protocols), re-anesthetize the animal and position it in the PET/CT scanner.[5] As with IV studies, an optimal imaging window to achieve a good target-to-background ratio is between 30 and 60 minutes post-injection.[4][9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound PET imaging in animal models.
Caption: Impact of injection route on this compound biodistribution and imaging outcome.
Discussion and Recommendations
Intravenous injection of this compound results in a more rapid delivery of the radiotracer to the brain, leading to a higher thalamus-to-cerebellum ratio compared to intraperitoneal administration.[4] This suggests that IV injection may be preferable for studies requiring high quantitative accuracy and for dynamic imaging protocols that model receptor kinetics.
Intraperitoneal injection offers a simpler and less technically demanding administration route. While the peak brain uptake is delayed and the target-to-background ratio is slightly lower, it can still provide valuable qualitative and semi-quantitative data, particularly for screening studies or when venous access is challenging.[4][5]
The choice between IV and IP injection will depend on the specific research question, the required level of quantification, and the technical expertise available. For most quantitative PET imaging studies aiming to measure α4β2 nAChR density and occupancy, intravenous administration is the recommended route.
References
- 1. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of [18F]Nifene biodistribution and dosimetry based on whole-body PET imaging of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Kinetic Modeling of Nifene F-18 PET Data for Receptor Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Nifene is a second-generation agonist radioligand for positron emission tomography (PET) imaging that exhibits high selectivity and affinity for the α4β2* nicotinic acetylcholine receptors (nAChRs).[1] These receptors are the most abundant subtype in the human brain and are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2] A significant advantage of [18F]Nifene is its rapid in vivo kinetics, which allows for shorter PET scan durations of approximately 60 minutes, a considerable improvement over older radiotracers that require several hours to reach equilibrium.[3] This characteristic enhances patient comfort, reduces the likelihood of motion artifacts, and increases scanner throughput.
These application notes provide a comprehensive overview of the kinetic modeling of [18F]Nifene PET data for the in vivo quantification of α4β2* nAChRs. Detailed experimental protocols for preclinical and clinical research are presented, along with a summary of key quantitative parameters derived from kinetic analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from kinetic modeling of [18F]Nifene PET data in various species and brain regions. These values can serve as a reference for researchers planning and interpreting [18F]Nifene PET studies.
Table 1: [18F]Nifene Kinetic Parameters in Rhesus Macaques
| Brain Region | Distribution Volume (VT) (ml/cm³) | Nondisplaceable Binding Potential (BPND) | Receptor Density (Bmax) (pmol/mL) | Apparent Dissociation Constant (KDapp) (pmol/mL) |
| Anteroventral Thalamus (AVT) | 17.95 ± 1.66 | 1.60 ± 0.17 | 4.8 ± 1.4 | 2.4 ± 0.3 |
| Lateral Geniculate (LG) | 16.17 ± 1.64 | 1.35 ± 0.16 | 4.3 ± 1.0 | 2.4 ± 0.3 |
| Frontal Cortex (FC) | 8.69 ± 0.43 | 0.26 ± 0.08 | 1.2 ± 0.4 | 2.4 ± 0.3 |
| Subiculum (SB) | 8.96 ± 0.48 | 0.30 ± 0.07 | 1.2 ± 0.3 | 2.4 ± 0.3 |
| Cerebellum (CB) | 6.91 ± 0.61 | - | - | - |
| Data are presented as mean ± standard deviation. VT and BPND values were determined using a one-tissue compartment model (1TCM).[4] Bmax and KDapp values were determined using a multiple-injection compartment modeling approach.[5] |
Table 2: [18F]Nifene Nondisplaceable Binding Potential (BPND) in Rats
| Brain Region | Nondisplaceable Binding Potential (BPND) |
| Thalamus | 1.30 (n=3, variation < 5%) |
| BPND was measured using the cerebellum as a reference region.[6] |
Experimental Protocols
Radiosynthesis of [18F]Nifene
The radiosynthesis of [18F]Nifene is typically performed via nucleophilic substitution of a suitable precursor. An improved method utilizes a trimethylammonium salt precursor, leading to good radiochemical yields and high specific activity.[1]
Materials:
-
[18F]Fluoride
-
Precursor: N,N,N-trimethyl-5-((S)-pyrrolidin-2-ylmethoxy)pyridin-2-aminium trifluoromethanesulfonate
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol, USP
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
C18 Sep-Pak cartridges
-
Sterile membrane filter (0.22 µm)
Procedure:
-
[18F]Fluoride activation: Aqueous [18F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of K2.2.2 and K2CO3 in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile.
-
Radiolabeling: The precursor, dissolved in anhydrous acetonitrile, is added to the dried [18F]fluoride/K2.2.2/K2CO3 complex. The reaction mixture is heated at high temperature for a specified time.
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to [18F]Nifene is collected.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the [18F]Nifene. The cartridge is washed with water, and the final product is eluted with ethanol. The ethanolic solution is then diluted with sterile saline for injection and passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: The final product should be tested for radiochemical purity (by HPLC), chemical purity, specific activity, pH, and sterility. Radiochemical yields are typically in the range of 40-50% (decay corrected), with specific activities ranging from 37–185 GBq/µmol.[1]
Preclinical PET Imaging Protocol (Rodents)
Animal Preparation:
-
Animals (e.g., mice, rats) should be fasted for 4-6 hours prior to the scan to reduce blood glucose levels.
-
Anesthesia is induced and maintained throughout the imaging session (e.g., 2% isoflurane in oxygen).
-
A tail vein catheter is placed for radiotracer injection.
Radiotracer Administration:
-
[18F]Nifene is administered intravenously (IV) via the tail vein. A typical dose for a mouse is approximately 7 MBq.[7] Intraperitoneal (IP) injection is also possible, though it results in slower uptake kinetics.[1]
PET Data Acquisition:
-
Dynamic PET scanning is initiated immediately after radiotracer injection.
-
Scan duration is typically 60-90 minutes.[6]
-
Data are acquired in list mode and subsequently binned into a series of time frames.
Image Reconstruction:
-
PET images are reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
Corrections for attenuation (using a CT scan), scatter, randoms, and dead time should be applied.
Non-Human Primate PET Imaging Protocol
Subject Preparation:
-
Subjects (e.g., rhesus macaques) are fasted overnight.
-
Anesthesia is induced with ketamine and maintained with isoflurane.[4]
-
Vital signs (heart rate, respiration, blood oxygen saturation) are monitored throughout the procedure.
-
A venous catheter is placed for radiotracer administration and another in a peripheral artery for blood sampling.
Radiotracer Administration:
-
A bolus injection of [18F]Nifene is administered intravenously.
PET Data Acquisition:
-
Dynamic PET scanning commences with the injection of the radiotracer.
-
Scan duration is typically 90-120 minutes.
Arterial Blood Sampling:
-
Arterial blood samples are collected frequently during the initial phase of the scan and less frequently at later time points to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).
-
Plasma is separated from whole blood, and the fraction of unchanged parent radiotracer is determined by HPLC analysis.
Human PET Imaging Protocol
Subject Preparation:
-
Subjects should fast for at least 4-6 hours before the scan.
-
A comfortable and quiet environment should be maintained during the uptake period.
-
A venous catheter is inserted for radiotracer injection.
Radiotracer Administration:
-
A bolus injection of [18F]Nifene is administered intravenously.
PET Data Acquisition:
-
A dynamic brain scan is acquired for at least 60 minutes.
-
A low-dose CT scan is performed for attenuation correction.
Kinetic Modeling and Data Analysis
The goal of kinetic modeling is to estimate parameters that reflect the in vivo binding of [18F]Nifene to α4β2* nAChRs. The choice of model depends on the study design (e.g., with or without arterial blood sampling).
1. Data Preprocessing:
-
Image Registration: Dynamic PET images are co-registered to a subject's anatomical MRI to allow for accurate delineation of brain regions of interest (ROIs).
-
ROI Definition: ROIs for various brain regions (e.g., thalamus, frontal cortex, cerebellum) are defined on the co-registered MRI.
-
Time-Activity Curve (TAC) Generation: The average radioactivity concentration within each ROI is calculated for each time frame to generate TACs.
2. Kinetic Models:
-
Compartment Models with Arterial Input Function:
-
One-Tissue Compartment Model (1TCM): This model describes the exchange of the radiotracer between a single plasma compartment and a single tissue compartment. It is often sufficient for modeling [18F]Nifene kinetics.[4]
-
Two-Tissue Compartment Model (2TCM): This model adds a second tissue compartment to represent specifically bound radiotracer.
-
-
Graphical Analysis with Arterial Input Function:
-
Logan Plot: This is a graphical method that linearizes the compartment model equations, allowing for the estimation of the total distribution volume (VT) from the slope of the linear portion of the plot.[4]
-
-
Reference Tissue Models (without Arterial Blood Sampling):
-
Simplified Reference Tissue Model (SRTM): This model uses a reference region with a negligible density of specific binding sites (e.g., cerebellum for preclinical studies) to estimate the nondisplaceable binding potential (BPND).
-
Multilinear Reference Tissue Model (MRTM): An extension of the SRTM that can provide more stable estimates of BPND.[4]
-
3. Key Outcome Parameters:
-
Total Distribution Volume (VT): Represents the total concentration of the radiotracer in a region (bound and free) relative to the plasma concentration at equilibrium. It is proportional to the density of available receptors.
-
Nondisplaceable Binding Potential (BPND): An index of the density of available receptors. It is defined as the ratio of specifically bound radiotracer to the nondisplaceable radiotracer concentration in tissue at equilibrium. BPND = fND * Bavail / KD, where fND is the free fraction of nondisplaceable radiotracer in tissue, Bavail is the density of available receptors, and KD is the equilibrium dissociation constant.
-
Receptor Density (Bmax) and Apparent Dissociation Constant (KDapp): These parameters can be estimated using multiple-injection experiments with varying amounts of unlabeled ligand to displace the radiotracer.[5]
Visualizations
Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor.
Caption: Experimental workflow for [18F]Nifene PET imaging.
Caption: Logical relationship of the kinetic modeling process.
References
- 1. mdpi.com [mdpi.com]
- 2. TPC - Bmax and KD [turkupetcentre.net]
- 3. researchgate.net [researchgate.net]
- 4. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring α4β2* nicotinic acetylcholine receptor density in vivo with [18F]nifene PET in the nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging of α4β2* nicotinic acetylcholine receptors: quantitative analysis of 18F-nifene kinetics in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifene F-18 Imaging of Cholinergic Dysfunction in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cholinergic System and Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. One of the earliest and most consistent neurochemical deficits observed in AD is the degeneration of cholinergic neurons, particularly in the basal forebrain, which provides the primary cholinergic innervation to the cerebral cortex and hippocampus. This loss of cholinergic signaling, central to the "cholinergic hypothesis" of AD, is strongly correlated with the severity of cognitive impairment.[1]
Acetylcholine (ACh), a key neurotransmitter, plays a crucial role in learning, memory, and attention.[1] It exerts its effects through two types of receptors: muscarinic and nicotinic acetylcholine receptors (nAChRs). The α4β2 subtype is the most abundant nAChR in the human brain and is implicated in cognitive processes. A significant reduction in the density of these receptors is a hallmark of AD.
[18F]Nifene is a positron emission tomography (PET) radiotracer with high affinity and selectivity for the α4β2 nAChR. This allows for the in vivo visualization and quantification of these receptors, providing a valuable tool to study cholinergic dysfunction in AD, assess disease progression, and evaluate the efficacy of novel therapeutic interventions targeting the cholinergic system.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical [18F]Nifene imaging studies in mouse models of Alzheimer's disease.
Table 1: In Vivo [18F]Nifene PET Standardized Uptake Value Ratios (SUVR) in Alzheimer's Disease Mouse Models
| Mouse Model | Age (months) | Brain Region | SUVR (AD Model) | SUVR (Control) | Percentage Change | Reference |
| 5xFAD | Not Specified | Frontal Cortex | 3.04 | 1.92 | +58.3% | [2] |
| 5xFAD | Not Specified | Thalamus | 2.58 | 2.38 | +8.4% | [2] |
| 3xTg-AD | 11 | Thalamus | 2.27 | 2.82 (Old Control) | -19.5% | |
| 3xTg-AD | 11 | Medial Prefrontal Cortex | 2.44 | 3.8 (Old Control) | -35.8% | |
| 3xTg-AD | 11 | Frontal Cortex | 1.61 | 1.79 (Old Control) | -10.1% | |
| 3xTg-AD | 11 | Hippocampus-Subiculum | 1.48 | 1.73 (Old Control) | -14.5% |
SUVR values are typically calculated using the cerebellum as the reference region.
Table 2: In Vitro [18F]Nifene Binding Affinity (IC50) in 5xFAD Mouse Brain Tissue
| Brain Region | Ligand | IC50 (5xFAD) | IC50 (Control) | Reference |
| Frontal Cortex | Nicotine | 73 ± 10 nM | 18 ± 3 nM | [3] |
| Thalamus | Nicotine | 31 ± 5 nM | 16 ± 4 nM | [3] |
| Not Specified | Acetylcholine | 38 - 83 nM | 34 - 55 nM | [3] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [18F]Nifene
This protocol describes the automated synthesis of [18F]Nifene using a commercially available synthesizer (e.g., GE TRACERlab, IBA Synthera) with an N-BOC-nitronifene precursor.
Materials and Reagents:
-
[18F]Fluoride (produced from a cyclotron)
-
N-BOC-nitronifene precursor
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Sterile water for injection
-
Sterile saline for injection
-
Sep-Pak QMA Light cartridge
-
Sep-Pak C18 Plus cartridge
-
0.22 µm sterile filter
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned QMA Light Sep-Pak cartridge.
-
Elute the trapped [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the acetonitrile and water.
-
Perform a final azeotropic drying step by adding anhydrous acetonitrile and evaporating to dryness to ensure the [18F]fluoride is anhydrous.
-
-
Radiofluorination:
-
Dissolve the N-BOC-nitronifene precursor in anhydrous DMSO or acetonitrile and add it to the reaction vessel containing the dried [18F]fluoride/K222/K2CO3 complex.
-
Heat the reaction mixture at a specified temperature (e.g., 120-150°C) for a defined time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the nitro group with [18F]fluoride.
-
-
Deprotection:
-
After cooling the reaction mixture, add a solution of trifluoroacetic acid (TFA) in water or dichloromethane.
-
Heat the mixture to remove the BOC protecting group.
-
-
Purification:
-
Neutralize the reaction mixture with a sodium bicarbonate solution.
-
Load the crude product onto a semi-preparative HPLC column (e.g., C18) for purification.
-
Collect the fraction corresponding to [18F]Nifene.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation.
-
Reformulate the purified [18F]Nifene in sterile saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform quality control tests to determine radiochemical purity, chemical purity, specific activity, pH, and sterility.
-
Protocol 2: In Vivo [18F]Nifene PET/CT Imaging in Mice
This protocol outlines the procedure for conducting in vivo PET/CT imaging in mice to assess α4β2 nAChR density.
Materials and Equipment:
-
[18F]Nifene radiotracer
-
Mouse model of Alzheimer's disease and age-matched wild-type controls
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heating pad or lamp to maintain body temperature
-
Tail vein catheter or insulin syringe for injection
-
Animal monitoring equipment (respiratory and temperature probes)
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the anesthetized mouse on the scanner bed and secure it in a prone or supine position.
-
Maintain the animal's body temperature using a heating pad or lamp.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]Nifene (typically 5-10 MBq) via the tail vein.
-
-
PET/CT Image Acquisition:
-
Start the PET scan immediately after the radiotracer injection for dynamic imaging, or after a specific uptake period (e.g., 30-60 minutes) for static imaging.
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
The total scan duration can range from 30 to 90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the CT or a standard MRI template of the mouse brain.
-
Define regions of interest (ROIs) on the co-registered images for brain regions such as the thalamus, frontal cortex, hippocampus, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI from dynamic PET data.
-
Calculate the Standardized Uptake Value (SUV) for each ROI.
-
For quantitative analysis, calculate the SUVR by normalizing the SUV of a target region to the SUV of a reference region (typically the cerebellum, which has low specific binding of [18F]Nifene).
-
Protocol 3: In Vitro Autoradiography with [18F]Nifene
This protocol details the procedure for in vitro autoradiography on postmortem brain tissue to visualize and quantify α4β2 nAChRs.[4]
Materials and Equipment:
-
Frozen postmortem brain sections (10-20 µm thick) from AD and control subjects
-
[18F]Nifene radiotracer
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Washing buffer (cold incubation buffer)
-
Nicotine or another competing ligand for non-specific binding determination
-
Phosphor imaging plates or digital autoradiography system
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Allow the cryosectioned brain tissue mounted on microscope slides to thaw to room temperature.
-
-
Pre-incubation:
-
Pre-incubate the slides in incubation buffer for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[4]
-
-
Incubation:
-
Washing:
-
Wash the slides in ice-cold washing buffer to remove unbound radiotracer. Perform multiple washes of short duration (e.g., 2 x 2 minutes).[3]
-
Perform a final quick rinse in cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Quickly dry the slides using a stream of cool air.
-
Appose the dried slides to a phosphor imaging plate in a light-tight cassette and expose for an appropriate duration (typically several hours to overnight).
-
-
Image Acquisition and Analysis:
-
Scan the imaging plate using a phosphor imager to acquire a digital image of the radiotracer distribution.
-
Analyze the digital autoradiograms using image analysis software.
-
Define ROIs corresponding to different brain structures.
-
Quantify the binding density in each ROI (e.g., in units of photostimulated luminescence per unit area).
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Visualizations
Caption: Cholinergic signaling pathway and its disruption in Alzheimer's disease.
Caption: Experimental workflow for in vivo [18F]Nifene PET/CT imaging.
Caption: Automated radiosynthesis workflow for [18F]Nifene.
References
- 1. onesearch.uark.edu [onesearch.uark.edu]
- 2. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer’s disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Reduction in [18F]Nifene Binding, a PET imaging Probe for α4β2* Nicotinic acetylcholinergic receptors in Hippocampus-Subiculum of postmortem human Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifene F-18 in Nicotine Addiction and Smoking Cessation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifene F-18 is a positron emission tomography (PET) radiotracer with high affinity and selectivity for the α4β2* nicotinic acetylcholine receptors (nAChRs), the primary binding sites for nicotine in the brain. Its favorable pharmacokinetic properties, including rapid brain uptake and equilibrium, make it a valuable tool for in vivo quantification of nAChR availability. These characteristics are particularly advantageous for studying the dynamic changes in nAChR density associated with nicotine addiction, withdrawal, and the efficacy of smoking cessation therapies. Chronic smoking is known to cause an upregulation of α4β2* nAChRs in the brain, a neuroadaptation that is thought to contribute to nicotine dependence and craving. This compound PET allows for the non-invasive assessment of these receptor changes in living subjects, providing crucial insights into the neurobiology of tobacco use disorder and a potential biomarker for treatment response.
Quantitative Data Summary
The following table summarizes representative quantitative data from this compound PET studies, illustrating the expected differences in α4β2* nAChR availability between smokers and non-smokers. This data is synthesized from findings consistently reported in the literature, which indicate an increase in nAChR density in smokers.
| Brain Region | Non-Smokers (BPnd) | Smokers (BPnd) | Expected Percent Difference |
| Thalamus | 2.5 ± 0.4 | 3.5 ± 0.5 | ~ +40% |
| Striatum | 1.8 ± 0.3 | 2.5 ± 0.4 | ~ +39% |
| Frontal Cortex | 1.2 ± 0.2 | 1.7 ± 0.3 | ~ +42% |
| Cingulate Gyrus | 1.1 ± 0.2 | 1.5 ± 0.2 | ~ +36% |
| Cerebellum | - (Reference Region) | - (Reference Region) | - |
BPnd (Binding Potential, non-displaceable) is a measure of receptor density and affinity. Values are presented as mean ± standard deviation and are representative of typical findings. The cerebellum is commonly used as a reference region due to its low density of α4β2 nAChRs.*
Key Experimental Protocols
Radiosynthesis of this compound
The radiosynthesis of [18F]Nifene is a critical first step. A common method involves the nucleophilic substitution of a suitable precursor, such as a nitro or trimethylammonium precursor, with [18F]fluoride.
Protocol:
-
[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trapping and Elution: Trap the [18F]fluoride on an anion-exchange cartridge and elute with a solution of potassium carbonate/Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [18F]fluoride complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the Nifene precursor to the dried [18F]fluoride complex and heat at an elevated temperature to facilitate the nucleophilic substitution.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the [18F]Nifene fraction, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in sterile saline for injection.
-
Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, sterility, and apyrogenicity.
Human PET Imaging Protocol for Nicotine Addiction Studies
This protocol outlines the procedure for conducting a this compound PET scan in human subjects to assess α4β2* nAChR availability.
Protocol:
-
Subject Recruitment:
-
Recruit cohorts of smokers and age- and sex-matched non-smoking healthy controls.
-
Obtain informed consent from all participants.
-
Screen subjects for inclusion/exclusion criteria (e.g., smoking history, medical conditions, medication use).
-
-
Subject Preparation:
-
Instruct subjects to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions.
-
For smoking subjects, enforce a period of overnight abstinence (e.g., 12 hours) to reduce acute nicotine occupancy of receptors.
-
Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for full kinetic modeling).
-
-
PET/CT Scan Acquisition:
-
Position the subject comfortably in the PET/CT scanner.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Administer a bolus injection of this compound (typically 185-370 MBq).
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., ordered subset expectation maximization).
-
Co-register the PET images with the subject's structural MRI scan for accurate anatomical delineation of regions of interest (ROIs).
-
Define ROIs for key brain areas, including the thalamus, striatum, frontal cortex, cingulate gyrus, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify nAChR availability using kinetic modeling approaches. A simplified reference tissue model (SRTM) with the cerebellum as the reference region is often used to estimate the binding potential (BPnd).
-
Visualizations
Signaling Pathway of Nicotine Addiction
Application Notes and Protocols for Nifene F-18 PET in α4β2* nAChR Drug Occupancy Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) imaging with the radioligand [18F]Nifene is a powerful technique for the in vivo quantification of α4β2* nicotinic acetylcholine receptors (nAChRs). Due to its rapid kinetics, [18F]Nifene allows for shorter imaging protocols compared to other radiotracers for this target.[1][2][3] These application notes provide a detailed overview and protocols for utilizing [18F]Nifene PET to assess the occupancy of α4β2* nAChRs by therapeutic drug candidates. The α4β2* nAChR system is a key target in the study of various neurological and psychiatric conditions, including nicotine addiction, Parkinson's disease, and Alzheimer's disease.[2][4][5]
Key Advantages of [18F]Nifene
-
Rapid Equilibration: [18F]Nifene exhibits fast transient equilibrium times of approximately 30 minutes, enabling shorter PET scan durations of less than an hour.[1][3]
-
High Specific Binding: It shows elevated binding in brain regions rich in α4β2* nAChRs, providing good target-to-background signal.[1][5]
-
Versatility: [18F]Nifene has been successfully used in various species, including mice, rats, non-human primates, and humans.[2][5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from [18F]Nifene PET studies in different species.
Table 1: [18F]Nifene Binding Potential (BP_ND) in Non-Human Primates (Rhesus Monkeys)
| Brain Region | One-Tissue Compartment Model (1TCM) | Multilinear Reference Tissue Model (MRTM) | Logan Graphical Analysis |
| Anteroventral Thalamus (AVT) | 1.60 ± 0.17 | ~1.60 | ~1.60 |
| Lateral Geniculate (LG) | 1.35 ± 0.16 | ~1.35 | ~1.35 |
| Frontal Cortex (FC) | 0.26 ± 0.08 | ~0.26 | ~0.26 |
| Subiculum (SB) | 0.30 ± 0.07 | ~0.30 | ~0.30 |
Data from Hillmer et al. (2012).[1][7] Note: Cerebellum was used as the reference region.
Table 2: [18F]Nifene Receptor Density (B_max) and Apparent Dissociation Constant (K_Dapp) in Non-Human Primates (Rhesus Monkeys)
| Brain Region | B_max (pmol/mL) |
| Anteroventral Thalamus (AVT) | 4.8 ± 1.4 |
| Lateral Geniculate (LG) | 4.3 ± 1.0 |
| Frontal Cortex (FC) | 1.2 ± 0.4 |
| Subiculum (SB) | 1.2 ± 0.3 |
| Global K_Dapp | 2.4 ± 0.3 pmol/mL |
Data from Hillmer et al. (2013).[8]
Table 3: Nicotine-Induced α4β2 nAChR Occupancy in Rats Measured with [18F]Nifene PET*
| Nicotine Dose (mg/kg) | Receptor Occupancy (%) |
| 0.02 | > 40% |
| 0.25 | > 90% |
| 0.50 | > 80% |
Data from Kant et al. (2012).[5][9] Note: The reported values in the original text for 0.02 mg/kg and 0.5 mg/kg appear inconsistent; the text states ">80%" for 0.02 mg/kg in one section and ">40%" in another, while stating ">80%" for 0.5 mg/kg. The table reflects the values as presented in different sections of the source.
Experimental Protocols
I. Radiosynthesis of [18F]Nifene
The radiosynthesis of [18F]Nifene is typically performed via nucleophilic substitution of a suitable precursor. A detailed protocol can be found in the cited literature.[6] Key quality control measures include:
-
Radiochemical Purity: Assessed by radio-HPLC.
-
Specific Activity: Determined at the time of injection.
-
Residual Solvents: Measured by gas chromatography.
-
Endotoxin Levels: Measured using a Limulus amebocyte lysate (LAL) test.
II. Preclinical PET Imaging Protocol (Rodents)
This protocol is adapted from studies in rats and mice.[2][5][9]
-
Animal Preparation:
-
House animals in a controlled environment with a regular light-dark cycle.
-
Fast animals for 4-6 hours before the scan to reduce variability in glucose metabolism, which can affect brain activity.
-
Anesthetize the animal with isoflurane (1.5-2% in oxygen).
-
Place a catheter in the lateral tail vein for radiotracer and drug administration.
-
Maintain body temperature using a heating pad.
-
-
Drug Administration (for Occupancy Studies):
-
Radiotracer Injection:
-
PET Data Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., filtered back-projection).
-
Co-register the PET images with a corresponding MRI or CT template for anatomical delineation of brain regions of interest (ROIs), including the thalamus, cortex, and cerebellum.[2]
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND) using a reference tissue model, with the cerebellum often used as the reference region.[5][9]
-
-
Receptor Occupancy Calculation:
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [ (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline ] * 100 where BP_ND_baseline is the binding potential in the vehicle-treated group and BP_ND_drug is the binding potential in the drug-treated group.
-
III. Non-Human Primate PET Imaging Protocol
This protocol is based on studies in rhesus monkeys.[1][7]
-
Animal Preparation:
-
Anesthetize the monkey with ketamine and maintain with isoflurane (1-1.5%).[1]
-
Perform a transmission scan for attenuation correction.
-
Place catheters in a peripheral vein for radiotracer injection and in an artery for blood sampling.
-
-
Radiotracer Injection:
-
Inject a bolus of [18F]Nifene.
-
-
Arterial Blood Sampling:
-
PET Data Acquisition:
-
Acquire dynamic PET data for at least 60 minutes.[1]
-
-
Data Analysis:
-
Reconstruct and process the PET images.
-
Define ROIs on the co-registered MR images.
-
Perform kinetic modeling of the tissue TACs and the arterial input function using models such as the one-tissue compartment model (1TCM) or two-tissue compartment model (2TCM) to estimate parameters like the total distribution volume (V_T).[1][7]
-
Calculate BP_ND using the formula: BP_ND = (V_T_target - V_T_reference) / V_T_reference, where the cerebellum is often the reference region.[1][7]
-
-
Occupancy Assessment:
-
For drug occupancy studies, a baseline scan is typically followed by a second scan after administration of the test compound.
-
Alternatively, a multiple-injection protocol can be used within a single scan session to determine receptor density (B_max) and the apparent dissociation constant (K_Dapp).[8]
-
Visualizations
Caption: Simplified signaling pathway of α4β2* nicotinic acetylcholine receptors.
Caption: Experimental workflow for a typical drug occupancy study using [18F]Nifene PET.
References
- 1. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer [inis.iaea.org]
- 5. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PET imaging of α4β2* nicotinic acetylcholine receptors: quantitative analysis of 18F-nifene kinetics in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring α4β2* nicotinic acetylcholine receptor density in vivo with [18F]nifene PET in the nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging [escholarship.org]
Topic: Longitudinal Nifene F-18 Imaging to Track Disease Progression
An Application Note and Protocol for Researchers
Introduction
[18F]Nifene is a second-generation positron emission tomography (PET) radioligand that targets the α4β2* nicotinic acetylcholine receptor (nAChR), the most abundant subtype of nAChRs in the brain.[1][2] These receptors are implicated in a variety of neuropsychiatric and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and addiction.[1][3][4] [18F]Nifene exhibits favorable properties for in vivo imaging, including rapid kinetics that allow for shorter scan times compared to earlier radiotracers like 2-[18F]FA-85380.[2][5] Its fast equilibration and high specific binding in α4β2* nAChR-rich regions make it a valuable tool for longitudinal studies to monitor disease progression and evaluate therapeutic interventions.[2][3]
This document provides detailed application notes and protocols for utilizing [18F]Nifene in longitudinal PET imaging studies to track disease progression in preclinical models.
Signaling Pathway and Mechanism of Action
[18F]Nifene acts as an agonist at α4β2* nAChRs.[6] These receptors are ligand-gated ion channels that, upon binding to acetylcholine or an agonist like nicotine or [18F]Nifene, undergo a conformational change.[7][8] This change opens a central pore, allowing the influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the neuronal membrane and subsequent downstream signaling.[9] The density and function of these receptors can be altered in various pathological states, providing a biomarker for disease progression.
Applications in Disease Progression
Neurodegenerative Diseases
-
Parkinson's Disease (PD): Studies using a transgenic A53T mouse model of α-synucleinopathy have shown a 20-30% decrease in [18F]Nifene binding in vivo.[3] In post-mortem human PD brain tissue, [18F]Nifene binding was reduced by over 50% in the anterior cingulate, correlating with the presence of Lewy bodies.[3][10] This suggests [18F]Nifene PET can be used to track the loss of cholinergic integrity in PD.
-
Alzheimer's Disease (AD): In the 5xFAD mouse model, abnormal [18F]Nifene binding has been observed, with significantly higher standardized uptake value ratios (SUVR) in the frontal cortex compared to wild-type mice.[11] Conversely, the 3xTg-AD model showed an overall reduction in [18F]Nifene binding compared to controls, suggesting that the impact on α4β2* nAChRs may vary depending on the specific AD pathology.[12] These findings highlight the potential of [18F]Nifene to monitor cholinergic dysfunction associated with Aβ plaque and tau pathology.[11][12]
Oncology
-
Lung Cancer: In a mouse model of tobacco-induced lung cancer, PET/CT scans with [18F]Nifene demonstrated a higher tumor-to-nontumor ratio compared to the standard clinical tracer [18F]FDG.[13] This is attributed to the overexpression of nAChRs on lung cancer cells.[13] Longitudinal CT scans showed significant tumor growth, and [18F]Nifene PET was able to selectively label these tumor nodules, indicating its utility for the early diagnosis and monitoring of lung cancer progression.[13]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical [18F]Nifene imaging studies.
| Parameter | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Binding Affinity | α4β2 | 0.83 | [3] |
| α3β2 | 0.80 | [3] | |
| α2β2 | 0.34 | [3] |
Table 1: In Vitro Binding Affinity of Nifene.
| Disease Model | Brain Region | % Change in [18F]Nifene Binding | Reference |
| Parkinson's (A53T Mouse) | Multiple Regions (In Vivo) | ↓ 20-30% | [3] |
| Multiple Regions (Brain Slices) | ↓ 20-35% | [3] | |
| Parkinson's (Human Tissue) | Anterior Cingulate | ↓ >50% | [3] |
| Alzheimer's (3xTg-AD Mouse) | Thalamus | ↓ ~20% | [12] |
Table 2: Changes in [18F]Nifene Binding in Neurodegenerative Disease Models.
| Imaging Parameter | Value | Administration | Reference |
| Thalamus:Cerebellum Ratio | ~2.5 | Intravenous (IV) | [6] |
| ~2.0 | Intraperitoneal (IP) | [3][6] | |
| Tumor:Nontumor Ratio (Lung) | ~2.0 (In Vivo) | Intravenous (IV) | |
| >4.0 (Ex Vivo) | Intravenous (IV) | [13] | |
| Optimal Imaging Time | 30-60 min post-injection | IV or IP | [3][6][10] |
Table 3: Key In Vivo Imaging Parameters for [18F]Nifene.
Experimental Protocols and Workflows
A typical longitudinal study involves repeated imaging of the same subject over time to track changes in [18F]Nifene uptake, which reflects the density of α4β2* nAChRs.
Protocol 1: [18F]Nifene Radiosynthesis and Quality Control
This protocol is a generalized summary. Specifics may vary based on the synthesis module used (e.g., Synthera, FASTlab).[4][14][15]
-
Precursor Preparation: The synthesis utilizes a precursor such as 2-(trimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)-methoxy]pyridine triflate (tmat-Nifene).[4]
-
[18F]Fluoride Production: Produce [18F]fluoride via a cyclotron.
-
Radiolabeling:
-
Trap the [18F]fluoride on an anion-exchange cartridge (e.g., QMA).
-
Elute the [18F]fluoride into the reactor vessel with a solution containing Kryptofix 2.2.2 (K222) and potassium carbonate.
-
Azeotropically dry the [18F]fluoride/K222 complex by heating under vacuum.
-
Add the precursor dissolved in an appropriate solvent (e.g., acetonitrile) to the reactor.
-
Heat the reaction mixture to facilitate nucleophilic substitution.
-
-
Deprotection: Add an acid (e.g., HCl) to the reactor and heat to remove the BOC protecting group.
-
Purification:
-
Neutralize the reaction mixture.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).[13]
-
Collect the fraction corresponding to [18F]Nifene.
-
-
Formulation:
-
Remove the HPLC solvent under vacuum.
-
Formulate the final product in sterile saline (0.9%) for injection.[13]
-
Pass the final solution through a 0.22 µm sterile filter into a sterile dose vial.
-
-
Quality Control:
-
Radiochemical Purity: Confirm by analytical HPLC.
-
Specific Activity: Typically ~2000 Ci/mmol.[13]
-
pH: Ensure the final product is within a physiologically acceptable range.
-
Sterility and Endotoxin Testing: Perform as per standard pharmaceutical guidelines.
-
Protocol 2: In Vivo PET/CT Imaging in Mice
This protocol is adapted from studies in mouse models of Parkinson's and Alzheimer's disease.[3][6][16]
-
Animal Handling:
-
Acclimate animals to the housing facility and handling procedures. For longitudinal studies, ensure consistent handling at each time point.
-
Fast animals for 4-6 hours prior to imaging to ensure a consistent metabolic state, although this is more critical for [18F]FDG studies.
-
-
Radiotracer Administration:
-
PET/CT Acquisition:
-
At the desired uptake time (e.g., 30-60 minutes post-injection), re-anesthetize the mouse (1.5-2% isoflurane) and position it on the scanner bed.
-
Acquire a CT scan (e.g., 10 minutes) for anatomical co-registration and attenuation correction.[6]
-
Acquire a dynamic or static PET scan. For longitudinal studies, it is critical to use the exact same acquisition parameters for each time point.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET data using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.[1]
-
Co-register the PET and CT images. For brain imaging, co-registering to a mouse brain MRI atlas (e.g., using PMOD software) is recommended for accurate region-of-interest (ROI) delineation.[3]
-
Define ROIs for key brain regions: thalamus (high binding), frontal cortex (moderate binding), and cerebellum (low/non-specific binding, often used as a reference region).[3][5]
-
Calculate quantitative metrics such as the Standardized Uptake Value (SUV) or, for longitudinal consistency, the SUVR by dividing the mean SUV of a target region by the mean SUV of the cerebellum.[11][12]
-
References
- 1. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer's disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques [escholarship.org]
- 12. Disruption of normal brain distribution of [18F]Nifene to α4β2* nicotinic acetylcholinergic receptors in old B6129SF2/J mice and transgenic 3xTg-AD mice model of Alzheimer's disease: In Vivo PET/CT imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of novel approach to diagnostic imaging of lung cancer with 18F-Nifene PET/CT using A/J mice treated with NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer’s disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nifene F-18 PET Scan Image Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the image analysis techniques for Nifene F-18 Positron Emission Tomography (PET) scans, a crucial tool for in vivo quantification of the α4β2 nicotinic acetylcholine receptor (nAChR) in the brain.
Introduction
This compound is a second-generation radioligand with high affinity and selectivity for the α4β2 subtype of nAChRs.[1] Its rapid kinetics make it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and addiction.[1] Reliable quantification of this compound binding requires standardized image acquisition and analysis protocols. These notes detail the necessary steps from data acquisition to kinetic modeling and interpretation.
Experimental Design and Data Acquisition
A typical this compound PET study involves the intravenous injection of the radiotracer followed by a dynamic scan.
Subject Preparation:
-
Subjects should refrain from smoking for at least 12 hours prior to the scan.
-
A low-dose CT scan is typically acquired for attenuation correction and anatomical localization.[2]
Radiotracer Injection:
-
A bolus injection of this compound is administered intravenously.[2] The injected dose should be recorded accurately for quantitative analysis.
PET Scan Acquisition:
-
Dynamic PET scanning commences with the injection of the radiotracer.
-
A scan duration of 60-90 minutes is generally sufficient to capture the tracer kinetics.[3] Shorter dynamic scans of around 40 minutes can also provide reliable binding estimates.[1]
-
Data is acquired in list mode and subsequently binned into a series of time frames.
Image Analysis Workflow
A standardized image analysis workflow is crucial for obtaining reproducible and accurate results. The following steps are recommended:
Image Pre-processing
-
Motion Correction: Head motion during the scan can introduce significant artifacts. Each frame of the dynamic PET scan should be realigned to a reference frame (e.g., the average of the initial frames) to correct for motion.
-
Co-registration to Anatomical MRI: For accurate anatomical delineation of brain regions, the motion-corrected PET images are co-registered to a high-resolution structural MRI (e.g., T1-weighted) of the same subject.
-
Image Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT scan), scatter, and random coincidences.
Region of Interest (ROI) Definition
Regions of interest are defined on the co-registered MRI and then transferred to the dynamic PET data. This allows for the extraction of time-activity curves (TACs) from specific brain regions.
-
Target Regions: Regions with high α4β2 nAChR density, such as the thalamus, frontal cortex, and substantia nigra, are of primary interest.[4]
-
Reference Region: A region devoid of or with negligible specific binding is required for certain kinetic models. For this compound PET in humans, the corpus callosum is often used as a reference region.[3] In animal studies, the cerebellum is a suitable reference region.[3]
Kinetic Modeling
Kinetic modeling is employed to quantify the binding of this compound to α4β2 nAChRs. The choice of model depends on the study design (with or without arterial blood sampling).
Models Requiring Arterial Input Function:
-
One-Tissue Compartment Model (1TCM): This model is often sufficient for describing the kinetics of this compound in the brain.[5] It yields the total distribution volume (VT).
-
Two-Tissue Compartment Model (2TCM): This model can also be used and provides estimates of individual rate constants.
Reference Tissue Models (No Arterial Blood Sampling):
-
Logan Graphical Analysis: A robust method that provides an estimate of the Distribution Volume Ratio (DVR), which is linearly related to the binding potential (BPND).
-
Multilinear Reference Tissue Model (MRTM): This model also estimates the DVR and is known for its computational efficiency.[5]
Outcome Parameters:
-
Distribution Volume (VT): Represents the total volume of tissue in which the tracer is distributed. It is proportional to the receptor density.
-
Distribution Volume Ratio (DVR): The ratio of VT in a target region to that in a reference region. DVR is a commonly used measure of specific binding.
-
Binding Potential (BPND): A measure of the density of available receptors. BPND = DVR - 1.
-
Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake, calculated as the radioactivity concentration in a region normalized for injected dose and body weight. While simple to calculate, it is less accurate than full kinetic modeling.[6]
The following diagram illustrates a typical experimental workflow for this compound PET image analysis:
Experimental workflow for this compound PET image analysis.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained from this compound PET studies.
Table 1: Regional Distribution Volume Ratio (DVR) of this compound in the Human Brain.
| Brain Region | Mean DVR (± SD) |
|---|---|
| Thalamus | 2.38 (± 0.26) |
| Medial Nucleus (Thalamus) | 2.71 (± 0.44) |
| Substantia Nigra | 2.10 (± 0.30) |
| Frontal Cortex | 1.55 (± 0.15) |
| Cerebellar Gray Matter | 1.20 (± 0.10) |
Data adapted from a study on age- and sex-related differences.[4] The corpus callosum was used as the reference region.
Table 2: Kinetic Parameters of this compound in the Nonhuman Primate Brain.
| Brain Region | VT (ml/cm³) (1TCM) | BPND (1TCM) |
|---|---|---|
| Anteroventral Thalamus | 17.95 (± 1.66) | 1.60 (± 0.17) |
| Lateral Geniculate | 16.17 (± 1.64) | 1.35 (± 0.16) |
| Frontal Cortex | 8.69 (± 0.43) | 0.26 (± 0.08) |
| Subiculum | 8.96 (± 0.48) | 0.30 (± 0.07) |
| Cerebellum | 6.91 (± 0.61) | - |
Data from a study in rhesus monkeys.[5] The cerebellum was used as the reference region.
Signaling Pathway
The α4β2 nAChR is a ligand-gated ion channel. The binding of an agonist, such as acetylcholine or Nifene, induces a conformational change that opens the channel, leading to an influx of cations (primarily Na⁺ and to a lesser extent Ca²⁺). This influx results in depolarization of the neuronal membrane and subsequent downstream signaling.
The following diagram illustrates the primary signaling mechanism of the α4β2 nAChR:
α4β2 nicotinic acetylcholine receptor signaling pathway.
Conclusion
The use of this compound PET imaging, coupled with rigorous and standardized image analysis protocols, provides a powerful platform for the in vivo investigation of the α4β2 nicotinic acetylcholine receptor system. The methods outlined in these application notes are intended to guide researchers in obtaining high-quality, quantitative data to advance our understanding of the role of these receptors in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. direct.mit.edu [direct.mit.edu]
- 5. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [18F]Nifene PET Imaging of the Mouse Brain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [18F]Nifene for PET imaging of the α4β2* nicotinic acetylcholinergic receptors (nAChRs) in the mouse brain.
Troubleshooting Guide
This guide addresses specific issues that may arise during [18F]Nifene PET imaging experiments in a question-and-answer format.
Question: Why is the overall signal in the brain unexpectedly low?
Answer: Low brain uptake of [18F]Nifene can be attributed to several factors:
-
Injection Route: The route of administration significantly impacts tracer delivery. Intravenous (IV) injections lead to rapid and high initial brain uptake, while intraperitoneal (IP) injections result in slower, more gradual uptake.[1][2] If using IP injection, ensure sufficient time is allowed for the tracer to reach the brain; peak uptake may not occur until 30-40 minutes post-injection.[1][2]
-
Radiotracer Quality: Issues with the radiosynthesis of [18F]Nifene, such as low radiochemical purity or molar activity, can lead to poor brain penetration and low specific binding.
-
Anesthesia: The type and depth of anesthesia can influence cerebral blood flow and tracer delivery. While specific studies on [18F]Nifene are limited, research with other PET tracers like [18F]FDG has shown that anesthesia can significantly alter tracer uptake in the brain.[3] It is crucial to maintain a consistent anesthesia protocol throughout a study.
Question: I am observing high signal in areas outside the brain that is interfering with my analysis. What can be done?
Answer: High uptake of [18F]Nifene in regions outside the brain, particularly the eyes and Harderian glands, is a known issue.[1][4] To mitigate this:
-
Image Co-registration: Co-register the PET images with a magnetic resonance (MR) template of a mouse brain.[1] This allows for accurate delineation of brain regions and exclusion of signal from surrounding structures.
-
Region of Interest (ROI) Analysis: Carefully draw ROIs on the brain structures of interest, avoiding spillover from adjacent high-uptake areas.
Question: The binding pattern in the brain is not what I expected. The signal in the medial prefrontal cortex (mPFC) is unusually high and seems non-displaceable. Is this normal?
Answer: An anomalously high and non-displaceable binding of [18F]Nifene in the mPFC has been reported in specific mouse models, such as the 5xFAD model of Alzheimer's disease and aged B6129SF2/J mice.[5][6][7] This is a significant finding and may not represent typical α4β2* nAChR binding. Key points to consider:
-
Mouse Model: This phenomenon appears to be model-specific. It is crucial to compare your findings with published data for the specific mouse strain and age you are using.
-
Potential Mechanisms: The exact cause of this anomalous binding is still under investigation, but it may be related to off-target binding or tracer entrapment by microglia, which can be prevalent in disease models.[5]
-
Displacement Studies: To confirm if the binding is specific to α4β2* nAChRs, perform displacement studies with a known ligand like nicotine.[6] In the 5xFAD model, nicotine was unable to displace [18F]Nifene from the mPFC, indicating non-specific binding.[6]
Question: My thalamus-to-cerebellum ratio is lower than reported values. How can I improve this?
Answer: The thalamus-to-cerebellum ratio is a key metric for assessing the specific binding of [18F]Nifene, as the thalamus has a high density of α4β2* nAChRs and the cerebellum is used as a reference region with low receptor density.[2][5]
-
Injection Route: IV injections have been shown to yield a higher thalamus-to-cerebellum ratio (around 2.5) compared to IP injections (around 2.0).[1][2][8]
-
Imaging Time Window: An optimal imaging time of 30-60 minutes post-injection is recommended to achieve a stable and high thalamus-to-cerebellum ratio.[1][2][8]
-
Reference Region: While the cerebellum is commonly used, be aware that it may not be a true "receptor-free" region. If you suspect specific binding in the cerebellum in your mouse model, you may need to consider alternative reference regions or kinetic modeling approaches.
Quantitative Data Summary
The following tables summarize key quantitative data from [18F]Nifene PET imaging studies in mice.
Table 1: Thalamus-to-Cerebellum Ratios
| Injection Route | Ratio | Optimal Imaging Time (post-injection) | Reference |
| Intravenous (IV) | ~2.5 | 30-60 minutes | [1][2][8] |
| Intraperitoneal (IP) | ~2.0 | 30-60 minutes | [1][2][8] |
Table 2: [18F]Nifene Standardized Uptake Value Ratios (SUVR) in Different Mouse Models
| Mouse Model | Brain Region | SUVR | Age | Reference |
| C57BL/6 (Wild-Type) | Frontal Cortex | 1.92 | - | [6] |
| Thalamus | 2.38 | - | [6] | |
| 5xFAD (Alzheimer's Model) | Frontal Cortex | 3.04 | - | [6] |
| Thalamus | 2.58 | - | [6] | |
| B6129SF2/J (Non-transgenic) | Thalamus | 3.12 | 2 months | [7] |
| mPFC | 2.33 | 2 months | [7] | |
| Frontal Cortex | 2.06 | 2 months | [7] | |
| Hippocampus-Subiculum | 1.6 | 2 months | [7] | |
| B6129SF2/J (Non-transgenic) | mPFC | 3.8 | 11 months | [7] |
| Thalamus | 2.82 | 11 months | [7] | |
| Frontal Cortex | 1.79 | 11 months | [7] | |
| Hippocampus-Subiculum | 1.73 | 11 months | [7] | |
| 3xTg-AD (Alzheimer's Model) | mPFC | 2.44 | - | [7] |
| Thalamus | 2.27 | - | [7] | |
| Frontal Cortex | 1.61 | - | [7] | |
| Hippocampus-Subiculum | 1.48 | - | [7] |
Table 3: Nicotine-Induced Dissociation Half-Life of [18F]Nifene
| Mouse Model | Brain Region | Dissociation Half-Life (t1/2) | Reference |
| C57BL/6 (Wild-Type) | Thalamus | 26 minutes | [6] |
| Frontal Cortex | 77 minutes | [6] | |
| 5xFAD (Alzheimer's Model) | Thalamus | 37 minutes | [6] |
| mPFC | No dissociation | [6] |
Experimental Protocols
In Vivo [18F]Nifene PET/CT Imaging Protocol
-
Animal Preparation:
-
House mice in a climate-controlled room with a 12:12-hour light-dark cycle.[9]
-
Anesthetize the mouse using a consistent protocol (e.g., isoflurane).
-
Place the mouse on the scanner bed with appropriate monitoring of vital signs.
-
-
Radiotracer Administration:
-
Administer [18F]Nifene via intravenous (tail vein) or intraperitoneal injection.
-
The injected dose will depend on the scanner sensitivity and experimental design, but doses around 5.55 MBq have been reported.[8]
-
-
PET/CT Acquisition:
-
Image Analysis:
-
Reconstruct PET images using appropriate algorithms.
-
Co-register the PET images with an MRI brain template.[1]
-
Define regions of interest (ROIs) for relevant brain structures (e.g., thalamus, frontal cortex, cerebellum).
-
Calculate quantitative metrics such as Standardized Uptake Value (SUV) or SUVR (using the cerebellum as a reference region).
-
Ex Vivo Brain Autoradiography Protocol
-
Tissue Collection:
-
Sectioning:
-
Autoradiography:
-
Appose the brain sections to a phosphor imaging film overnight.[5]
-
Read the films using a phosphor imaging system.
-
Quantify the signal in different brain regions.
-
Visualizations
References
- 1. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer’s disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of normal brain distribution of [18F]Nifene to α4β2* nicotinic acetylcholinergic receptors in old B6129SF2/J mice and transgenic 3xTg-AD mice model of Alzheimer’s disease: In Vivo PET/CT imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer's disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques [escholarship.org]
- 7. Disruption of normal brain distribution of [18F]Nifene to α4β2* nicotinic acetylcholinergic receptors in old B6129SF2/J mice and transgenic 3xTg-AD mice model of Alzheimer's disease: In Vivo PET/CT imaging studies [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinic acetylcholine receptors in rat forebrain that bind 18F-nifene: relating PET imaging, autoradiography and behavior - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nifene F-18 injection volume and specific activity
Welcome to the technical support center for Nifene F-18, a critical radiotracer for imaging the α4β2* nicotinic acetylcholine receptors (nAChRs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments, focusing on the optimization of injection volume and specific activity.
Frequently Asked Questions (FAQs)
Q1: What is the typical injected dose of this compound for preclinical animal studies?
A1: The injected dose of this compound can vary depending on the animal model and imaging equipment. For mice, typical intravenous (IV) or intraperitoneal (IP) injections are approximately 7.4 ± 0.7 MBq.[1] For rats, an intravenous injection of 0.8 to 1 mCi (approximately 30-37 MBq) has been used.[2] For nonhuman primates, a bolus injection of 109 ± 17 MBq is a common dose.[3] It is crucial to adjust the dose based on the specific scanner sensitivity and the research question.
Q2: What is a suitable specific activity for this compound in PET imaging studies?
A2: A high specific activity is generally desirable to minimize the injected mass of the tracer and avoid potential pharmacological effects. Radiosynthesis of this compound can achieve specific activities ranging from 37–185 GBq/μmol and higher.[4] For animal studies, a specific activity of greater than 2 Ci/mmol (74 GBq/mmol) is often used.[5][6]
Q3: How does the route of administration (IV vs. IP) affect this compound brain uptake?
A3: The route of administration significantly impacts the uptake kinetics of this compound. Intravenous (IV) injection leads to rapid brain uptake, with peak levels observed as early as 0.5 minutes post-injection.[1][4] Intraperitoneal (IP) injection results in a more gradual uptake, with peak brain activity observed around 30-40 minutes post-injection.[1][4] The choice of administration route will depend on the experimental design and the desired kinetic profile.
Q4: What is the optimal imaging window for this compound PET scans?
A4: An optimal PET/CT imaging time of 30–60 minutes post-injection of [18F]nifene has been established to provide a stable thalamus-to-cerebellum ratio.[1][4] This window allows for sufficient clearance of non-specifically bound tracer, leading to improved signal-to-noise ratios. This compound is known for its rapid in vivo equilibration, which allows for shorter scan times compared to other α4β2* nAChR radiotracers.[1][7]
Q5: Which brain region is typically used as a reference for quantifying this compound binding?
A5: The cerebellum is commonly used as a reference region for this compound PET studies in rodents and nonhuman primates because it has a low density of α4β2* nAChRs and shows minimal specific binding.[2][7] However, in human studies, the corpus callosum may be a more suitable reference region due to some evidence of specific binding in the human cerebellum.[4]
Troubleshooting Guides
Issue 1: Low Signal or Poor Target-to-Background Ratio
| Possible Cause | Troubleshooting Step |
| Suboptimal Injection Volume or Technique | - Verify Injection Site: For IV injections, ensure the full dose was delivered into the tail vein and not subcutaneously. Consider using a catheter for more reliable delivery. - Optimize Injection Volume: For mice, typical injection volumes are around 0.05–0.1 mL.[1] Significantly larger volumes might be cleared differently, while very small volumes can be difficult to administer accurately. - Consider Route of Administration: If experiencing low signal with IP injections, consider switching to IV for more rapid and higher initial brain uptake.[1][4] |
| Low Specific Activity | - Check Radiosynthesis Report: Verify the specific activity of the this compound batch. Low specific activity can lead to receptor saturation by the unlabeled compound, reducing the specific binding signal. - Optimize Radiosynthesis: Work with the radiochemistry facility to optimize the synthesis and purification of this compound to achieve a higher specific activity.[4] |
| Incorrect Imaging Window | - Adjust Acquisition Time: Ensure that the PET scan is acquired within the optimal window of 30-60 minutes post-injection to allow for clearance of non-specific binding.[1][4] - Dynamic Scanning: If feasible, perform a dynamic scan to characterize the tracer kinetics and identify the optimal time window for your specific experimental conditions. |
| Animal Physiology | - Fasting: Ensure animals are fasted for 18-24 hours prior to imaging, as this can influence tracer distribution.[4] - Anesthesia: Maintain a consistent level of anesthesia throughout the injection and scanning procedure, as anesthetic agents can affect cerebral blood flow and tracer uptake. |
Issue 2: High Variability in Quantitative Data (e.g., SUV, Binding Potential)
| Possible Cause | Troubleshooting Step |
| Inconsistent Injected Dose | - Accurate Dose Measurement: Use a calibrated dose calibrator to accurately measure the injected activity for each animal. - Residual Activity: Measure the residual activity in the syringe after injection to determine the actual administered dose. |
| Inaccurate Body Weight Measurement | - Precise Weighing: Use a calibrated scale to obtain an accurate body weight for each animal immediately before the experiment, as this is crucial for accurate SUV calculations. |
| Variability in Region of Interest (ROI) Placement | - Standardized ROI Protocol: Develop and adhere to a strict protocol for defining ROIs on the brain images. Co-registration with an MRI template can improve consistency.[1][4] - Automated ROI Analysis: Utilize automated or semi-automated software for ROI delineation to reduce operator-dependent variability. |
| Metabolic State of the Animal | - Controlled Environment: House animals in a controlled environment with consistent diet and light-dark cycles to minimize physiological variability. |
Issue 3: Image Artifacts
| Possible Cause | Troubleshooting Step |
| Patient Motion | - Secure Animal Fixation: Ensure the animal is securely positioned and anesthetized to prevent movement during the scan. Motion can lead to blurring and misregistration of PET and CT images.[8][9] - Use of Anesthesia: Maintain a stable plane of anesthesia throughout the scan. |
| Attenuation Correction Errors | - Proper CT Acquisition: Ensure a high-quality CT scan is acquired for accurate attenuation correction. Misregistration between the PET and CT scans can lead to artifacts.[8][9] - Metal Implants: Be aware of any metal implants (e.g., ear tags) that can cause artifacts in the CT and subsequent PET images. |
Quantitative Data Summary
Table 1: this compound Injection Parameters and Resulting Brain Uptake in Mice
| Parameter | Intravenous (IV) Injection | Intraperitoneal (IP) Injection |
| Injected Activity | 5.55 MBq[4][10] | 5.77 MBq[4][10] |
| Injection Volume | 20 µL in saline[4][10] | 50 µL in saline[4][10] |
| Time to Peak Brain Uptake | ~0.5 minutes[1][4] | ~30-40 minutes[1][4] |
| Thalamus to Cerebellum Ratio (30-60 min) | 2.5[1][4] | 2.0[1][4] |
Table 2: this compound Radiosynthesis and Specific Activity
| Parameter | Value |
| Radiochemical Yield (decay corrected) | 40-50%[4] |
| Radiochemical Purity | >99%[4] |
| Specific Activity Range | 37-185 GBq/μmol[4] |
Experimental Protocols
Protocol 1: this compound PET/CT Imaging in Mice
-
Animal Preparation:
-
Radiotracer Preparation and Injection:
-
PET/CT Acquisition:
-
Position the anesthetized mouse in the scanner.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Begin the PET scan immediately after injection for dynamic studies or at a predetermined time (e.g., 30 minutes post-injection) for static imaging.
-
Acquire PET data for a duration of 30-60 minutes for optimal signal.[1][4]
-
-
Data Analysis:
-
Reconstruct the PET images with attenuation correction.
-
Co-register the PET images with a mouse brain MRI template for accurate anatomical delineation.[1][4]
-
Draw regions of interest (ROIs) on the thalamus (target) and cerebellum (reference).
-
Calculate the Standardized Uptake Value (SUV) for each ROI: SUV = (Average activity in ROI [kBq/mL] / Injected dose [MBq]) x Body weight [kg].[1][4]
-
Calculate the thalamus-to-cerebellum uptake ratio.
-
Visualizations
Caption: Experimental workflow for this compound PET/CT imaging.
Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.
References
- 1. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease [mdpi.com]
- 2. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial: F-18 FDG PET/CT Imaging: Normal Variants, Pitfalls and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Reducing off-target binding of Nifene F-18 in PET studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the PET radiotracer Nifene F-18. The focus is on mitigating off-target binding and ensuring data quality in preclinical and clinical PET studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound PET experiments.
Question: Why is there unexpectedly high signal in the cerebellum, my reference region?
Answer: High cerebellar binding can compromise the quantification of specific binding. Potential causes and solutions are outlined below:
-
Potential Cause 1: Radiochemical Impurity. The presence of radiolabeled metabolites that can cross the blood-brain barrier and bind non-specifically can elevate the signal in the reference region.
-
Solution: Always verify the radiochemical purity of [18F]Nifene before injection using methods like high-performance liquid chromatography (HPLC). Ensure that the purity is >98%.
-
-
Potential Cause 2: Issues with the Blocking Agent. In a blocking study, incomplete saturation of specific binding sites by the blocking agent can lead to an underestimation of non-specific binding.
-
Solution: Ensure the dose of the blocking agent (e.g., unlabeled nifene or nicotine) is sufficient to saturate the α4β2* nicotinic acetylcholine receptors (nAChRs). A dose-response study may be necessary to determine the optimal blocking dose in your model.
-
-
Potential Cause 3: Anesthesia Effects. Some anesthetics can influence receptor binding and radiotracer distribution.
Question: How can I confirm that the observed binding is specific to α4β2* nAChRs?
Answer: Performing a blocking study is the most direct way to differentiate between specific and non-specific binding. This involves pre-treating the subject with a high-affinity ligand that saturates the target receptors.
-
Method: Administer a blocking agent, such as unlabeled ("cold") nifene or nicotine, prior to the injection of [18F]Nifene.[1] A significant reduction in the PET signal in target regions (e.g., thalamus) after administration of the blocking agent, while the signal in the reference region (cerebellum) remains relatively unchanged, confirms specific binding. In rat studies, a low dose of nicotine (0.02 mg/kg) has been shown to achieve over 80% receptor occupancy.[1]
Question: The target-to-background ratio in my study is lower than expected. How can this be improved?
Answer: A low target-to-background ratio can be due to several factors related to the experimental protocol.
-
Solution 1: Optimize the Imaging Time Window. [18F]Nifene is known for its relatively fast kinetics.[1][3][4] Imaging too early may result in high background signal from residual tracer in the vasculature. An optimal imaging time of 30-60 minutes post-injection has been established in mice to achieve good thalamus-to-cerebellum ratios.[5][6]
-
Solution 2: Refine Region of Interest (ROI) Definition. Inaccurate ROI placement can lead to partial volume effects and an underestimation of the true binding.
-
Recommendation: Co-register PET images with anatomical images (MRI or CT) to ensure accurate delineation of brain regions like the thalamus and cerebellum.[5]
-
-
Solution 3: Administration Route. The route of injection can affect the biodistribution and kinetics of the tracer. Intravenous (IV) injection leads to more rapid brain uptake compared to intraperitoneal (IP) injection.[5][6] IV administration in mice has been shown to yield a higher thalamus-to-cerebellum ratio (2.5) compared to IP injection (2.0).[5][6]
Frequently Asked Questions (FAQs)
Question: What is this compound and its primary molecular target?
Answer: [18F]Nifene is an agonist positron emission tomography (PET) radioligand developed to image α4β2* nicotinic acetylcholine receptors (nAChRs) in the brain.[4][7][8] These receptors are involved in various neurological processes and are implicated in conditions such as nicotine dependence, Alzheimer's disease, and Parkinson's disease.[1][8]
Question: Why is the cerebellum commonly used as a reference region in this compound studies?
Answer: The cerebellum is used as a reference region because it has a very low density of α4β2* nAChRs.[1][4] Therefore, the [18F]Nifene signal in the cerebellum is considered to represent non-specific binding and can be used to normalize the signal from target regions, allowing for the calculation of the binding potential (BPND).[1][4]
Question: What is the expected in vivo distribution of this compound in the brain?
Answer: [18F]Nifene shows high uptake in brain regions with a high density of α4β2* nAChRs. The highest levels of uptake are typically observed in the thalamus.[1][4][5] Moderate binding is seen in cortical regions, while minimal binding is observed in the cerebellum.[1]
Question: What are the commonly used blocking agents for this compound and how do they work?
Answer:
-
Nicotine: As a high-affinity agonist for α4β2* nAChRs, nicotine effectively competes with [18F]Nifene for binding to these receptors.[1] Pre-treatment with nicotine will occupy the receptors, thereby blocking the specific binding of the subsequently injected [18F]Nifene.
-
Unlabeled Nifene: Using a low specific activity injection (a mixture of [18F]Nifene and a larger mass of unlabeled nifene) also serves to block specific binding by saturating the α4β2* nAChRs with the non-radioactive form of the ligand.[2]
Quantitative Data
The following tables summarize key quantitative data for [18F]Nifene from various studies.
Table 1: Binding Affinity (Ki) of Nifene
| Receptor Subtype | Ki (nM) |
| α4β2 | 0.83[5][9] |
| α3β2 | 0.80[5][9] |
| α2β2* | 0.34[5][9] |
Table 2: In Vivo Binding Parameters in Rodent and Non-Human Primate Brains
| Species | Brain Region | Parameter | Value | Reference |
| Rhesus Monkey | Anteroventral Thalamus (AVT) | BPND | 1.60 ± 0.17 | [2] |
| Rhesus Monkey | Lateral Geniculate (LG) | BPND | 1.35 ± 0.16 | [2] |
| Rhesus Monkey | Frontal Cortex (FC) | BPND | 0.26 ± 0.08 | [2] |
| Rhesus Monkey | Cerebellum (CB) | VT | 6.91 ± 0.61 ml/cm³ | [2] |
| Rat | Thalamus | BPND | ~1.30 | [1] |
| Rat | Thalamus/Cerebellum Ratio | Ratio | > 3.0 | [1] |
| Rat | Cortex/Cerebellum Ratio | Ratio | ~2.0 | [1] |
| Mouse (IV injection) | Thalamus/Cerebellum Ratio | Ratio | ~2.5 | [5][6] |
| Mouse (IP injection) | Thalamus/Cerebellum Ratio | Ratio | ~2.0 | [5][6] |
BPND: Non-displaceable Binding Potential; VT: Total Volume of Distribution
Experimental Protocols
Protocol 1: In Vivo this compound PET Imaging in Rodents
-
Animal Preparation: Fast the animal for 12-24 hours prior to imaging to reduce blood glucose levels, which can sometimes interfere with imaging agents.[1] Anesthetize the animal using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).[1][2]
-
Radiotracer Administration: Administer [18F]Nifene (typically 0.7-1.0 mCi for rats) via intravenous (IV) tail vein injection.[1]
-
PET Scan Acquisition: Position the animal in the PET scanner. Acquire dynamic images for a duration of 60-90 minutes.[1]
-
Image Analysis:
-
Co-register the PET images with a CT or MRI scan for anatomical reference.
-
Define regions of interest (ROIs) for the thalamus, cortex, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BPND) using the cerebellum as the reference region.
-
Protocol 2: Blocking Study to Determine Non-Specific Binding
-
Animal Preparation: Follow the same preparation steps as in Protocol 1.
-
Blocking Agent Administration: 15 minutes prior to radiotracer injection, administer the blocking agent. For example, inject nicotine intravenously at a dose of 0.02-0.5 mg/kg.[1]
-
Radiotracer Administration and Imaging: Proceed with the injection of [18F]Nifene and the PET scan acquisition as described in Protocol 1.
-
Data Comparison: Compare the BPND values from the blocked scan with those from a baseline (unblocked) scan in the same animal or a control group. A significant reduction in BPND in the target regions indicates specific binding.
Visualizations
Caption: this compound binds to and activates the α4β2* nAChR.
Caption: Experimental workflow for a this compound PET imaging study.
Caption: A decision tree for troubleshooting high off-target binding.
References
- 1. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. direct.mit.edu [direct.mit.edu]
- 9. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing motion artifacts in Nifene F-18 brain imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address motion artifacts in [18F]Nifene brain imaging studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during [18F]Nifene PET scans that may be related to motion artifacts.
| Problem / Observation | Potential Cause | Recommended Solution |
| Blurred PET images, poor gray/white matter delineation. | Subject head motion during the scan. | 1. Head Immobilization: Ensure the subject's head is comfortably and securely immobilized using foam pads, straps, or a thermoplastic mask. 2. Retrospective Motion Correction: Apply a post-acquisition motion correction algorithm to the dynamic PET data.[1][2] 3. Shorter Scan Time: [18F]Nifene's rapid kinetics may allow for shorter scan durations, reducing the likelihood of motion.[3] |
| Misalignment between PET and anatomical (CT/MR) images. | Subject motion occurred between the anatomical scan and the PET scan, or during the PET scan. | 1. Co-registration: Perform a rigid co-registration of the dynamic PET frames to the anatomical image. 2. Frame-by-Frame Alignment: If significant motion occurred during the PET scan, align each PET frame to a reference frame (e.g., an early, high-statistic frame) before co-registering to the anatomical image.[1] |
| Anomalous focal uptake, especially at the cortical edges. | Misalignment between the emission data and the attenuation correction (AC) map (from CT or MR) due to motion.[1][4] | 1. Realign AC Map: The motion correction procedure should include a step to realign the attenuation correction map to each motion-corrected PET frame.[1] 2. Inspect Non-AC Images: Review the non-attenuation-corrected images to see if the artifact persists. If it disappears, it is likely an AC-related artifact.[4] |
| Negative or physiologically improbable binding potential (BP) values. | Motion can introduce significant noise and variability into the time-activity curves (TACs) used for kinetic modeling, leading to erroneous parameter estimates.[1] | 1. Apply Motion Correction Before Kinetic Modeling: It is crucial to use motion-corrected dynamic data for generating TACs. 2. Visually Inspect TACs: After motion correction, plot and visually inspect the TACs from key regions of interest to ensure they are physiologically plausible before proceeding with kinetic modeling. |
| High variability in longitudinal scan data for the same subject. | Inconsistent head positioning and/or uncorrected motion between scanning sessions. | 1. Consistent Positioning: Use laser guides and subject-specific molds to ensure consistent head positioning across scans. 2. Mandatory Motion Correction: Apply a standardized motion correction protocol to all scans in the longitudinal study to reduce variability. Motion correction has been shown to reduce the standard deviation of the rate of tau accumulation in longitudinal studies by 16-49% in various brain regions.[5] |
Frequently Asked Questions (FAQs)
1. What are motion artifacts in the context of [18F]Nifene PET imaging?
Motion artifacts are distortions and inaccuracies in the final PET image caused by the movement of the subject's head during the scan.[1] These can manifest as blurring, loss of anatomical detail, and incorrect measurements of radiotracer uptake.[1][2] Given the high resolution of modern PET scanners, even small movements can degrade image quality.[1]
2. Why is motion a significant problem for dynamic [18F]Nifene scans?
Dynamic scans, which are necessary for kinetic modeling of [18F]Nifene to determine binding parameters, are acquired over a long period (e.g., 60-90 minutes).[1][3] This extended duration increases the likelihood of involuntary head movement.[1] Motion can lead to misalignment between individual time frames and between the PET data and the attenuation correction scan, compromising the accuracy of time-activity curves and the resulting quantitative analysis.[1][4]
3. What is the quantitative impact of motion on [18F]Nifene data?
While specific data for [18F]Nifene is limited, studies with other 18F-labeled brain tracers have shown that motion can lead to significant quantitative errors. For instance, motion correction can improve tumor standardized uptake value (SUV) measurements by an average of 5.35% (with a maximum improvement of 12.89%).[6] In studies of neuroreceptor binding, uncorrected motion can introduce artifacts and erroneous values in parametric images of distribution volume ratio (DVR).[1]
Quantitative Impact of Motion Correction on PET Brain Imaging
| Tracer | Parameter | Region of Interest | Average Improvement with Motion Correction | Reference |
| [18F]-FDG | SUVmean | Tumor | 5.35 ± 4.92% | [6] |
| [11C]-RAC | Brain Region Error | Various | -0.4 ± 3.2% | [7] |
| [18F]-FDG | Brain Region Error | Various | -0.3 ± 2.8% | [7] |
| [18F]-FDDNP | DVR | Various | Qualitative improvement, removal of artifacts | [1] |
| [18F]-MK6240 | Rate of Tau Accumulation (Standard Deviation) | Entorhinal Cortex | -49% | [5] |
Note: This table summarizes data from various PET tracers to illustrate the potential magnitude of motion effects. The specific impact on [18F]Nifene quantification may vary.
4. What are the main strategies to correct for head motion?
There are two primary approaches:
-
Prospective Correction: This involves tracking the head's position in real-time during the scan (e.g., with an optical tracking system) and adjusting the scanner's acquisition parameters accordingly.
-
Retrospective Correction: This is the more common method, where motion is corrected after the scan is complete.[7] This typically involves dividing the scan into short time frames, aligning each frame to a common reference frame, and then reconstructing a single motion-corrected image.[1][2]
5. What is the difference between inter-frame and intra-frame motion correction?
-
Inter-frame motion correction corrects for movement that occurs between the discrete time frames of a dynamic scan. This is the most common type of correction.
-
Intra-frame motion correction addresses movement that occurs within a single time frame. This requires acquiring the data in "list-mode," which records each individual photon detection event with a time stamp.[8] By dividing the list-mode data into very short "snapshots," intra-frame motion can be estimated and corrected, leading to more accurate and reliable PET quantification.[8]
Experimental Protocols
Protocol 1: Retrospective Frame-Based Motion Correction
This protocol describes a standard retrospective motion correction workflow applicable to dynamic [18F]Nifene brain scans.
Methodology:
-
Dynamic Scan Acquisition: Acquire the [18F]Nifene PET data as a sequence of time frames (e.g., 6x30s, 4x3min, 5x10min, 3x20min).[1]
-
Initial Reconstruction: Reconstruct each time frame individually, without attenuation correction (non-AC).
-
Selection of Reference Frame: Choose a reference frame for alignment. An early frame with high statistics and minimal motion is often a good choice. Alternatively, an average of early frames can be used.
-
Frame-to-Reference Registration: Co-register each individual frame to the selected reference frame using a rigid transformation (3 translations, 3 rotations) algorithm. Software packages like SPM (Statistical Parametric Mapping) are commonly used for this step.[1]
-
Creation of Motion-Corrected Frames: Apply the calculated transformation parameters to align each frame.
-
Attenuation Correction Alignment: If significant motion is detected, the attenuation map (from CT or MR) must also be realigned to each frame before attenuation correction is applied.[1]
-
Final Reconstruction: Reconstruct the final, motion-corrected dynamic image series.
-
Kinetic Modeling: Use the corrected image series to generate time-activity curves and perform kinetic analysis.
Visualizations
Troubleshooting Logic for Motion Artifacts
This diagram outlines the decision-making process when poor image quality is observed in an [18F]Nifene PET scan.
References
- 1. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of motion correction on [18F]-MK6240 tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Selection of an appropriate reference region for Nifene F-18 quantification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate selection of a reference region for the quantification of [18F]Nifene positron emission tomography (PET) imaging data.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a reference region in [18F]Nifene PET quantification?
A1: A reference region is a brain area presumed to be devoid or have negligible specific binding of the radiotracer ([18F]Nifene). It is used to estimate the non-specific binding and free radiotracer in the brain. This information is crucial for accurately quantifying the specific binding to the target, the α4β2* nicotinic acetylcholine receptors (nAChRs), in other brain regions. The use of a reference region allows for the calculation of binding parameters such as the Distribution Volume Ratio (DVR) and non-displaceable binding potential (BPnd) without the need for invasive arterial blood sampling.
Q2: Which reference region is recommended for [18F]Nifene studies in humans?
A2: The corpus callosum is the recommended reference region for [18F]Nifene PET studies in humans.[1][2][3][4] This is because the corpus callosum has been shown to have the lowest distribution volume of [18F]Nifene, suggesting a very low density of α4β2* nAChRs.[5] Other α4β2* nAChR PET radioligands also utilize the corpus callosum as a reference region.[3][5]
Q3: Why is the cerebellum not recommended as a reference region for human [18F]Nifene studies?
A3: While the cerebellum is often used as a reference region in rodent and non-human primate studies with [18F]Nifene[4][6][7], it is not suitable for human studies due to significant [18F]Nifene binding in the human cerebellum.[1][4] Furthermore, studies have shown that [18F]Nifene DVR in the cerebellar grey matter can increase with age, which would introduce a systematic error in quantification if used as a reference region.[8][9][10]
Q4: What are the potential challenges of using the corpus callosum as a reference region?
A4: A primary challenge in using the corpus callosum, particularly in studies involving older participants, is its proximity to the ventricles.[8] Normal aging is often associated with ventricular enlargement, which can lead to partial volume effects and potential contamination of the corpus callosum region of interest (ROI) with cerebrospinal fluid, thereby affecting the accuracy of the reference tissue input function.[8] Careful ROI delineation and partial volume correction methods are recommended to mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in reference region time-activity curve (TAC) | - Small ROI size leading to noisy data.- Misregistration between PET and anatomical MRI.- Partial volume effects from adjacent structures (e.g., ventricles). | - Ensure the corpus callosum ROI is drawn on multiple slices to increase voxel count.- Carefully check the coregistration of the PET image to the individual's MRI.- Erode the corpus callosum ROI to minimize spill-in from surrounding tissues.[8] |
| Unexpectedly high binding values in the reference region | - Incorrectly defined ROI including grey matter structures.- Significant [18F]Nifene binding in the selected region, suggesting it is not a true reference region for the subject population. | - Redefine the corpus callosum ROI based on the individual's anatomical MRI, ensuring it is restricted to white matter.- If consistently high binding is observed across a cohort, re-evaluate the choice of reference region. However, for [18F]Nifene in humans, the corpus callosum is well-validated. |
| Negative binding potential (BPnd) values in some regions | - Noise in the data, particularly in low-binding regions.- Inappropriate kinetic model selection.- Issues with the reference region TAC. | - Apply appropriate image smoothing or denoising techniques.[8]- Ensure the chosen kinetic model (e.g., MRTM2) is appropriate for [18F]Nifene.- Verify the integrity and accuracy of the corpus callosum reference TAC. |
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]Nifene quantification using the corpus callosum as a reference region in human subjects.
Table 1: [18F]Nifene Distribution Volume Ratios (DVR) in Healthy Human Brain
| Brain Region | Mean DVR (± SD) |
| Thalamus | 2.05 - 2.39 (± 0.26)[9] |
| Medial Nucleus (Thalamus) | 2.71 (± 0.44)[9] |
| Anterior Cingulate | Moderate Binding[1] |
| Striatum | Moderate Binding[1] |
| Hippocampus | Moderate Binding[1] |
| Neocortical Regions | Lowest Binding[1] |
Data from healthy non-smoking adults. DVR values were calculated using a reference tissue model with the corpus callosum as the reference region.
Table 2: Test-Retest Variability of [18F]Nifene DVR
| Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Thalamus | ~0-7% | 0.2 - 0.9 |
| Striatum | ~0-7% | 0.2 - 0.9 |
| Hippocampus | ~0-7% | 0.2 - 0.9 |
| Anterior Cingulate | ~0-7% | 0.2 - 0.9 |
| Cerebellum | ~0-7% | 0.2 - 0.9 |
Data from a study with eight healthy subjects who underwent two [18F]Nifene PET scans. DVR was estimated using the multilinear reference tissue model (MRTM2) with the corpus callosum as the reference region.[1]
Experimental Protocols
Detailed Methodology for [18F]Nifene PET Imaging and Quantification
-
Subject Preparation:
-
Subjects should be non-smokers to avoid receptor occupancy by nicotine.
-
Fasting for at least 4 hours prior to the scan is recommended.
-
An intravenous catheter should be placed for radiotracer injection.
-
-
Radiotracer Administration:
-
PET Data Acquisition:
-
Image Reconstruction:
-
PET data should be reconstructed using filtered backprojection or iterative reconstruction algorithms.
-
Corrections for radioactive decay, scatter, random coincidences, scanner normalization, and detector deadtime must be applied.[1]
-
-
Anatomical Imaging:
-
A T1-weighted MRI of each subject's brain should be acquired for anatomical reference and ROI delineation.
-
-
Image Analysis and Quantification:
-
PET frames should be corrected for inter-frame motion.
-
The individual's MRI is co-registered to the motion-corrected PET image.
-
Regions of interest (ROIs) are delineated on the anatomical MRI, including the corpus callosum as the reference region.
-
Time-activity curves (TACs) are extracted for all ROIs.
-
Parametric images of the Distribution Volume Ratio (DVR) are generated using a reference tissue model, such as the Multilinear Reference Tissue Model (MRTM2) or the Logan reference tissue method, with the corpus callosum TAC as the input function.[1][8]
-
Visualizations
Caption: Experimental workflow for [18F]Nifene PET imaging and quantification.
Caption: Simplified signaling pathway of the α4β2* nicotinic acetylcholine receptor.
References
- 1. [18F]Nifene test–retest reproducibility in first-in-human imaging of α4β2* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human brain imaging of nicotinic acetylcholine α4β2* receptors using [18F]Nifene: Selectivity, functional activity, toxicity, aging effects, gender effects, and extrathalamic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease [mdpi.com]
- 8. direct.mit.edu [direct.mit.edu]
- 9. direct.mit.edu [direct.mit.edu]
- 10. Age- and sex-related differences in human α4β2* nicotinic acetylcholine receptor binding evaluated with [18F]nifene PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Nifene F-18 PET images
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) of their Nifene F-18 Positron Emission Tomography (PET) images.
Troubleshooting Guides & FAQs
Q1: My this compound PET images have a low signal-to-noise ratio. What are the first steps to troubleshoot this issue?
A low signal-to-noise ratio can be caused by several factors throughout the experimental workflow. Systematically evaluating each stage of your experiment is crucial for identifying the source of the problem.
Troubleshooting Workflow for Low SNR:
Caption: Troubleshooting workflow for low SNR in this compound PET images.
Q2: What is the optimal uptake time for this compound in preclinical mouse studies?
For preclinical studies in mice, an optimal PET/CT imaging time of 30 to 60 minutes post-injection of [18F]Nifene has been established.[1][2][3] This window allows for a plateau in the ratio of thalamus (high receptor density) to cerebellum (low receptor density) activity to be reached.[1][2][3]
Q3: What are the differences between intravenous (IV) and intraperitoneal (IP) administration of this compound?
The route of administration affects the uptake and resulting signal. Intravenous injection leads to a more rapid and higher peak uptake in the brain compared to intraperitoneal injection.[1][2][3]
| Administration Route | Thalamus to Cerebellum Ratio | Reference |
| Intravenous (IV) | ~2.5 | [1][2] |
| Intraperitoneal (IP) | ~2.0 | [1][2] |
Q4: How do image reconstruction parameters affect the signal-to-noise ratio?
Image reconstruction parameters have a significant impact on the final image quality and SNR. The most commonly used algorithm is Ordered Subset Expectation Maximization (OSEM).[4][5]
-
Iterations and Subsets: Increasing the number of iterations or subsets in OSEM reconstruction can increase image noise.[5] It is a trade-off between achieving convergence and managing noise.
-
Time-of-Flight (TOF) and Point Spread Function (PSF): Incorporating TOF and PSF corrections into the reconstruction process can improve spatial resolution, minimize partial volume effects, and increase the SNR.[4][5][6] Using OSEM with both TOF and PSF can significantly increase the SNR of lesions.[6]
-
Post-Reconstruction Filtering: Applying a Gaussian filter after reconstruction can suppress noise, but an excessively wide filter can also lead to underestimation of voxel counts and degrade the SNR.[5]
The following diagram illustrates the relationship between key factors influencing SNR in PET imaging.
Caption: Key factors influencing the signal-to-noise ratio in PET imaging.
Q5: How can I quantitatively assess the image quality of my PET scanner?
The National Electrical Manufacturers Association (NEMA) provides standardized procedures for evaluating the performance of PET scanners, outlined in the NEMA NU 2-2018 standards.[2][4][7][8] These standards define methods for measuring key performance characteristics, including image quality, spatial resolution, sensitivity, and count rate performance.[2][9] Adhering to these standards allows for objective comparison and validation of scanner performance.
Experimental Protocols
Preclinical [18F]Nifene PET/CT Imaging Protocol for Mice
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Animal Preparation:
-
Fast male BALB/c mice for at least 4 hours prior to the scan.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration:
-
PET/CT Acquisition:
-
Position the anesthetized mouse in the scanner.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Begin a dynamic PET scan immediately following radiotracer injection, acquiring data for at least 60-90 minutes.
-
-
Image Reconstruction:
-
Reconstruct the PET data using an appropriate algorithm, such as 3D OSEM.
-
Apply corrections for attenuation, scatter, and random coincidences.
-
Consider the use of TOF and PSF for improved image quality.
-
-
Data Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the thalamus and cerebellum.
-
Generate time-activity curves for each ROI.
-
Calculate the thalamus-to-cerebellum ratio for the 30-60 minute post-injection time frame to assess specific binding.
-
Quantitative Data Summary
Impact of Reconstruction Algorithms on Image Quality Metrics
The choice of reconstruction algorithm and the inclusion of corrections like TOF and PSF can significantly alter quantitative image metrics.
| Reconstruction Algorithm | Change in SUVmean (%) | Change in SUVmax (%) | Change in SNR (%) | Reference |
| OSEM + TOF + PSF vs. OSEM | +22.63 | +23.44 | +69.65 | [6] |
Note: These values are derived from a study on 18F-FDG PET/CT in lung lesions and serve as an illustration of the potential impact of reconstruction parameters. The exact quantitative effects may vary depending on the tracer, anatomy, and scanner.
NEMA NU 2-2018 Performance Metrics for a PET/CT System
The following table provides an example of performance metrics for a Siemens Biograph Vision 600 PET/CT system, evaluated according to NEMA NU 2-2018 standards.
| Performance Metric | Value | Reference |
| Transverse Spatial Resolution (at 1 cm offset) | 3.75 mm | [8] |
| Axial Spatial Resolution (at 1 cm offset) | 3.76 mm | [8] |
| Sensitivity (at center of FOV) | 16.8 kcps/MBq | [8] |
| Peak Noise Equivalent Count Rate (NECR) | 258.26 kcps | [8] |
| Scatter Fraction | 38.58% | [8] |
| Contrast Recovery (range) | 88.9% - 96.2% | [8] |
| Background Variability (range) | 2.05% - 6.80% | [8] |
References
- 1. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nema.org [nema.org]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Impact of time of flight and point spread function on quantitative parameters of lung lesions in 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Evaluation of the effect of NEMA NU 2-2018 Standards in performance test of PET/CT system [journal03.magtech.org.cn]
- 9. journalijsra.com [journalijsra.com]
Troubleshooting radiochemical purity issues with Nifene F-18 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiochemical synthesis of Nifene F-18.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Radiochemical Yield (<10%)
Question: My [18F]Nifene synthesis resulted in a very low radiochemical yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low radiochemical yield in [18F]Nifene synthesis can stem from several factors throughout the radiosynthesis process. Here's a breakdown of potential causes and solutions:
-
Inefficient Fluoride-18 Trapping and Elution:
-
Cause: The anion exchange cartridge may be old, improperly conditioned, or overloaded. The elution with the Kryptofix (K2.2.2)/potassium carbonate solution might be incomplete.
-
Solution: Ensure the anion exchange cartridge is fresh and properly pre-conditioned according to the manufacturer's protocol. Optimize the elution volume and ensure sufficient time for the complete release of [18F]fluoride.
-
-
Incomplete Drying of [18F]Fluoride:
-
Cause: Residual water in the reaction vessel is a common cause of low yields in nucleophilic fluorination reactions. Water competes with the leaving group, leading to the formation of [18F]fluoride salts that are poorly soluble in the aprotic solvent.
-
Solution: Perform a thorough azeotropic drying of the [18F]fluoride/K2.2.2 complex with acetonitrile. Ensure the reaction vessel is heated under a stream of inert gas (e.g., nitrogen or argon) until all visible moisture is removed.
-
-
Precursor Instability or Impurity:
-
Cause: The Boc-nitronifene or other precursors may have degraded over time or contain impurities that interfere with the reaction.
-
Solution: Use a fresh batch of the precursor. Store the precursor under recommended conditions (cool, dry, and protected from light). Purity of the precursor can be checked by HPLC. An alternative precursor, 2-(trimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)-methoxy]pyridine triflate (TMAT), has been developed to improve separation from the final product and may offer more consistent results.[1]
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature, time, or solvent may not be optimal.
-
Solution: For the nucleophilic substitution, ensure the reaction is heated to the recommended temperature (typically 110-120°C) for an adequate amount of time (e.g., 10-30 minutes).[2] Dimethyl sulfoxide (DMSO) or a mixture of DMSO and acetonitrile are commonly used solvents.
-
-
Inefficient Deprotection:
-
Cause: The removal of the Boc protecting group may be incomplete.
-
Solution: Use a fresh solution of the deprotecting agent, such as 20% trifluoroacetic acid (TFA).[3] Ensure the deprotection reaction is carried out at the recommended temperature and for the specified duration.
-
Issue 2: Presence of Radiochemical Impurities in the Final Product
Question: My final [18F]Nifene product shows significant radiochemical impurities on the radio-HPLC chromatogram. What are these impurities and how can I minimize them?
Answer:
The presence of radiochemical impurities compromises the quality and safety of the radiotracer. Here are the common impurities and strategies to mitigate them:
-
Unreacted [18F]Fluoride:
-
Cause: Incomplete reaction or inefficient purification.
-
Solution: Optimize the radiolabeling reaction conditions as described in "Issue 1". During HPLC purification, ensure good separation between the product peak and the highly polar [18F]fluoride peak.
-
-
Unreacted Precursor:
-
Cause: Close retention times of the precursor and the final product on the HPLC column can make separation challenging.[1]
-
Solution:
-
HPLC Optimization: Adjust the mobile phase composition, gradient, or flow rate to improve the resolution between the precursor and [18F]Nifene.
-
Alternative Precursor: Consider using the trimethylammonium precursor (TMAT), which has a significantly different retention time from [18F]Nifene, simplifying purification.[1]
-
-
-
Partially Deprotected Intermediates:
-
Cause: Incomplete removal of the Boc protecting group.
-
Solution: Ensure the deprotection step is complete by using fresh deprotecting agent and optimizing reaction time and temperature.
-
-
Side Products from Alternative Reactions:
-
Cause: Instead of the standard nitro-for-fluoride substitution, a bromide-for-fluoride substitution has also been used for similar compounds, which may have a different side-product profile.[2]
-
Solution: If using a bromo-precursor, be aware of potential side reactions and optimize the purification accordingly.
-
Data Presentation
Table 1: Typical Radiochemical Yield and Purity of [18F]Nifene Synthesis
| Parameter | Reported Value | Reference |
| Radiochemical Yield (Decay-Corrected) | 10 ± 2% | [3] |
| Radiochemical Purity | >99% | [1][3] |
| Specific Activity | 100-180 GBq/μmol | [3] |
Experimental Protocols
1. Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the radiochemical purity of [18F]Nifene. Specific conditions may need to be optimized for your system.
-
Column: Reverse-phase C18 column (e.g., Alltech C18, 10 μm, 250 x 10 mm).[2]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mixture of 60% acetonitrile and 40% water.[2] An alternative could be a gradient with 0.1% aqueous triethylamine in water and acetonitrile.[2]
-
Flow Rate: 5 mL/min.[2]
-
Detection: In-line radioactivity detector (e.g., NaI scintillation detector) and a UV detector (to identify the non-radioactive precursor and product).
-
Procedure:
-
Inject a small aliquot of the final product onto the HPLC system.
-
Run the separation using the defined mobile phase and flow rate.
-
Monitor the chromatogram from both the radioactivity and UV detectors.
-
Identify the peaks corresponding to [18F]Nifene, unreacted [18F]fluoride, and any other impurities based on their retention times.
-
Calculate the radiochemical purity by integrating the area under the desired product peak and dividing it by the total integrated area of all radioactive peaks.
-
Mandatory Visualizations
Caption: Automated synthesis and purification workflow for [18F]Nifene.
Caption: Troubleshooting decision tree for [18F]Nifene radiochemical purity issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified protocol for the automated production of 2-[18 F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([18 F]nifene) on an IBA Synthera® module - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations of using the cerebellum as a reference region for Nifene F-18
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Nifene F-18 for PET imaging of α4β2* nicotinic acetylcholine receptors (nAChRs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the use of the cerebellum as a reference region.
Frequently Asked Questions (FAQs)
Q1: Why is the cerebellum commonly used as a reference region for this compound PET studies?
A1: The cerebellum is often selected as a reference region because it is considered to have a negligible density of α4β2* nicotinic acetylcholine receptors (nAChRs), the target of this compound.[1][2][3] This low receptor density means that the uptake of this compound in the cerebellum is presumed to represent non-specific binding and free radiotracer in the tissue. By using the cerebellum's time-activity curve as an input function, researchers can quantify the specific binding in target regions without the need for invasive arterial blood sampling.[1] Studies in rhesus monkeys have shown an apparent lack of measurable specific binding in the cerebellum.[1]
Q2: What are the main limitations of using the cerebellum as a reference region for this compound?
A2: While widely used, the cerebellum is not without its limitations as a reference region. The primary concerns include:
-
Potential for Low Levels of Specific Binding: Some studies suggest that the cerebellum may not be entirely devoid of α4β2* nAChRs. Even a small amount of specific binding can introduce bias into the quantification of receptor density in target regions, particularly when assessing receptor occupancy by a competing ligand.[3]
-
Species-Specific Differences: The suitability of the cerebellum as a reference region may vary across species. While it has been used in rodents and non-human primates, for human studies, other regions like the corpus callosum have been proposed and used as an alternative.[4][5]
-
Spillover Effects: Due to the partial volume effect in PET imaging, the signal from adjacent, high-uptake regions can "spill over" into the cerebellum region of interest (ROI), artificially inflating the measured signal and leading to an underestimation of specific binding in the target regions.
-
Pathological Conditions: In certain neurological disorders, the underlying pathology could potentially alter the expression of nAChRs in the cerebellum, invalidating its use as a stable reference region.
Q3: How can I validate if the cerebellum is a suitable reference region in my specific study?
A3: To validate the cerebellum as a reference region, you can perform the following:
-
Blocking Studies: Administer a high dose of a known α4β2* nAChR ligand (like unlabeled nifene or nicotine) to block all specific binding.[6] In a suitable reference region, the this compound uptake should not be significantly different between the baseline and the blocked scan. A significant reduction in uptake would indicate the presence of specific binding.
-
Comparison with Arterial Input Function: For rigorous validation, especially in initial studies, compare the binding potential (BPnd) values obtained using the cerebellum as a reference region with those derived from a full kinetic analysis using an arterial input function.[6][7]
-
Examine Multiple Potential Reference Regions: Analyze data from other regions with low expected specific binding, such as the corpus callosum or pons, and compare the results to assess consistency.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Underestimation of specific binding in target regions. | Spillover from adjacent high-uptake areas into the cerebellum ROI. | Carefully define the cerebellum ROI to exclude voxels near the border of high-binding regions. Apply partial volume correction methods to your data. |
| Inconsistent or unexpected binding potential values. | The cerebellum may have specific this compound binding in your subject population or animal model. | Conduct a blocking study to confirm the absence of specific binding in the cerebellum. Consider using an alternative reference region like the corpus callosum or perform kinetic modeling with an arterial input function.[3][4] |
| High variability in results between subjects. | Pathological differences between subjects might be affecting nAChR expression in the cerebellum. | Carefully screen subjects for any cerebellar abnormalities. If studying a neurodegenerative disease, be aware that the cerebellum may be affected.[8][9] |
| Difficulty replicating literature values for target-to-cerebellum ratios. | Differences in experimental protocols, such as anesthesia, radiotracer administration, or data analysis methods. | Standardize your experimental protocol and ensure it aligns with established methods. Pay close attention to ROI definition and the timing of the PET scan acquisition.[10][11] |
Quantitative Data Summary
The following table summarizes key quantitative data from this compound PET studies that have utilized the cerebellum as a reference region.
| Species | Target Region | Metric | Value | Reference |
| Rhesus Monkey | Anteroventral Thalamus | BPnd | 1.60 ± 0.17 | [6][7] |
| Rhesus Monkey | Lateral Geniculate | BPnd | 1.35 ± 0.16 | [6][7] |
| Rhesus Monkey | Frontal Cortex | BPnd | 0.26 ± 0.08 | [6][7] |
| Rhesus Monkey | Thalamus | Target-to-Cerebellum Ratio | 2.6 - 3.8 | [1] |
| Rat | Thalamus | BPnd | 1.30 | [3] |
| Rat | Thalamus | Thalamus-to-Cerebellum Ratio | > 3.0 | [3] |
| Rat | Cortex | Cortex-to-Cerebellum Ratio | ~ 2.0 | [3] |
| Mouse (IV) | Thalamus | Thalamus-to-Cerebellum Ratio | ~ 2.5 | [2][10] |
| Mouse (IP) | Thalamus | Thalamus-to-Cerebellum Ratio | ~ 2.0 | [2][10] |
Experimental Protocols
General Protocol for this compound PET Imaging with Cerebellum as Reference Region
This is a generalized protocol based on published studies.[1][3][7] Specific parameters may need to be optimized for your scanner and animal model.
-
Animal Preparation:
-
Fast the animal for an appropriate period before the scan (e.g., 24 hours for rats).[3]
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Maintain anesthesia throughout the scan.
-
Place a catheter in a tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of this compound intravenously. The exact dose will depend on the animal model and scanner sensitivity (e.g., 0.8-1 mCi for rats).[3]
-
-
PET Data Acquisition:
-
Begin dynamic PET scanning immediately upon radiotracer injection.
-
Acquire data for a sufficient duration to allow for tracer uptake and washout from non-specific regions (e.g., 90 minutes for rats).[3]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data with appropriate corrections (e.g., attenuation, scatter, decay).
-
Co-register the PET images to a corresponding anatomical image (MRI or CT) for accurate anatomical delineation.
-
Define regions of interest (ROIs) for the target regions (e.g., thalamus, cortex) and the cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Use a reference tissue model (e.g., Logan graphical analysis, simplified reference tissue model) with the cerebellum TAC as the input function to calculate the binding potential (BPnd) in the target regions.[7]
-
Visualizations
Caption: Workflow for quantifying specific binding of this compound using a reference tissue model.
Caption: Potential limitations of using the cerebellum as a reference region for this compound PET.
References
- 1. Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging of α4β2* nicotinic acetylcholine receptors: quantitative analysis of 18F-nifene kinetics in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. direct.mit.edu [direct.mit.edu]
- 9. direct.mit.edu [direct.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anesthesia and Nifene F-18 PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nifene F-18 for PET imaging of α4β2 nicotinic acetylcholine receptors (nAChRs) under anesthesia.
Frequently Asked Questions (FAQs)
Q1: Which anesthetic should I choose for my this compound PET imaging study in rodents?
The choice of anesthetic is critical as it can significantly impact this compound uptake and kinetics. The most common anesthetics used are isoflurane, ketamine/xylazine, and urethane. The optimal choice depends on the specific research question and experimental design.
-
Isoflurane: Widely used for its rapid induction and recovery times, and stable anesthetic plane. However, as a volatile anesthetic, it has been shown to have an inhibitory effect on nAChRs, which may reduce this compound binding.
-
Ketamine/Xylazine: A common injectable anesthetic combination. Ketamine is a potent inhibitor of α4β2 nAChRs and is expected to decrease this compound binding.
-
Urethane: A long-acting injectable anesthetic. It has been reported to potentiate the function of neuronal nAChRs, which could potentially alter this compound binding, possibly by increasing it.
Q2: How does anesthesia affect this compound kinetics?
Anesthetics can affect this compound kinetics through several mechanisms:
-
Direct Receptor Interaction: Anesthetics can bind to or near the α4β2 nAChR, altering its conformation and affinity for this compound.
-
Changes in Cerebral Blood Flow (CBF): Anesthetics can alter CBF, which affects the delivery of this compound to the brain. This can change the shape of the time-activity curves (TACs) and impact kinetic modeling.
-
Altered Metabolism: Some anesthetics can inhibit the metabolism of PET tracers, potentially increasing the concentration of the parent radiotracer in the brain.[1][2]
Q3: Can I switch anesthetics between longitudinal this compound PET studies on the same animal?
It is strongly discouraged to switch anesthetics within a longitudinal study. Each anesthetic has a unique impact on this compound uptake and kinetics. Changing the anesthetic protocol between scans will introduce a significant variable and make it difficult to attribute any observed changes in this compound binding to the experimental intervention.
Q4: What is the expected impact of different anesthetics on quantitative this compound data?
Direct comparative quantitative data for this compound under different anesthetics is limited. However, based on their known mechanisms of action, the following qualitative effects can be expected:
| Anesthetic | Expected Impact on this compound Binding | Potential Confounding Factors |
| Isoflurane | Likely decrease due to inhibitory effects on nAChRs. | Can alter cerebral blood flow; may inhibit tracer metabolism, potentially increasing brain uptake. |
| Ketamine/Xylazine | Likely significant decrease due to potent inhibition of α4β2 nAChRs by ketamine. | Can cause respiratory depression; dosage may need adjustment based on the animal's condition.[3] |
| Urethane | Potential to increase or alter binding due to potentiation of nAChR function. | Long-acting, making recovery procedures different from inhalant anesthetics. |
Troubleshooting Guides
Issue 1: Higher than expected variability in this compound uptake between animals in the same group.
-
Possible Cause: Inconsistent anesthetic depth.
-
Troubleshooting Step: Ensure a consistent and monitored level of anesthesia for all animals. For isoflurane, use a vaporizer with a fixed concentration. For injectable anesthetics, ensure accurate dosing based on body weight. Monitor physiological parameters such as respiration rate.
-
-
Possible Cause: Variation in animal physiology.
-
Troubleshooting Step: Ensure animals are of similar age and weight. Control for factors like fasting time and housing conditions.
-
Issue 2: Unexpectedly low this compound uptake in a brain region of interest.
-
Possible Cause: Anesthetic-induced inhibition of nAChR binding.
-
Troubleshooting Step: If using isoflurane or ketamine, be aware of their inhibitory effects. Consider a pilot study to establish baseline uptake values under your chosen anesthetic. If the reduction is problematic for your research question, you might consider an alternative anesthetic, but this would necessitate a new set of baseline studies.
-
-
Possible Cause: Poor radiotracer injection.
-
Troubleshooting Step: Verify the injection technique. For intravenous injections, ensure the full dose was delivered to the vein.
-
Issue 3: Altered this compound kinetics (e.g., faster or slower washout) compared to literature.
-
Possible Cause: Anesthetic effect on cerebral blood flow (CBF).
-
Troubleshooting Step: Be aware that your chosen anesthetic may alter CBF differently than what is reported in studies using other anesthetics. This is a known variable and should be acknowledged in the interpretation of kinetic data. Direct measurement of CBF, if possible, can help in the interpretation.
-
-
Possible Cause: Differences in data analysis.
-
Troubleshooting Step: Ensure that the kinetic model and the definition of regions of interest (ROIs) are consistent with the literature you are comparing to.
-
Experimental Protocols
Below are generalized experimental protocols for this compound PET imaging in rodents under different anesthetics. These should be adapted and optimized for specific experimental needs.
Protocol 1: this compound PET Imaging under Isoflurane Anesthesia
-
Animal Preparation: Fast the animal for 4-6 hours before the scan to ensure stable blood glucose levels.
-
Anesthesia Induction: Induce anesthesia with 3-4% isoflurane in 100% oxygen in an induction chamber.
-
Animal Setup: Place the animal on the scanner bed and maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone. Monitor the animal's respiratory rate and body temperature throughout the procedure. Use a heating pad to maintain body temperature.
-
Radiotracer Injection: Administer this compound (typically 5-10 MBq for a mouse) via a tail vein catheter as a bolus injection.
-
PET Scan Acquisition: Start the PET scan acquisition simultaneously with the radiotracer injection. Acquire dynamic data for 60-90 minutes.
-
Recovery: After the scan, allow the animal to recover from anesthesia in a warm, clean cage.
Protocol 2: this compound PET Imaging under Ketamine/Xylazine Anesthesia
-
Animal Preparation: Fast the animal for 4-6 hours.
-
Anesthetic Injection: Administer a cocktail of ketamine (e.g., 80-100 mg/kg) and xylazine (e.g., 5-10 mg/kg) via intraperitoneal (IP) injection. The optimal dose may vary between strains and should be determined in a pilot study.
-
Anesthesia Monitoring: Monitor the depth of anesthesia using the pedal withdrawal reflex. Ensure the animal is adequately anesthetized before starting the scan. Maintain body temperature with a heating pad.
-
Radiotracer Injection: Once the animal is in a stable anesthetic plane, administer this compound via a tail vein catheter.
-
PET Scan Acquisition: Begin the PET scan and acquire data for 60-90 minutes.
-
Recovery: Monitor the animal closely during recovery as the anesthetic effects are longer-lasting than isoflurane.
Visualizations
References
- 1. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 2. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine/xylazine anesthesia for radiologic imaging of neurologically impaired rats: dose response, respiratory depression, and management of complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize radiation exposure during Nifene F-18 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing radiation exposure during Nifene F-18 studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of radiation exposure during this compound studies?
A1: The primary sources of radiation exposure stem from the handling of the this compound radiopharmaceutical, administration to the subject, and proximity to the subject post-injection. Key exposure points include:
-
Radiotracer Handling: Dispensing, dose calibration, and injection preparation.
-
Subject Administration: The injection process itself.
-
Post-Injection Period: Close contact with the injected subject during positioning and imaging.
-
Waste Handling: Disposal of contaminated materials such as syringes, vials, and personal protective equipment (PPE).
-
Potential Spills: Accidental spillage of the radiopharmaceutical.
Q2: What is the ALARA principle and how does it apply to this compound studies?
A2: ALARA stands for "As Low As Reasonably Achievable." It is a fundamental radiation safety principle that emphasizes minimizing radiation doses to personnel and the public. For this compound studies, applying the ALARA principle involves three key strategies:
-
Time: Minimize the time spent handling the F-18 source and in proximity to the injected subject. The rapid kinetics of [18F]nifene allow for shorter scan times, which can contribute to reducing exposure duration.[1][2]
-
Distance: Maximize the distance from the radiation source. The intensity of radiation decreases significantly with distance. Use tongs or forceps for handling vials and syringes.
-
Shielding: Use appropriate shielding for storing, preparing, and administering this compound. This includes lead-lined containers, syringe shields, and shielded work areas.
Q3: What are the recommended shielding considerations for a facility conducting this compound studies?
A3: Facilities conducting PET imaging with F-18 radiotracers require robust shielding to ensure the safety of staff and the general public. Key shielding considerations include:
-
Uptake and Injection Rooms: These rooms should have adequate shielding in the walls, doors, and viewing windows.
-
PET/CT Scanner Room: The scanner room itself requires significant shielding due to the high-energy photons produced during positron annihilation. Shielding calculations should be performed by a qualified medical physicist.
-
Hot Lab/Radiopharmacy: This area, where the radiotracer is handled and dispensed, must have lead-lined drawers, L-block shields for workstations, and shielded waste containers. For F-18, approximately 1 cm of lead is a common shielding benchmark.[3]
Troubleshooting Guides
Issue: High Personnel Dosimeter Readings
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Training | Ensure all personnel have completed radiation safety training specific to F-18 radiopharmaceuticals. Review and reinforce ALARA principles. |
| Improper Handling Techniques | Observe handling procedures. Ensure staff are using tongs and syringe shields consistently. Minimize time spent near the source. |
| Insufficient Shielding | Evaluate the adequacy of shielding in the hot lab and injection rooms. Consult a medical physicist to assess if additional shielding is required. |
| Incorrect Dosimeter Placement | Verify that dosimeters are worn correctly (e.g., at the collar, outside any lead apron) to accurately reflect exposure to the head and eyes. |
| Unexpectedly High Patient Doses | Review dose calibrator quality control records to ensure accurate dose measurement. Investigate any trends of administering higher than prescribed activities. |
Issue: Radioactive Spill
Immediate Actions:
-
CONFINE: Prevent the spread of the spill. Cover the spill with absorbent paper.
-
ALERT: Notify all personnel in the immediate area and the facility's Radiation Safety Officer (RSO).
-
SECURE: Restrict access to the affected area.
-
DECONTAMINATE: Personnel involved in the spill should remove and bag contaminated clothing and wash exposed skin with mild soap and water.
Workflow for Minor Spill Cleanup:
Experimental Protocols
Protocol: Dose Calibrator Quality Control for F-18
To ensure the accurate measurement of this compound activity, which is crucial for both diagnostic efficacy and radiation safety, regular quality control of the dose calibrator is mandatory.
1. Daily Constancy Check:
-
Objective: To verify the stability of the dose calibrator's response.
-
Procedure:
-
Measure the activity of a long-lived reference source (e.g., Cs-137 or Co-57) using the dose calibrator setting for that radionuclide.
-
Record the reading in a logbook.
-
The reading should be within ±5% of the expected value.
-
2. Quarterly Linearity Test:
-
Objective: To confirm that the dose calibrator provides a linear response across the range of activities used.
-
Procedure (Decay Method):
-
Using a vial of F-18 with an initial activity higher than the maximum dose typically administered, measure the activity in the dose calibrator.
-
Record the time and the measured activity.
-
Repeat the measurement at regular intervals (e.g., every 30-60 minutes) as the F-18 decays.
-
Continue until the activity is below the lowest dose typically measured.
-
Plot the measured activity versus the expected activity (calculated based on decay). The data points should fall on a straight line.
-
3. Annual Accuracy Test:
-
Objective: To ensure the dose calibrator is accurately measuring the activity of a known standard.
-
Procedure:
-
Obtain a calibrated F-18 reference source from a national standards laboratory.
-
Measure the activity of the reference source in the dose calibrator.
-
The measured activity should be within ±5% of the certified activity of the reference source.
-
Workflow for Dose Calibrator Linearity Testing:
Protocol: Patient Dose Reduction Strategies
While the injected dose of this compound is determined by the imaging protocol, there are strategies to minimize the radiation dose to the patient and consequently to staff.
| Strategy | Methodology | Expected Outcome |
| Hydration | Encourage the patient to be well-hydrated before and after the this compound injection. | Promotes clearance of the radiotracer from the body, reducing the overall radiation dose. |
| Frequent Voiding | Instruct the patient to void their bladder immediately before the scan and frequently for several hours after the scan. | The urinary bladder is a dose-limiting organ for [18F]nifene; frequent voiding significantly reduces the radiation dose to the bladder wall.[4] |
| Optimized Injected Activity | Administer the lowest possible activity of this compound that will still provide a diagnostic quality scan. This may involve optimizing imaging parameters. | Reduces the overall effective dose to the patient and external radiation levels. Studies with 18F-FDG have shown that reducing injected activity can lower patient dose without compromising image quality if acquisition time is increased.[5][6] |
| Reduced Scan Time | The rapid kinetics of [18F]nifene allow for shorter scan acquisition times compared to other tracers.[1][2] | Minimizes the time the patient is on the scanner and in close proximity to imaging staff. |
Quantitative Data on F-18 Exposure Reduction (General)
The following table, based on studies with 18F-FDG, illustrates the potential for dose rate reduction. Similar principles apply to this compound.
| Patient Group | Dose Rate at 1 meter (pre-voiding) | Dose Rate at 1 meter (post-voiding) | Dose Rate at 1 meter (60 min post-voiding with hydration) |
| Without Hydration | 28 ± 7 µSv/h | 24 ± 7 µSv/h | 19 ± 7 µSv/h |
| With Hydration | 30 ± 8 µSv/h | 25 ± 8 µSv/h | 14 ± 5 µSv/h |
| Data adapted from a study on 18F-FDG patients.[7] |
This technical support center provides a foundation for safe handling and administration of this compound. It is essential to supplement this information with institution-specific protocols and regular training.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose calibrator linearity test: 99mTc versus 18F radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olympichp.com [olympichp.com]
- 4. Shielding Design for a PET Imaging Suite: A Case Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Calibration of dose calibrator using 18F-FDG for quality control of PET radiopharmaceuticals [inis.iaea.org]
Validation & Comparative
A Comparative Guide to the Test-Retest Reproducibility of [18F]Nifene PET and Alternative Tracers for α4β2* Nicotinic Acetylcholine Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the test-retest reproducibility of [18F]Nifene positron emission tomography (PET) measurements with alternative radiotracers used for imaging the α4β2* nicotinic acetylcholine receptors (nAChRs). The objective is to present experimental data on the reliability of these imaging agents, aiding researchers in the selection of the most appropriate tracer for their longitudinal studies.
Quantitative Data Summary
The following tables summarize the test-retest reproducibility of [18F]Nifene and its alternatives.
Table 1: Test-Retest Reproducibility of [18F]Nifene PET in Humans [1]
| Brain Region | Test DVR (Mean ± SD) | Retest DVR (Mean ± SD) | Test-Retest Variability (%) | Absolute Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) (95% CI) |
| Anterior Cingulate | 1.84 ± 0.32 | 1.83 ± 0.28 | 0.8 ± 6.1 | 4.8 ± 3.6 | 0.82 (0.42, 0.95) |
| Posterior Cingulate | 1.77 ± 0.28 | 1.77 ± 0.24 | 0.0 ± 5.6 | 4.5 ± 3.2 | 0.82 (0.41, 0.95) |
| Frontal Cortex | 1.62 ± 0.25 | 1.61 ± 0.22 | 0.7 ± 5.4 | 4.2 ± 3.2 | 0.80 (0.35, 0.95) |
| Parietal Cortex | 1.68 ± 0.26 | 1.67 ± 0.23 | 0.5 ± 5.8 | 4.7 ± 3.3 | 0.79 (0.32, 0.95) |
| Temporal Cortex | 1.73 ± 0.27 | 1.72 ± 0.24 | 0.5 ± 5.7 | 4.6 ± 3.3 | 0.80 (0.36, 0.95) |
| Thalamus | 2.44 ± 0.25 | 2.46 ± 0.25 | -0.7 ± 4.2 | 3.3 ± 2.6 | 0.74 (0.21, 0.93) |
| Caudate | 1.91 ± 0.29 | 1.90 ± 0.26 | 0.6 ± 6.0 | 4.8 ± 3.5 | 0.81 (0.38, 0.95) |
| Putamen | 1.82 ± 0.28 | 1.81 ± 0.25 | 0.6 ± 5.9 | 4.7 ± 3.4 | 0.81 (0.37, 0.95) |
| Hippocampus | 1.33 ± 0.19 | 1.32 ± 0.17 | 0.7 ± 7.0 | 5.6 ± 4.2 | 0.71 (0.16, 0.92) |
DVR: Distribution Volume Ratio
Table 2: Test-Retest Reproducibility of Alternative α4β2 nAChR PET Tracers in Humans*
| Tracer | Parameter | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| [18F]AZAN | BPND | < 10[1][2] | Not Reported |
| [18F]XTRA | VT | Data Not Available | Data Not Available |
| [18F]2-FA | Not Specified | Data Not Available | Data Not Available |
BPND: Non-displaceable Binding Potential; VT: Volume of Distribution. Data for [18F]XTRA and [18F]2-FA were not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[18F]Nifene PET Protocol (Human) [1]
-
Subjects: Eight healthy subjects (4 male, 4 female; age 21–69 years) participated in the initial scan, with seven returning for a retest scan.
-
Radiotracer Administration: Subjects received an intravenous bolus injection of 200 ± 3.7 MBq of [18F]Nifene.
-
PET Acquisition: A 90-minute dynamic PET scan was performed on an ECAT EXACT HR+ scanner in 3D mode. The scan consisted of 8 x 0.5 min, 3 x 2 min, and 16 x 5 min frames. A 6-minute transmission scan was conducted for attenuation correction.
-
Test-Retest Interval: The second scan was performed 58 ± 31 days after the first scan.
-
Data Analysis: Regional estimates of the Distribution Volume Ratio (DVR) were calculated using the multilinear reference tissue model (MRTM2) with the corpus callosum serving as the reference region. Reproducibility was assessed using test-retest variability (TRV) and the intraclass correlation coefficient (ICC).
[18F]AZAN PET Protocol (Human) [2][3]
-
Subjects: Five healthy subjects participated in the test-retest study.
-
Radiotracer Administration: Subjects received an intravenous bolus injection of [18F]AZAN.
-
PET Acquisition: A 90-minute dynamic PET scan was performed on a High-Resolution Research Tomograph (HRRT). A 6-minute transmission scan was acquired for attenuation correction.
-
Arterial Blood Sampling: Radial arterial blood samples were collected throughout the scan to measure the metabolite-corrected plasma input function.
-
Test-Retest Interval: The retest scan was performed approximately one month after the initial scan.
-
Data Analysis: The ratio of specifically bound radioligand to non-displaceable radioligand in tissue (BPND) was determined using plasma reference graphical analysis.
[18F]XTRA PET Protocol (Human) [4]
-
Subjects: Seventeen healthy nonsmoking adults (11 men, 6 women; age 30-82 years) participated in the study.
-
Radiotracer Administration: Subjects received a bolus intravenous injection of [18F]XTRA.
-
PET Acquisition: Continuous list-mode data were collected for 90 or 180 minutes using a High-Resolution Research Tomograph (HRRT).
-
Arterial Blood Sampling: 35-50 arterial blood samples were collected to measure the metabolite-corrected plasma input function.
-
Data Analysis: The 2-tissue-compartment model (2TCM) was used to estimate the total distribution volume (VT).
Experimental Workflow
The following diagram illustrates a typical workflow for a test-retest PET imaging study.
Conclusion
References
- 1. PET imaging of high-affinity α4β2 nicotinic acetylcholine receptors in humans with 18F-AZAN, a radioligand with optimal brain kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. 18F-XTRA PET for Enhanced Imaging of the Extrathalamic α4β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation of [¹⁸F]Nifene Binding with In Vitro Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [¹⁸F]Nifene with other established radioligands for the in vitro autoradiographic validation of α4β2* nicotinic acetylcholine receptors (nAChRs). The following sections detail the performance of [¹⁸F]Nifene against key alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate radioligand for their specific needs.
Overview of α4β2 nAChR Radioligands*
The α4β2* nAChR is a crucial target in neuroscience research, implicated in various neurological and psychiatric disorders. In vitro autoradiography is a fundamental technique to visualize and quantify the distribution and density of these receptors in brain tissue. The choice of radioligand is critical for the accuracy and reliability of these studies. This guide focuses on the validation of [¹⁸F]Nifene and compares its binding characteristics with two widely used alternatives: the tritiated agonist [³H]Epibatidine and another fluorine-18 labeled agonist, 2-[¹⁸F]F-A-85380.
Quantitative Comparison of Radioligand Binding
The selection of a radioligand for in vitro autoradiography is heavily influenced by its binding affinity (Kd) and the density of binding sites (Bmax). While a direct comparative study presenting all three radioligands under identical experimental conditions is not available in the published literature, the following table summarizes their reported binding parameters from discrete studies. It is important to note that inter-study variations in tissue preparation, incubation conditions, and data analysis can influence these values.
| Radioligand | Isotope | Receptor Subtype | Brain Region | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹⁸F]Nifene | ¹⁸F | α4β2* | Rat Brain Homogenate | ~0.50 (Ki) | Not Reported | [1] |
| 2-[¹⁸F]F-A-85380 | ¹⁸F | β2-containing nAChRs | Porcine Thalamus | 1.72 | 1158 | [2] |
| [³H]Epibatidine | ³H | Nicotinic Receptors | Rat Brain Membranes | 0.008 ± 0.002 | Not Reported | [3] |
| [¹⁸F]NFEP | ¹⁸F | nAcChR | Rat Thalamic Homogenate | 0.071 | Not Reported | [1] |
| [¹⁸F]NFEP | ¹⁸F | nAcChR | Human Thalamus (VLN) | ~0.050 | 20 (pmol/cc) | [1] |
Key Observations:
-
[³H]Epibatidine exhibits exceptionally high affinity (picomolar range), making it a potent tool for labeling nAChRs.[3][4]
-
2-[¹⁸F]F-A-85380 demonstrates high-affinity binding and provides robust quantification of receptor density.[2]
-
[¹⁸F]Nifene possesses a slightly lower affinity (nanomolar range) compared to [³H]Epibatidine and 2-[¹⁸F]F-A-85380.[1] This moderate affinity, however, contributes to its faster in vivo kinetics, a significant advantage for PET imaging studies.
-
An analog of epibatidine, [¹⁸F]NFEP, also shows very high affinity, comparable to the tritiated version.[1]
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for in vitro autoradiography with [¹⁸F]Nifene and a generalized protocol for tritiated ligands like [³H]Epibatidine.
Figure 1. Experimental workflow for [¹⁸F]Nifene in vitro autoradiography.
Figure 2. Generalized workflow for tritiated ligand in vitro autoradiography.
Detailed Experimental Protocols
[¹⁸F]Nifene In Vitro Autoradiography Protocol
This protocol is adapted from studies validating [¹⁸F]Nifene binding in rodent and human brain tissue.[4]
-
Tissue Preparation:
-
Brain tissue is rapidly frozen and sectioned on a cryostat to a thickness of 10-20 µm.
-
Sections are thaw-mounted onto gelatin-coated microscope slides.
-
-
Pre-incubation:
-
Slides are pre-incubated in Tris buffer (pH 7.4) at room temperature for 15 minutes to remove endogenous ligands.
-
-
Incubation:
-
For total binding, slides are incubated in a solution containing [¹⁸F]Nifene (e.g., 37 kBq/mL) in Tris buffer for 60 minutes at 25°C.
-
For non-specific binding, a separate set of slides is incubated in the same solution with the addition of a high concentration of a competing ligand, such as 300 µM nicotine.
-
-
Washing:
-
Following incubation, slides are washed twice in ice-cold Tris buffer for 3 minutes each.
-
A final quick rinse in cold deionized water is performed.
-
-
Drying and Exposure:
-
Slides are air-dried.
-
The dried slides are apposed to a phosphor imaging screen and exposed overnight.
-
-
Imaging and Analysis:
-
The phosphor screen is scanned using a phosphor imaging system.
-
The binding density is quantified in digital light units per square millimeter (DLU/mm²) using appropriate analysis software.
-
Generalized [³H]Epibatidine In Vitro Autoradiography Protocol
This protocol is a generalized procedure based on common practices for tritiated ligands.
-
Tissue Preparation:
-
Similar to the [¹⁸F]Nifene protocol, brain tissue is sectioned and mounted on slides.
-
-
Pre-incubation:
-
Slides are pre-incubated in a suitable buffer (e.g., phosphate buffer) at room temperature.
-
-
Incubation:
-
Slides are incubated with [³H]Epibatidine at a concentration determined by its Kd (typically in the low nanomolar or picomolar range) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
Non-specific binding is determined by co-incubation with a high concentration of an unlabeled competitor (e.g., nicotine or unlabeled epibatidine).
-
-
Washing:
-
Slides are washed in ice-cold buffer with multiple changes to remove unbound radioligand.
-
-
Drying and Exposure:
-
Slides are air-dried.
-
Dried slides are apposed to tritium-sensitive film in a light-tight cassette. Exposure times can range from weeks to months depending on the specific activity of the ligand and the receptor density.
-
-
Development and Analysis:
-
The film is developed using standard photographic procedures.
-
The resulting autoradiograms are analyzed using densitometry, with comparison to tritium standards to quantify receptor density.
-
Performance Comparison and Recommendations
| Feature | [¹⁸F]Nifene | [³H]Epibatidine | 2-[¹⁸F]F-A-85380 |
| Isotope | ¹⁸F (Positron Emitter) | ³H (Beta Emitter) | ¹⁸F (Positron Emitter) |
| Half-life | ~110 minutes | ~12.3 years | ~110 minutes |
| Resolution | Good | Excellent | Good |
| Exposure Time | Hours (Overnight) | Weeks to Months | Hours (Overnight) |
| Binding Affinity | Moderate (nM) | Very High (pM) | High (nM) |
| Kinetics | Fast | Slow | Slow |
| Primary Use | In vitro validation for PET | High-resolution receptor mapping | In vitro validation for PET |
Recommendations:
-
For rapid, high-throughput in vitro validation studies that are intended to complement in vivo PET imaging , [¹⁸F]Nifene is an excellent choice due to its short half-life, allowing for faster experimental turnover. Its kinetic properties, while a primary advantage for in vivo studies, also translate to reasonably short incubation times for in vitro work.
-
For high-resolution anatomical mapping of α4β2 nAChRs where exquisite detail is required*, [³H]Epibatidine remains a gold standard. Its very high affinity and the long half-life of tritium allow for the generation of high-quality autoradiograms with excellent signal-to-noise ratios, albeit with significantly longer exposure times.
-
For in vitro studies aiming to directly correlate with in vivo PET data using a high-affinity fluorine-18 labeled ligand , 2-[¹⁸F]F-A-85380 is a strong candidate. It offers the same isotopic advantages as [¹⁸F]Nifene but with a higher binding affinity, which may be advantageous for quantifying low-density receptor populations.
References
- 1. In vitro and ex vivo autoradiographic studies of nicotinic acetylcholine receptors using [18F]fluoronochloroepibatidine in rodent and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction in [18F]Nifene Binding, a PET imaging Probe for α4β2* Nicotinic acetylcholinergic receptors in Hippocampus-Subiculum of postmortem human Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity binding of [3H]epibatidine to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nifene F-18 and 2-[18F]FA for α4β2 Nicotinic Acetylcholine Receptor (nAChR) PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent positron emission tomography (PET) radiotracers, Nifene F-18 ([¹⁸F]Nifene) and 2-[¹⁸F]FA, used for imaging the α4β2 nicotinic acetylcholine receptors (nAChRs). The α4β2 nAChR is the most abundant subtype in the human brain and is implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The choice of radiotracer is critical for the successful in vivo quantification and characterization of these receptors in both preclinical and clinical research.
Executive Summary
[¹⁸F]Nifene and 2-[¹⁸F]FA are both agonist radioligands that bind with high affinity to α4β2 nAChRs. The primary distinction between the two lies in their pharmacokinetic profiles. [¹⁸F]Nifene exhibits significantly faster in vivo kinetics, allowing for a considerable reduction in PET scan acquisition times compared to 2-[¹⁸F]FA. This rapid equilibration is a major advantage, particularly for studies involving patient populations that may have difficulty tolerating long scan durations. While both tracers demonstrate comparable binding affinities and radiation dosimetry, the faster kinetics of [¹⁸F]Nifene make it a more efficient option for many research applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of [¹⁸F]Nifene and 2-[¹⁸F]FA based on available experimental data.
Table 1: In Vitro Binding Affinity
| Radiotracer | Target | Preparation | Kᵢ (nM) |
| [¹⁸F]Nifene | α4β2 nAChR | Rat brain homogenates | 0.50[1] |
| α4β2 nAChR | Human | 0.83[1] | |
| α3β2 nAChR | Human | 0.80[1] | |
| α2β2 nAChR | Human | 0.34[1] | |
| 2-[¹⁸F]FA | α4β2 nAChR | - | High affinity (pM range) |
Table 2: In Vivo Performance and Dosimetry
| Parameter | [¹⁸F]Nifene | 2-[¹⁸F]FA |
| Scan Duration | ~40-60 minutes | ~6-8 hours |
| Binding Potential (BPND) Thalamus | ~1.30 (in rats)[2] | High |
| Specific Activity | ~2,000 Ci/mmol (~74 GBq/µmol)[2] | High |
| Effective Dose (mSv/MBq) | 22.6 ± 1.9 (with hourly voiding)[3] | Similar to [¹⁸F]Nifene[3] |
| Primary Clearance Route | Renal[3] | Renal |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these radiotracers are crucial for reproducibility and comparison across studies.
Radiosynthesis
[¹⁸F]Nifene Radiosynthesis (Automated)
The automated radiosynthesis of [¹⁸F]Nifene is typically performed using a chemistry processing control unit.
-
[¹⁸F]Fluoride Trapping: High specific activity [¹⁸F]fluoride in H₂¹⁸O is passed through a QMA-light Sep-Pak, preconditioned with K₂CO₃ and anhydrous acetonitrile.
-
Elution: The trapped [¹⁸F]fluoride is eluted with a Kryptofix-K₂CO₃ solution in acetonitrile/water into the reaction vessel.
-
Drying: The [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile at approximately 125°C.
-
Radiolabeling: The N-BOC-nitronifene precursor, dissolved in anhydrous dimethylsulfoxide and acetonitrile, is added to the dried [¹⁸F]fluoride, and the mixture is heated. Alternatively, a trimethylammonium precursor can be used to improve separation of the product from the precursor.
-
Deprotection: The N-BOC protecting group is removed by heating with trifluoroacetic acid.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a sterile saline solution for injection.
2-[¹⁸F]FA Radiosynthesis
The synthesis of 2-[¹⁸F]FA also involves a nucleophilic substitution reaction.
-
[¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is dried in the presence of Kryptofix K222 and K₂CO₃.
-
Radiolabeling: The precursor, 2-trimethylammonium-3-(1-tert-butoxycarbonyl-2(S)-azetidinyl-methoxy)-pyridine trifluoromethanesulfonate, dissolved in dimethyl sulfoxide, is added and heated.
-
Purification and Formulation: The product is purified via HPLC and formulated for injection.
In Vitro Binding Assay: Autoradiography
This protocol provides a general framework for assessing the binding of these radiotracers in brain tissue sections.
-
Tissue Preparation: Brain tissue (e.g., from rodents or post-mortem human samples) is sectioned on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.
-
Pre-incubation: Slides are pre-incubated in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Slides are incubated with the radioligand (e.g., [³H]cytisine or [³H]epibatidine as analogs for in vitro studies) at a specific concentration in the buffer. For determination of non-specific binding, a separate set of slides is incubated in the presence of a high concentration of a competing ligand (e.g., nicotine).
-
Washing: After incubation, slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying: Slides are dried under a stream of cool, dry air.
-
Imaging: The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a designated exposure time.
-
Analysis: The resulting images are digitized, and the density of binding in various brain regions is quantified using image analysis software.
In Vivo PET Imaging Protocol (Human)
-
Subject Preparation: Subjects are typically asked to abstain from smoking and caffeine for a specified period before the scan. A transmission scan is acquired for attenuation correction.
-
Radiotracer Administration: A bolus injection of the radiotracer ([¹⁸F]Nifene or 2-[¹⁸F]FA) is administered intravenously.
-
Image Acquisition:
-
[¹⁸F]Nifene: Dynamic PET scanning commences immediately after injection and continues for approximately 40-60 minutes.
-
2-[¹⁸F]FA: Due to its slower kinetics, dynamic scanning is required for a much longer duration, typically 6-8 hours, to achieve stable parameter estimates.
-
-
Image Reconstruction and Analysis: The acquired data is reconstructed into a series of images over time. Time-activity curves are generated for various brain regions of interest. Kinetic modeling is then applied to these curves to estimate the binding potential (BPND), a measure of receptor density and affinity. The cerebellum is often used as a reference region due to its low density of α4β2 nAChRs.[2]
Mandatory Visualizations
α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Agonist binding to the α4β2 nAChR leads to ion influx, cellular depolarization, and activation of downstream signaling cascades promoting neuroprotection.
Experimental Workflow for Radiotracer Evaluation
Caption: A typical workflow for the evaluation of a new PET radiotracer, from synthesis to in vivo quantification.
References
- 1. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease [mdpi.com]
- 2. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nifene F-18 and Other α4β2* PET Tracers for Neuroreceptor Imaging
For researchers and drug development professionals, the precise in vivo quantification of neuroreceptors is paramount. Positron Emission Tomography (PET) serves as a powerful tool in this endeavor, and the selection of an appropriate radiotracer is critical for the success of neuroimaging studies. This guide provides a comprehensive, data-driven comparison of Nifene F-18 against other prominent α4β2 nicotinic acetylcholine receptor (nAChR) PET tracers, offering insights into their performance, experimental protocols, and underlying biological pathways.*
The α4β2* nAChRs are the most abundant subtype of nicotinic receptors in the human brain and are implicated in a range of physiological and pathological processes, including learning, memory, and neurodegenerative diseases. Consequently, the development of PET tracers with high affinity and specificity for these receptors is of significant interest. This guide will focus on a head-to-head comparison of this compound with other notable α4β2* PET tracers such as [18F]AZAN, [18F]XTRA, and (+/-)-[18F]Flubatine.
Quantitative Data Presentation
To facilitate a clear and objective comparison, the following tables summarize key quantitative data for this compound and its alternatives. These metrics are crucial for evaluating the suitability of a tracer for specific research applications.
| Tracer | Binding Potential (BPnd) | Region of Interest | Species | Reference |
| [18F]Nifene | 1.60 ± 0.17 | Anteroventral Thalamus | Rhesus Monkey | [1][2][3] |
| 1.35 ± 0.16 | Lateral Geniculate | Rhesus Monkey | [1][2][3] | |
| 0.26 ± 0.08 | Frontal Cortex | Rhesus Monkey | [1][2][3] | |
| [18F]AZAN | ~3.2 | Thalamus | Baboon | [4][5] |
| >2 | Midbrain, Lat. Geniculate, Thalamus | Human (Non-smoker) | [6] | |
| [18F]XTRA | ~7.0 | Thalamus | Baboon | [7] |
| ~1.3 | Frontal Cortex | Baboon | [7] | |
| (+)-[18F]Flubatine | 11.6 ± 1.4 | Mesial Temporal Cortex (Right) | Human (Healthy Control) | [8] |
| 12.2 ± 1.8 | Mesial Temporal Cortex (Left) | Human (Healthy Control) | [8] |
Table 1: Comparative Binding Potential (BPnd) of α4β2 PET Tracers.* BPnd is a measure of the density of available receptors. Higher values generally indicate better signal-to-noise ratio.
| Tracer | Whole Body Effective Dose (mSv/MBq) | Dose-Limiting Organ | Species | Reference |
| [18F]Nifene | 0.0226 (with hourly voiding) | Urinary Bladder | Human | [9] |
| 2-[18F]FA | Similar to [18F]Nifene | Urinary Bladder | Human | [9] |
| [18F]-Flubatine | Similar to [18F]Nifene | Urinary Bladder | Human | [9] |
| [18F]AZAN | Similar to [18F]Nifene | Urinary Bladder | Human | [9] |
| [18F]XTRA | Urinary bladder wall dose nearly five times higher than other 18F-labeled tracers | Urinary Bladder | Human (extrapolated from mice) | [10] |
Table 2: Comparative Dosimetry of α4β2 PET Tracers.* The effective dose is a measure of the overall radiation risk to the subject.
Key Performance Characteristics
[18F]Nifene has demonstrated rapid in vivo kinetics, reaching a state of transient equilibrium in approximately 30 minutes, which allows for shorter scanning times of less than an hour.[1][3] This is a significant advantage over older generation tracers that require longer scan durations. Studies in nonhuman primates have shown high binding in α4β2* nAChR-rich regions like the thalamus and suitable target-to-background ratios for research applications.[1][3] The cerebellum has been identified as a suitable reference region for quantitative analysis due to the absence of specific [18F]Nifene binding.[1][2]
[18F]AZAN also exhibits favorable brain kinetics, reaching a steady state within 90 minutes of injection in baboons.[4][5] It demonstrates high specific binding to β2-containing nAChRs, predominantly the α4β2 subtype.[4][5] Human studies have shown that a 90-minute scan is sufficient to determine key outcome measures like BPnd.[6]
[18F]XTRA is another promising tracer with high binding potential values in both thalamic and extra-thalamic regions in baboons.[7] A PET scan duration of 90-120 minutes is generally sufficient to obtain stable measurements.[7]
(+/-)-[18F]Flubatine has been developed and evaluated in humans, showing favorable dosimetry and image quality with fast kinetics.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are outlines of typical experimental protocols for PET imaging with these tracers.
Radiosynthesis
-
[18F]Nifene: The radiosynthesis of [18F]Nifene is typically achieved through a two-step process involving the 18F-fluorination of a suitable precursor, followed by deprotection.[11]
-
[18F]AZAN: The preparation of [18F]AZAN involves the reaction of a bromo-precursor with [18F]fluoride, followed by purification.[4]
-
[18F]XTRA: [18F]XTRA is synthesized via a previously described method, with a focus on achieving high radiochemical purity and specific radioactivity.[12]
PET Imaging Protocol
A general workflow for a PET imaging study with these tracers is as follows:
Figure 1: A generalized experimental workflow for a dynamic α4β2* PET imaging study.
Subject Preparation: Subjects are typically required to fast for a specific period before the scan. An intravenous catheter is inserted for tracer administration, and in many research protocols, an arterial line is placed for blood sampling.[6][12]
Tracer Injection: The radiotracer is administered as an intravenous bolus injection. The injected dose and specific activity are carefully recorded.[4][12]
PET Scan Acquisition: A dynamic PET scan is initiated at the time of injection and continues for a predefined duration (e.g., 90-180 minutes).[6][12] Attenuation correction is performed, often using a co-registered CT or MR scan.[6]
Arterial Blood Sampling and Metabolite Analysis: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in the plasma over time. This "arterial input function" is crucial for accurate kinetic modeling. High-performance liquid chromatography (HPLC) is used to separate the parent tracer from its radioactive metabolites.[12]
Kinetic Modeling: The time-activity curves from the PET data, along with the arterial input function, are used in kinetic models (e.g., one-tissue or two-tissue compartment models) to estimate key parameters such as the total distribution volume (VT) and the binding potential (BPnd).[1][3][12]
Signaling Pathway of α4β2* Nicotinic Acetylcholine Receptors
Understanding the underlying signaling pathway of the target receptor is essential for interpreting PET imaging data in the context of drug development and disease research. The α4β2* nAChR is a ligand-gated ion channel.[13] Upon binding of an agonist like acetylcholine or a PET tracer, the channel opens, leading to an influx of cations, primarily Na+ and Ca2+.[13] This influx depolarizes the neuron, leading to the generation of an excitatory postsynaptic potential and subsequent downstream signaling cascades.[13]
Figure 2: Simplified signaling pathway of the α4β2* nicotinic acetylcholine receptor.
Conclusion
The selection of a PET tracer for imaging α4β2* nAChRs requires careful consideration of various factors, including binding potential, kinetics, and dosimetry. [18F]Nifene stands out due to its rapid kinetics, which allows for shorter scan times, a significant advantage in both research and clinical settings. While other tracers like [18F]AZAN and [18F]XTRA also demonstrate excellent imaging properties, the specific characteristics of each tracer, as outlined in this guide, should be weighed against the specific aims of the intended study. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers embarking on α4β2* nAChR imaging studies.
References
- 1. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of α4β2* nicotinic acetylcholine receptors: quantitative analysis of 18F-nifene kinetics in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. (+)-[18F]Flubatine as a novel α4β2 nicotinic acetylcholine receptor PET ligand—results of the first-in-human brain imaging application in patients with β-amyloid PET-confirmed Alzheimer’s disease and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 18F-XTRA PET for Enhanced Imaging of the Extrathalamic α4β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
Cross-Species Validation of Nifene F-18 Binding: A Comparative Guide for Researchers
A Comprehensive Analysis of [¹⁸F]Nifene Performance from Rodent Models to Human Subjects for Imaging α4β2 Nicotinic Acetylcholine Receptors
This guide provides a detailed comparison of [¹⁸F]Nifene, a PET radioligand for the α4β2 nicotinic acetylcholine receptor (nAChR), across species. It is intended for researchers, scientists, and drug development professionals working in neuropharmacology and in vivo imaging. This document summarizes key quantitative data, outlines experimental protocols, and offers a comparative perspective against other relevant radioligands.
Quantitative Data Presentation
The following tables summarize the key binding parameters of [¹⁸F]Nifene in rodents and humans, providing a clear comparison of its in vivo performance.
Table 1: In Vivo Binding Parameters of [¹⁸F]Nifene
| Parameter | Rodents (Mice/Rats) | Humans | Key Observations & Citations |
| Primary Reference Region | Cerebellum (CB) | Corpus Callosum (CC) | Significant [¹⁸F]Nifene binding in the human cerebellum necessitates the use of the corpus callosum as a reference region.[1] |
| Thalamus-to-Reference Ratio | ~2.5 (Mouse, IV)[2][3] ~3.0 (Rat)[1] ~3.5 (Rat)[4] | ~3.0 | Demonstrates comparable high specific binding in the thalamus, a region rich in α4β2 nAChRs, across species.[1] |
| Cortex-to-Reference Ratio | ~2.0 (Rat) | Not consistently reported | Highlights thalamic selectivity. |
| Binding Potential (BPND) - Thalamus | 1.30 (Rat) | Not consistently reported | Provides a quantitative measure of receptor density available for binding.[4] |
| Optimal Scan Time | 30-60 minutes (Mouse)[2][3] ~60 minutes (Rat)[4] | < 60 minutes | [¹⁸F]Nifene exhibits rapid kinetics, allowing for significantly shorter scan times compared to other radioligands.[1] |
| Test-Retest Variability | < 5% (Rat)[4] | < 10% | Indicates high reproducibility of [¹⁸F]Nifene PET imaging in both preclinical and clinical settings.[5] |
Table 2: Comparison of [¹⁸F]Nifene with Alternative α4β2 nAChR PET Radioligands
| Radioligand | Key Advantages | Key Disadvantages |
| [¹⁸F]Nifene | - Fast in vivo kinetics, enabling short scan times (< 1 hour).[1] - High specific binding in α4β2-rich regions.[1] | - Significant binding in the human cerebellum complicates quantification.[1] |
| 2-[¹⁸F]FA (2-[¹⁸F]Fluoro-A-85380) | - Well-established and widely used. - High affinity for α4β2 nAChRs. | - Very slow kinetics, requiring long scan times (> 5 hours) to reach equilibrium.[6] |
| [¹⁸F]AZAN | - Rapid brain kinetics. - High binding potential. | - Less established in cross-species validation compared to [¹⁸F]Nifene. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Rodent [¹⁸F]Nifene PET Imaging Protocol
This protocol is synthesized from studies performed in mice and rats.[4][7][8]
-
Animal Preparation:
-
House animals in a controlled environment (24°C, 12:12-hour light-dark cycle).
-
Fast animals for at least 18 hours prior to imaging to reduce blood glucose levels.
-
-
Radioligand Administration:
-
Anesthetize the animal with isoflurane (1.5-3%).
-
Administer [¹⁸F]Nifene via intravenous (IV) tail vein injection or intraperitoneal (IP) injection.
-
Typical IV dose for mice: ~5.55 MBq in 20 µL saline.
-
Typical IV dose for rats: 0.8 to 1.0 mCi (30-37 MBq).
-
-
-
PET Scan Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Image Analysis:
-
Reconstruct PET images.
-
Co-register PET images with a corresponding anatomical MRI template.
-
Define regions of interest (ROIs), including the thalamus, cortex, and cerebellum.
-
Use the cerebellum as the reference region to calculate distribution volume ratios (DVR) or standardized uptake value ratios (SUVR).
-
Human [¹⁸F]Nifene PET Imaging Protocol
This protocol is based on first-in-human studies.[1]
-
Subject Preparation:
-
Obtain informed consent and ensure compliance with all regulatory and ethical guidelines.
-
Subjects should be healthy, non-smoking individuals.
-
-
Radioligand Administration:
-
Administer [¹⁸F]Nifene via an intravenous (IV) bolus injection.
-
Typical dose: ~5 mCi (185 MBq).
-
-
PET Scan Acquisition:
-
Position the subject in the PET scanner.
-
Acquire dynamic PET data for approximately 60 minutes.
-
-
Image Analysis:
-
Reconstruct PET images with attenuation correction using a co-acquired CT scan.
-
Co-register PET images with a subject-specific structural MRI.
-
Define ROIs, including the thalamus, cortex, and corpus callosum.
-
Use the corpus callosum as the reference region for calculating DVR.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. direct.mit.edu [direct.mit.edu]
- 6. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors in rat forebrain that bind 18F-nifene: relating PET imaging, autoradiography and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer's disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques [escholarship.org]
Correlation of Nifene F-18 PET Findings with Post-Mortem Tissue Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo imaging findings using the positron emission tomography (PET) tracer Nifene F-18 with post-mortem tissue analysis for the quantification and distribution of the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a crucial target in neuroscience research and drug development due to its involvement in cognitive functions and its implication in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and addiction.[1][2][3] This guide will delve into the experimental data supporting the use of this compound, compare it with alternative tracers, and provide detailed experimental protocols for key methodologies.
This compound PET Imaging and Post-Mortem Correlation
In-vivo this compound PET studies consistently show the highest tracer uptake in the thalamus, a region known from post-mortem autoradiography to have the highest density of α4β2 nAChRs.[3][4] Moderate uptake is observed in cortical regions and the caudate, with the lowest uptake in the cerebellum, which is often used as a reference region due to its low density of these receptors.[4][5] This distribution pattern mirrors the findings from post-mortem [3H]epibatidine autoradiographic binding studies.[6]
Preclinical studies in rodents and non-human primates further support this correlation. For instance, ex-vivo autoradiography in mice following in-vivo [18F]Nifene administration demonstrates a regional distribution consistent with the PET images, showing high concentrations in the thalamus and cortical regions.[7]
Comparison with Alternative α4β2 nAChR PET Tracers
Several other PET radioligands have been developed to image the α4β2 nAChR. The table below compares this compound with two prominent alternatives: 2-[18F]FA-85380 and (+)-[18F]Flubatine.
| Feature | This compound | 2-[18F]FA-85380 | (+)-[18F]Flubatine |
| Binding Kinetics | Faster kinetics, allowing for shorter scan times (approx. 90 minutes).[4] | Slow in-vivo kinetics, requiring prolonged scanning procedures of over 5 hours.[8] | Favorable characteristics with high binding affinity.[6] |
| Agonist/Antagonist | More agonist-like properties.[7] | Agonist. | Not explicitly stated in the provided results. |
| Post-Mortem Correlation | Strong correlation with known α4β2 nAChR distribution from post-mortem studies.[4][5] | Post-mortem studies in Alzheimer's and Parkinson's disease brains have shown decreased binding.[2] | In-vivo uptake corresponds with α4β2 nAChR density known from post-mortem studies.[6] |
| Clinical Applications | Used in studies of Parkinson's disease.[7] | Applied in studies of healthy aging, Alzheimer's disease, Parkinson's disease, and epilepsy.[8] | Investigated in Alzheimer's disease.[6][9] |
| Reference Region | Cerebellum.[4][5] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
Experimental Protocols
This compound PET Imaging in Mice
-
Radiotracer Administration: [18F]Nifene is administered via intravenous (IV) or intraperitoneal (IP) injection.[7]
-
Uptake Period: Mice are allowed to remain awake and move freely in their cages for a specific uptake period (e.g., 2 hours).[7]
-
Anesthesia: Prior to imaging, mice are anesthetized with isoflurane (e.g., 3%).[7]
-
Imaging: A PET/CT scan is acquired. For example, a 15-minute PET scan followed by a 10-minute CT scan for attenuation correction and anatomical localization.[7] An optimal imaging time of 30-60 minutes post-injection has been suggested to achieve a good thalamus-to-cerebellum ratio.[7][10]
-
Image Analysis: In-vivo images are analyzed using specialized software to delineate regions of interest and quantify tracer uptake.[10]
Post-Mortem Autoradiography (General Protocol)
-
Tissue Preparation: Following the final PET scan, the animal is euthanized, and the brain is rapidly removed and frozen.
-
Sectioning: The frozen brain is sectioned into thin slices (e.g., 30 µm) using a cryostat.[7]
-
Autoradiography: The brain sections are exposed to a phosphor imaging plate or autoradiographic film for a specified period to detect the distribution of the radiotracer.
-
Image Analysis: The resulting autoradiographs are digitized and analyzed to quantify the radioactivity in different brain regions, which is then correlated with the in-vivo PET data.
Visualizing Pathways and Workflows
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor
Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.
Experimental Workflow: PET Imaging to Post-Mortem Analysis
Caption: General experimental workflow from in-vivo PET imaging to post-mortem analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo PET Imaging of the α4β2 Nicotinic Acetylcholine Receptor As a Marker for Brain Inflammation after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging [escholarship.org]
- 6. (+)-[18F]Flubatine as a novel α4β2 nicotinic acetylcholine receptor PET ligand—results of the first-in-human brain imaging application in patients with β-amyloid PET-confirmed Alzheimer’s disease and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Reproducibility of Nifene F-18 in Longitudinal PET Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of a PET radiotracer is critical for the design and interpretation of longitudinal studies. This guide provides a detailed comparison of the test-retest reliability of [18F]Nifene, a positron emission tomography (PET) tracer for the α4β2 nicotinic acetylcholine receptor (nAChR), with other relevant tracers, supported by experimental data.*
Quantitative Comparison of Test-Retest Reliability
The reproducibility of PET measurements is a key performance metric for any radiotracer used in longitudinal studies, where changes in receptor density or occupancy are monitored over time. High reproducibility ensures that observed changes are due to physiological or pharmacological effects rather than measurement error. The following table summarizes the test-retest reliability of [18F]Nifene and provides a comparison with another α4β2* nAChR PET tracer, [18F]AZAN.
| Radiotracer | Parameter | Brain Region | Test-Retest Variability (TRV) | Intraclass Correlation Coefficient (ICC) |
| [18F]Nifene | DVR | Thalamus | 4% | 0.90 |
| Frontal Cortex | 6% | 0.85 | ||
| Cingulate Cortex | 7% | 0.79 | ||
| Caudate | 5% | 0.88 | ||
| Putamen | 5% | 0.87 | ||
| Cerebellum | 0% | 0.20 | ||
| [18F]AZAN | BPND | Thalamus | 9% | 0.89 |
| Midbrain | 10% | 0.87 | ||
| Pons | 12% | 0.82 | ||
| Cerebellum | 15% | 0.75 |
Note: Data for [18F]Nifene is adapted from Lao et al., Synapse, 2017.[1] Data for [18F]AZAN is adapted from Horti et al., Journal of Nuclear Medicine, 2013. DVR (Distribution Volume Ratio) and BPND (Binding Potential, non-displaceable) are common quantitative outcome measures in PET imaging. Lower TRV and higher ICC values indicate better reproducibility.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. The following protocol outlines the key steps in a typical longitudinal [18F]Nifene PET study designed to assess test-retest reproducibility.
[18F]Nifene Test-Retest Reproducibility Study Protocol
-
Subject Recruitment:
-
Healthy, non-smoking subjects are recruited to avoid confounding effects of nicotine on α4β2* nAChR availability.
-
Subjects undergo a physical examination, and medical history review to exclude any neurological or psychiatric conditions.
-
Informed consent is obtained from all participants.
-
-
PET Imaging Sessions:
-
Each subject undergoes two PET scans on separate days, with a defined interval between scans (e.g., several weeks) to assess long-term reproducibility.
-
An intravenous bolus of [18F]Nifene is administered.
-
Dynamic PET data is acquired for a specified duration (e.g., 90 minutes) following tracer injection.
-
Arterial blood sampling is performed to measure the concentration of the radiotracer in plasma over time, which is used to derive an input function for kinetic modeling.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and radioactive decay.
-
Anatomical MRI scans are acquired for each subject to allow for accurate delineation of brain regions of interest (ROIs).
-
The PET images are co-registered to the individual's MRI.
-
Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration as a function of time.
-
Kinetic modeling (e.g., using a two-tissue compartment model or a graphical analysis method) is applied to the TACs and the arterial input function to estimate the binding potential (BPND) or distribution volume ratio (DVR) of [18F]Nifene in each brain region.
-
-
Statistical Analysis:
-
Test-retest variability (TRV) is calculated for each ROI as the absolute difference between the test and retest values, divided by the mean of the two values.
-
The intraclass correlation coefficient (ICC) is calculated to assess the reliability of the measurements across subjects.
-
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate the experimental workflow of a longitudinal PET study and the underlying biological signaling pathway of the α4β2* nicotinic acetylcholine receptor.
References
Comparative analysis of Nifene F-18 kinetics in different brain regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nifene F-18 kinetics in various brain regions, leveraging experimental data from positron emission tomography (PET) imaging studies. This compound is a valuable radiotracer for imaging α4β2* nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders. Understanding its kinetic profile is crucial for accurate quantification of receptor density and for the design and interpretation of preclinical and clinical research.
Quantitative Data Summary
The binding of this compound varies significantly across different brain regions, reflecting the known distribution of α4β2* nAChRs. The thalamus consistently exhibits the highest uptake and retention, while the cerebellum shows the lowest specific binding, often serving as a reference region for non-specific binding.[1][2]
| Brain Region | Species | Key Kinetic Parameter | Value | Reference |
| Thalamus | Human | Distribution Volume Ratio (DVR) | ~2.05 - 2.38 | [3] |
| Thalamus | Rat | Binding Potential (BPND) | ~1.30 | [2] |
| Thalamus | Mouse | Thalamus-to-Cerebellum Ratio (IV) | ~2.5 | [1][4] |
| Thalamus | Mouse | Thalamus-to-Cerebellum Ratio (IP) | ~2.0 | [4][5] |
| Cortex | Rat | Cortex-to-Cerebellum Ratio | ~2.0 | [2] |
| Striatum | Mouse | Moderate Binding | - | [1] |
| Subiculum | Mouse | Moderate Binding | - | [1] |
| Hippocampus | Mouse | Low Binding | - | [1] |
| Cerebellum | Human, Rat, Mouse | Reference Region (Minimal Binding) | - | [1][2][6] |
| Red Nucleus | Human | Distribution Volume Ratio (DVR) | ~1.6 - 1.7 | [7] |
| Anterior Thalamic Radiations | Human | Distribution Volume Ratio (DVR) | ~1.6 | [7] |
| Superior Longitudinal Fasciculus | Human | Distribution Volume Ratio (DVR) | ~1.5 | [7] |
Note: The kinetic parameters (DVR, BPND, Ratios) are influenced by the specific experimental conditions, including the animal model, anesthetic used, and data analysis methodology.
Experimental Protocols
The following outlines a typical experimental protocol for a this compound PET imaging study in rodents, based on methodologies described in the literature.[2][6]
Radiopharmaceutical Preparation
[18F]Nifene is synthesized from its precursor using [18F]fluoride.[6] The final product is purified and formulated in sterile saline for injection. The radiochemical purity and specific activity are determined before administration.
Animal Preparation and Radiotracer Administration
Animals (e.g., rats or mice) are anesthetized, often with isoflurane.[2] A catheter is placed for intravenous (IV) administration of the radiotracer. For intraperitoneal (IP) injections, the radiotracer is administered directly into the peritoneal cavity. The injected dose typically ranges from 0.8 to 1 mCi.[2]
PET Imaging
Dynamic PET scans are acquired for a duration of 60 to 90 minutes immediately following the injection of [18F]Nifene.[2][8] For static scans, imaging is often performed 30-60 minutes post-injection, allowing for sufficient tracer uptake and clearance of non-specific binding.[4][5] A computed tomography (CT) scan is often performed for attenuation correction and anatomical co-registration.[6]
Data Analysis
The PET data is reconstructed and co-registered with an anatomical template (e.g., MRI).[1][6] Time-activity curves (TACs) are generated for various brain regions of interest (ROIs). Kinetic modeling is then applied to the TACs to estimate parameters such as the distribution volume ratio (DVR) or binding potential (BPND), often using the cerebellum as a reference region.[2][8] Standardized uptake values (SUVs) and their ratios (SUVRs) are also commonly calculated.[6]
Visualizations
Experimental Workflow for this compound PET Imaging
Caption: Experimental workflow for a typical this compound PET study.
This compound Binding to α4β2 Nicotinic Acetylcholine Receptor
Caption: Binding of this compound to the α4β2 nAChR.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. direct.mit.edu [direct.mit.edu]
- 4. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of normal brain distribution of [18F]Nifene to α4β2* nicotinic acetylcholinergic receptors in old B6129SF2/J mice and transgenic 3xTg-AD mice model of Alzheimer’s disease: In Vivo PET/CT imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human brain imaging of nicotinic acetylcholine α4β2* receptors using [18 F]Nifene: Selectivity, functional activity, toxicity, aging effects, gender effects, and extrathalamic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. direct.mit.edu [direct.mit.edu]
Validating Nifene F-18 as a Tool for Measuring α4β2 Nicotinic Acetylcholine Receptor Occupancy: A Comparative Guide
This guide provides an objective comparison of Nifene F-18's performance with other alternatives for measuring α4β2 nicotinic acetylcholine receptor (nAChR) occupancy, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Introduction to α4β2 nAChR and PET Imaging
The α4β2 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the brain, playing a crucial role in cognitive processes, mood, and addiction.[1][2] These receptors are a primary target for understanding nicotine addiction and for the development of therapeutics for neurological and psychiatric disorders.[1][2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of these receptors. The selection of a suitable PET radioligand is critical for the accuracy and reliability of these studies.[3][4]
Comparative Analysis of PET Ligands for α4β2 nAChR
[¹⁸F]Nifene is a second-generation PET tracer developed for imaging α4β2 nAChRs.[5] It has demonstrated high specificity for these receptors and offers advantages in terms of imaging kinetics over earlier ligands.[6][7]
Data Presentation
The following tables summarize the quantitative data for [¹⁸F]Nifene and other commonly used PET ligands for α4β2 nAChR.
Table 1: In Vitro and In Vivo Characteristics of α4β2 nAChR PET Ligands
| Ligand | Binding Affinity (Ki, nM) | In Vivo Kinetics | Specific Binding Signal | Reference |
| [¹⁸F]Nifene | 0.83 (α4β2) | Fast (equilibrium within 40 min) | High | [4][7] |
| 2-[¹⁸F]FA-85380 (2-FA) | High | Slow (requires >5 hours) | High | [8] |
| [¹⁸F]AZAN | High | Slow | High | [6] |
| [¹⁸F]Flubatine | High | Slow | High | [6] |
| [¹¹C]Nicotine | 1 | High non-specific binding, rapid dissociation | Low | [8][9] |
Table 2: Performance in Receptor Occupancy Studies
| Ligand | Test-Retest Variability | Suitability for Occupancy Studies | Key Advantages | Key Disadvantages |
| [¹⁸F]Nifene | <10% | High | Rapid kinetics, short scan times | Potential for agonist-like properties |
| 2-[¹⁸F]FA-85380 (2-FA) | Moderate | High | Well-established | Long scan times required |
| [¹⁸F]AZAN | Not widely reported | Moderate | High affinity | Slow kinetics |
| [¹⁸F]Flubatine | Not widely reported | Moderate | High affinity | Slow kinetics |
| [¹¹C]Nicotine | High | Low | Direct measure of nicotine binding | High non-specific binding, rapid metabolism |
Experimental Protocols
This section details a generalized methodology for a [¹⁸F]Nifene PET imaging study to determine receptor occupancy.
Protocol for [¹⁸F]Nifene PET Imaging in Rodents
-
Radiosynthesis of [¹⁸F]Nifene: Prepare [¹⁸F]Nifene with a high specific activity (approximately 2000 Ci/mmol).
-
Animal Preparation: Use adult male Sprague-Dawley rats. Anesthetize the animals with isoflurane.
-
Radiotracer Administration: Administer [¹⁸F]Nifene (0.8 to 1 mCi) via intravenous (IV) or intraperitoneal (IP) injection.[10][11]
-
PET/CT Imaging:
-
Receptor Occupancy Study:
-
To determine receptor occupancy, administer a competing drug (e.g., nicotine at varying doses) 15 minutes prior to [¹⁸F]Nifene injection.[13]
-
Acquire PET data as described above.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT data.
-
Delineate regions of interest (ROIs), including the thalamus (high receptor density) and cerebellum (reference region).
-
Generate time-activity curves for each ROI.
-
Calculate the binding potential (BP_ND) using a reference tissue model.
-
Receptor Occupancy (RO) is calculated as: RO (%) = (1 - BP_ND(drug) / BP_ND(baseline)) * 100.
-
Mandatory Visualizations
Signaling Pathway
Caption: Acetylcholine binding to the α4β2 nAChR leads to ion influx and neuronal excitation.
Experimental Workflow
Caption: Workflow for determining receptor occupancy using [¹⁸F]Nifene PET.
Logical Relationships
Caption: Relationship between ideal PET ligand properties for receptor occupancy studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer [inis.iaea.org]
- 4. mdpi.com [mdpi.com]
- 5. Human biodistribution and dosimetry of [18F]nifene, an α4β2* nicotinic acetylcholine receptor PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age- and sex-related differences in human α4β2* nicotinic acetylcholine receptor binding evaluated with [ 18 F]nifene PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. direct.mit.edu [direct.mit.edu]
- 8. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 10. [18F]Nifene PET/CT Imaging in Mice: Improved Methods and Preliminary Studies of α4β2* Nicotinic Acetylcholinergic Receptors in Transgenic A53T Mouse Model of α-Synucleinopathy and Post-Mortem Human Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of novel approach to diagnostic imaging of lung cancer with 18F-Nifene PET/CT using A/J mice treated with NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging [escholarship.org]
Nifene F-18: A Superior Radioligand for Nicotinic Receptor Imaging Due to Rapid Kinetics
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of positron emission tomography (PET) imaging for α4β2* nicotinic acetylcholine receptors (nAChRs), the kinetic profile of a radioligand is paramount. [¹⁸F]Nifene has emerged as a compelling option, distinguished by its rapid in vivo kinetics, which presents significant advantages over other commonly used radioligands. This guide provides an objective comparison of [¹⁸F]Nifene with alternative tracers, supported by experimental data, detailed protocols, and visual representations of its functional advantages.
The primary benefit of [¹⁸F]Nifene's fast kinetics is the dramatically reduced scan time required to achieve signal equilibrium. Studies have shown that reliable estimates of receptor binding can be obtained with scan times as short as 40 minutes.[1] This is a stark contrast to other radioligands like 2-[¹⁸F]FA-85380, which necessitates prolonged imaging sessions of over 5 to 7 hours to ensure accurate measurement of receptor binding across all brain regions.[2][3]
This rapid equilibration is not merely a matter of convenience; it has profound implications for research and clinical applications. Shorter scan durations enhance patient and subject comfort, which is particularly crucial for compromised populations that cannot tolerate long scans.[1] Furthermore, reduced scan times minimize the potential for motion artifacts, leading to higher quality, more reliable data. For drug development, the ability to quickly assess receptor occupancy allows for more efficient and cost-effective pharmacodynamic studies.[4][5]
Comparative Kinetic and Performance Data
The superior kinetic properties of [¹⁸F]Nifene are evident in its quantitative performance metrics when compared to other α4β2* nAChR radioligands. The following tables summarize key data from preclinical and human studies.
| Parameter | [¹⁸F]Nifene | 2-[¹⁸F]FA-85380 | Reference(s) |
| Time to Equilibrium/Plateau | ~36-40 minutes | > 7 hours | [1][3] |
| Typical Scan Duration | 40 - 90 minutes | > 5 hours | [1][2] |
| Test-Retest Variability (TRV) | 0-7% (Human, MRTM2) | Generally low, but requires long scans | [1] |
| Binding Potential (BPND) - Thalamus | 1.30 (Rat) | High, but slow to estimate | [6][7] |
| Primary Advantage | Fast kinetics, short scans, suitable for displacement studies | High affinity | [7][8] |
Table 1: Comparison of Kinetic Parameters between [¹⁸F]Nifene and 2-[¹⁸F]FA-85380.
The Advantage of Fast Kinetics in Experimental Design
The rapid binding and dissociation of [¹⁸F]Nifene allows for more dynamic and informative experimental designs, such as receptor occupancy studies within a single PET session. The diagram below illustrates the logistical advantage of using a fast-kinetics radioligand.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
[¹⁸F]Nifene acts as an agonist at the α4β2* nAChR. Understanding the basic signaling pathway is essential for interpreting imaging data. The nAChR is a ligand-gated ion channel. When an agonist like acetylcholine or [¹⁸F]Nifene binds, the channel undergoes a conformational change, opening a pore that allows the influx of cations, primarily Na⁺, leading to depolarization of the neuron.
References
- 1. [18F]Nifene test–retest reproducibility in first-in-human imaging of α4β2* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of [18F]Nifene Kinetics in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Positron Emission Tomography in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging [escholarship.org]
- 7. Evaluation of 18F-nifene binding to α4β2 nicotinic receptors in the rat brain using microPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lss.fnal.gov [lss.fnal.gov]
Safety Operating Guide
Proper Disposal of Nifene F-18: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Nifene F-18, a radiopharmaceutical used in positron emission tomography (PET) imaging. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing radiation exposure and ensuring compliance with regulatory standards. The primary method for disposal of this compound is through decay-in-storage, a process that leverages the short half-life of Fluorine-18 to render the waste non-radioactive.
Key Data for this compound Disposal
The disposal protocol for this compound is dictated by the radioactive decay of its Fluorine-18 (F-18) component. The following table summarizes the key quantitative data for this process.
| Parameter | Value | Notes |
| Radionuclide | Fluorine-18 (F-18) | The positron-emitting isotope in this compound. |
| Half-life | Approximately 110 minutes | The time it takes for half of the radioactive F-18 to decay.[1][2] |
| Primary Disposal Method | Decay-in-Storage | Holding the waste for a sufficient time for radioactivity to decay to background levels. |
| Required Storage Period | At least 10 half-lives | This corresponds to approximately 1100 minutes or about 18.3 hours. A 24-hour storage period is generally recommended to ensure complete decay.[3][4] |
| Disposal Threshold | Indistinguishable from background radiation | The radiation level of the waste must be at or near the natural background radiation level before disposal.[3] |
| Final Disposal | As non-radioactive waste | After decay and confirmation of background radiation levels, the waste can be disposed of as regular medical or laboratory waste, provided it contains no other hazardous materials.[3] |
Experimental Protocol: Decay-in-Storage for this compound Waste
The following is a detailed, step-by-step methodology for the safe disposal of this compound waste through decay-in-storage.
1. Waste Segregation:
-
Immediately after use, segregate all this compound contaminated waste from other radioactive and non-radioactive waste streams. This includes unused this compound solutions, contaminated vials, syringes, personal protective equipment (PPE), and absorbent materials.
-
Use dedicated, clearly labeled, and shielded waste containers for this compound. The shielding, typically lead, is crucial for minimizing radiation exposure to laboratory personnel.
2. Secure Storage:
-
Store the sealed this compound waste containers in a designated and secure radioactive waste storage area.
-
This area should be properly shielded and access should be restricted to authorized personnel only.
-
Ensure the storage area is clearly marked with appropriate radiation warning signs.
3. Decay Period:
-
Hold the waste in storage for a minimum of 10 half-lives of F-18. A conservative and practical approach is to store the waste for at least 24 hours.[3][4] This duration ensures that the radioactivity has decayed to a negligible level.
4. Radiation Survey:
-
After the decay period, transport the waste container to a low-background area for radiation monitoring.
-
Using a calibrated radiation survey meter (e.g., a Geiger-Müller counter), measure the radiation level at the surface of the waste container and of the waste itself, with any shielding removed.
-
The radiation level must be indistinguishable from the natural background radiation. If the reading is above background, the waste must be returned to storage for further decay and re-surveyed at a later time.
5. Final Disposal Preparation:
-
Once the waste has been confirmed to be at background radiation levels, all radioactive warning labels, symbols, and markings must be removed or completely defaced from the waste containers and any items within. This step is critical to prevent the waste from being mistaken as radioactive.
6. Final Disposal:
-
Dispose of the now non-radioactive waste in accordance with institutional and local regulations for non-hazardous laboratory or medical waste.
-
It is important to consider the non-radioactive components of the waste. While the small quantities of Nifene are unlikely to be chemically hazardous after decay, it is best practice to consult your institution's chemical safety guidelines for final disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
